DL-Homoserine
Description
DL-Homoserine has been reported in Drosophila melanogaster, Mycoplasma gallisepticum, and other organisms with data available.
Properties
IUPAC Name |
2-amino-4-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c5-3(1-2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAUYVFTDYCKQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862365 | |
| Record name | (+/-)-Homoserine | |
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Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1927-25-9, 6027-21-0, 672-15-1 | |
| Record name | Homoserine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1927-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Homoserine, (+/-)- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Homoserine | |
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| Record name | homoserine | |
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| Record name | DL-Homoserine | |
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| Record name | (+/-)-Homoserine | |
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| Record name | DL-homoserine | |
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| Record name | HOMOSERINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JN0F9A0SSO | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The DL-Homoserine Biosynthesis Pathway in Escherichia coli: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the DL-Homoserine biosynthesis pathway in Escherichia coli. It covers the core biochemistry, genetic regulation, quantitative aspects of the pathway, and detailed experimental protocols relevant to its study. This document is intended to be a valuable resource for researchers in metabolic engineering, drug discovery, and microbial physiology.
Introduction
L-Homoserine, a non-proteinogenic amino acid, is a critical intermediate in the biosynthesis of the essential amino acids L-threonine, L-methionine, and L-isoleucine in Escherichia coli and other microorganisms.[1][2] The pathway originates from the central metabolite L-aspartate and involves a series of enzymatic conversions. Due to its position as a key branch-point metabolite, the biosynthesis of homoserine is tightly regulated at both the genetic and enzymatic levels to maintain cellular homeostasis. Understanding and manipulating this pathway is of significant interest for the industrial production of L-homoserine and its derivatives, which have applications in the food, pharmaceutical, and chemical industries.[1][3]
The Core Biosynthesis Pathway
The conversion of L-aspartate to L-homoserine in E. coli is a three-step enzymatic process. This section details the enzymes, the genes that encode them, and the intermediates involved.
The pathway begins with the phosphorylation of L-aspartate and proceeds through the reduction of the resulting acyl-phosphate to an aldehyde, which is then further reduced to the final alcohol, L-homoserine.
Pathway Visualization
Key Enzymes and Genes
The biosynthesis of L-homoserine is catalyzed by three key enzymes:
-
Aspartate Kinase (AK): This enzyme catalyzes the first committed step of the pathway, the ATP-dependent phosphorylation of L-aspartate to form L-aspartyl-4-phosphate. E. coli possesses three isozymes of aspartate kinase, each subject to different regulatory controls:[1][2][4]
-
Aspartate Kinase I (AK I): Encoded by the thrA gene, this is a bifunctional enzyme that also possesses homoserine dehydrogenase activity. Its activity is allosterically inhibited by L-threonine.[5][6]
-
Aspartate Kinase II (AK II): Encoded by the metL gene, this is also a bifunctional enzyme with homoserine dehydrogenase activity. The expression of metL is repressed by L-methionine.[2][7][8]
-
Aspartate Kinase III (AK III): Encoded by the lysC gene, this enzyme is allosterically inhibited by L-lysine.[9][10][11][12][13]
-
-
Aspartate-semialdehyde Dehydrogenase (ASD): This enzyme, encoded by the asd gene, catalyzes the NADPH-dependent reduction of L-aspartyl-4-phosphate to L-aspartate-semialdehyde.[14][15][16][17]
-
Homoserine Dehydrogenase (HD): This enzyme catalyzes the final step, the NADPH-dependent reduction of L-aspartate-semialdehyde to L-homoserine. E. coli has two isozymes of homoserine dehydrogenase:[1][2]
Regulation of the Pathway
The intricate regulation of the homoserine biosynthesis pathway allows the cell to respond to the availability of the downstream essential amino acids. This regulation occurs at both the enzymatic (allosteric feedback inhibition) and genetic (transcriptional repression) levels.
Allosteric Regulation
The activities of the aspartate kinase and homoserine dehydrogenase isozymes are modulated by the end-product amino acids of the branched pathway.
Transcriptional Regulation
The expression of the genes involved in homoserine biosynthesis is also subject to regulation. The thrA, thrB, and thrC genes, which are involved in threonine biosynthesis from homoserine, are organized in the thrLABC operon. The expression of this operon is regulated by a transcriptional attenuation mechanism that is sensitive to the intracellular concentrations of L-threonine and L-isoleucine. Similarly, the expression of the metL gene is repressed by the MetJ repressor in the presence of the co-repressor S-adenosylmethionine, a downstream product of methionine metabolism.[7]
Quantitative Data
This section provides quantitative data related to the this compound biosynthesis pathway, including enzyme kinetics and metabolic flux analysis, to aid in the development of kinetic models and metabolic engineering strategies.
Enzyme Kinetic Parameters
The following table summarizes the available kinetic parameters for the key enzymes in the homoserine biosynthesis pathway in E. coli.
| Enzyme (Gene) | Substrate | Km (µM) | Vmax | Inhibitor | Ki | Reference |
| Aspartate Kinase I (thrA) | L-Aspartate | - | - | L-Threonine | - | [5] |
| Aspartate Kinase II (metL) | L-Aspartate | - | - | L-Methionine (repression) | - | [2] |
| Aspartate Kinase III (lysC) | L-Aspartate | - | - | L-Lysine | - | [9] |
| Aspartate-semialdehyde Dehydrogenase (asd) | L-Aspartyl-4-phosphate | 22 | - | - | - | [16] |
| NADPH | 29 | - | - | - | [16] | |
| L-Aspartate-semialdehyde | 110 | - | - | - | [16] | |
| NADP+ | 144 | - | - | - | [16] | |
| Phosphate | 10200 | - | - | - | [16] | |
| Homoserine Dehydrogenase I (thrA) | L-Aspartate-semialdehyde | - | - | L-Threonine | - | [18] |
| NADPH | - | - | ||||
| Homoserine Dehydrogenase II (metL) | L-Aspartate-semialdehyde | - | - | - | - | [1] |
| NADPH | - | - |
Note: Comprehensive and directly comparable kinetic data under a single set of conditions is limited in the literature. The provided values are based on available information and may vary with experimental conditions.
L-Homoserine Production in Engineered E. coli Strains
Metabolic engineering efforts have significantly improved the production of L-homoserine in E. coli. The table below summarizes the production titers and yields achieved in various studies.
| Strain | Key Genetic Modifications | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| Engineered E. coli W3110 | Overexpression of thrA, knockout of metA and thrB. | 3.21 | - | - | [20][21] |
| Engineered E. coli W3110 | Further modifications including CRISPRi-based gene repression. | 8.54 | 0.33 | - | [20][21] |
| Engineered E. coli W3110 | Fed-batch fermentation of the optimized strain. | 37.57 | 0.31 | - | [20][21] |
| Engineered E. coli | Redox balance engineering. | 84.1 | 0.50 | 1.96 | [22] |
| Engineered E. coli | - | 76.3 | - | 2.6 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study and engineer the this compound biosynthesis pathway in E. coli.
Gene Knockout using Lambda Red Recombineering
This protocol describes the inactivation of a chromosomal gene in E. coli using a PCR-generated antibiotic resistance cassette with flanking homology regions.
Materials:
-
E. coli strain of interest
-
pKD46 plasmid (carries the Lambda Red recombinase genes under an arabinose-inducible promoter)
-
Template plasmid for antibiotic resistance cassette (e.g., pKD3 for chloramphenicol, pKD4 for kanamycin)
-
Primers with 5' extensions homologous to the target gene flanking regions and 3' ends for amplifying the resistance cassette
-
L-arabinose
-
LB medium and agar (B569324) plates with appropriate antibiotics
-
Electroporator and cuvettes
Protocol:
-
Preparation of the knockout cassette:
-
Design primers (typically 70-100 nt) with ~50 nt homology arms flanking the target gene and ~20 nt priming sequences for the resistance cassette.
-
Perform PCR using the appropriate template plasmid to amplify the resistance cassette with the homology arms.
-
Purify the PCR product.
-
-
Preparation of electrocompetent cells expressing Lambda Red recombinase:
-
Transform the target E. coli strain with the pKD46 plasmid and select on ampicillin (B1664943) plates at 30°C.
-
Inoculate a single colony into LB medium with ampicillin and grow overnight at 30°C.
-
The next day, subculture the overnight culture into fresh LB medium with ampicillin and L-arabinose (to induce the Lambda Red system) and grow at 30°C to an OD600 of 0.4-0.6.
-
Prepare electrocompetent cells by washing the cell pellet multiple times with ice-cold sterile water or 10% glycerol.
-
-
Electroporation and selection:
-
Electroporate the purified PCR knockout cassette into the prepared electrocompetent cells.
-
Recover the cells in SOC medium and plate on LB agar with the antibiotic corresponding to the resistance cassette. Incubate at 37°C.
-
-
Verification of the knockout:
-
Perform colony PCR on the resulting colonies using primers that flank the target gene locus to confirm the insertion of the resistance cassette.
-
Sequence the PCR product to verify the correct insertion.
-
-
(Optional) Removal of the resistance cassette:
-
The resistance cassette can be removed using a helper plasmid expressing the FLP recombinase, which recognizes the FRT sites flanking the cassette, leaving a "scar" sequence.
-
Aspartate Kinase Activity Assay
This assay measures the activity of aspartate kinase by coupling the production of ADP to the oxidation of NADH in the presence of pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.
Materials:
-
Cell-free extract of E. coli
-
Assay buffer: 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 150 mM KCl
-
Substrate solution: 100 mM L-aspartate, 10 mM ATP
-
Coupling enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)
-
Coupling substrate solution: 20 mM phosphoenolpyruvate (B93156) (PEP), 5 mM NADH
-
Spectrophotometer capable of measuring absorbance at 340 nm
Protocol:
-
Prepare a reaction mixture containing the assay buffer, coupling enzymes, and coupling substrate solution.
-
Add the cell-free extract to the reaction mixture and incubate for a few minutes to allow for the consumption of any endogenous pyruvate.
-
Initiate the reaction by adding the substrate solution (L-aspartate and ATP).
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate the enzyme activity based on the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M-1cm-1).
Homoserine Dehydrogenase Activity Assay
This assay measures the activity of homoserine dehydrogenase by monitoring the reduction of NADP+ to NADPH.
Materials:
-
Cell-free extract of E. coli
-
Assay buffer: 100 mM Tris-HCl, pH 9.0, 10 mM MgCl2
-
Substrate solution: 50 mM L-homoserine, 5 mM NADP+
-
Spectrophotometer capable of measuring absorbance at 340 nm
Protocol:
-
Prepare a reaction mixture containing the assay buffer and the cell-free extract.
-
Initiate the reaction by adding the substrate solution (L-homoserine and NADP+).
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH.
-
Calculate the enzyme activity based on the rate of NADPH formation using the molar extinction coefficient of NADPH (6220 M-1cm-1).
Conclusion
The this compound biosynthesis pathway in E. coli is a well-characterized yet complex metabolic route that is central to the production of several essential amino acids. Its intricate regulatory network presents both challenges and opportunities for metabolic engineering. This technical guide has provided a detailed overview of the pathway's core components, regulatory features, quantitative data, and key experimental protocols. By leveraging this information, researchers and drug development professionals can better understand, model, and manipulate this crucial pathway for various biotechnological and therapeutic applications. The continued study of this pathway, particularly through systems biology approaches and advanced metabolic engineering techniques, holds promise for the development of highly efficient microbial cell factories for the production of L-homoserine and its valuable derivatives.
References
- 1. Metabolic Engineering of Escherichia coli for the Production of l-Homoserine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aspartate kinase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. uniprot.org [uniprot.org]
- 7. Metabolic engineering of E. coli for the production of O-succinyl-l-homoserine with high yield - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. Mutation analysis of the feedback inhibition site of aspartokinase III of Escherichia coli K-12 and its use in L-threonine production [pubmed.ncbi.nlm.nih.gov]
- 10. Dynamic energy correlation analysis of E. coli aspartokinase III and alteration of allosteric regulation by manipulating energy transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of lysine-sensitive aspartokinase III on lysine biosynthesis in Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uniprot.org [uniprot.org]
- 13. Nucleotide sequence of lysC gene encoding the lysine-sensitive aspartokinase III of Escherichia coli K12. Evolutionary pathway leading to three isofunctional enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemical and kinetic mechanisms of aspartate-beta-semialdehyde dehydrogenase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A structural basis for the mechanism of aspartate-β-semialdehyde dehydrogenase from Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. uniprot.org [uniprot.org]
- 17. Aspartate-semialdehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 18. Threonine inhibition of the aspartokinase--homoserine dehydrogenase I of Escherichia coli. Stopped-flow kinetics and the cooperativity of inhibition of the homoserine dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Threonine inhibition of the aspartokinase--homoserine dehydrogenase I of Escherichia coli. Threonine binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Multiplex Design of the Metabolic Network for Production of l-Homoserine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. Highly efficient production of L-homoserine in Escherichia coli by engineering a redox balance route - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of DL-Homoserine in Amino Acid Metabolism
Audience: Researchers, scientists, and drug development professionals.
Abstract
DL-Homoserine, with its biologically active L-isomer, occupies a pivotal position in the intricate network of amino acid metabolism. It serves as a critical branch-point intermediate in the aspartate pathway, leading to the biosynthesis of the essential amino acids threonine, methionine, and isoleucine in bacteria, fungi, and plants.[1][2] This technical guide provides a comprehensive overview of the role of this compound, detailing its biosynthesis, its fate as a precursor, the regulatory mechanisms governing its metabolic flux, and its relevance in metabolic engineering and drug development.
Biosynthesis of L-Homoserine
L-Homoserine is synthesized from the amino acid L-aspartate through a series of enzymatic reactions. This pathway is a branch of the larger aspartate metabolic pathway, which is responsible for the synthesis of several amino acids.[3][4]
The biosynthesis of L-homoserine from L-aspartate involves three key enzymes:[5][6]
-
Aspartokinase (AK): This enzyme catalyzes the initial phosphorylation of L-aspartate to form β-aspartyl-phosphate. In many organisms, including Escherichia coli, there are multiple isoforms of this enzyme (e.g., AK I, AK II, and AK III), each subject to feedback inhibition by different downstream amino acids (threonine, methionine, and lysine, respectively).[5][6]
-
Aspartate-semialdehyde Dehydrogenase (asd): This enzyme reduces β-aspartyl-phosphate to L-aspartate-β-semialdehyde.[5][6]
-
Homoserine Dehydrogenase (HDH): This enzyme catalyzes the final step, the reduction of L-aspartate-β-semialdehyde to L-homoserine.[1][5] In some bacteria, this enzyme is bifunctional, also possessing aspartokinase activity.[3]
The overall biosynthetic pathway from aspartate to homoserine is depicted below.
Caption: Biosynthesis of L-Homoserine from L-Aspartate.
Metabolic Fate of L-Homoserine: A Branch-Point Intermediate
L-Homoserine stands at a crucial metabolic crossroads, serving as the direct precursor for the biosynthesis of L-threonine and L-methionine.[1]
Biosynthesis of L-Threonine
The conversion of L-homoserine to L-threonine involves two enzymatic steps:
-
Homoserine Kinase (thrB): This enzyme phosphorylates L-homoserine to produce O-phospho-L-homoserine.[1][7]
-
Threonine Synthase (thrC): This enzyme catalyzes the final step, the conversion of O-phospho-L-homoserine to L-threonine.[1][7]
Biosynthesis of L-Methionine
The pathway to L-methionine from L-homoserine is more complex and involves a transsulfuration pathway:
-
Homoserine O-transsuccinylase (metA): This enzyme activates L-homoserine by transferring a succinyl group to it, forming O-succinyl-L-homoserine.[1]
-
Cystathionine-γ-synthase: This enzyme then catalyzes the condensation of O-succinyl-L-homoserine with cysteine to form cystathionine (B15957).
-
Cystathionine-β-lyase: This enzyme cleaves cystathionine to yield homocysteine, pyruvate, and ammonia.
-
Methionine Synthase: Finally, homocysteine is methylated to form L-methionine.
The metabolic fate of L-homoserine is illustrated in the following diagram.
Caption: Metabolic Fate of L-Homoserine.
Regulation of Homoserine Metabolism
The metabolic flux through the homoserine pathway is tightly regulated to meet the cell's demand for its downstream amino acid products while avoiding wasteful overproduction. The primary regulatory mechanisms are feedback inhibition and transcriptional repression of the key enzymes.
-
Feedback Inhibition: The final products of the pathway—threonine, methionine, and lysine—allosterically inhibit the activity of aspartokinase isoforms.[3][6] Threonine can also inhibit homoserine dehydrogenase.[3]
-
Transcriptional Repression: The biosynthesis of the enzymes involved in this pathway is often repressed by high concentrations of the end-product amino acids.[3] For instance, the expression of the metL gene, which is involved in methionine biosynthesis, is regulated by the MetJ repressor protein.[6]
Furthermore, L-homoserine itself has been shown to inhibit NADP+-specific glutamate (B1630785) dehydrogenase in E. coli, which can affect the overall nitrogen metabolism of the cell.[8][9]
The regulatory network is visualized in the diagram below.
References
- 1. Homoserine - Wikipedia [en.wikipedia.org]
- 2. L-Homoserine Manufacturing and Export [anethole-dragosantol.com]
- 3. Amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. journals.asm.org [journals.asm.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metabolic engineering strategies for L-Homoserine production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Homoserine and quorum-sensing acyl homoserine lactones as alternative sources of threonine: a potential role for homoserine kinase in insect-stage Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic regulation by homoserine in Escherichia coli B-r - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic Regulation by Homoserine in Escherichia coli B/r - PMC [pmc.ncbi.nlm.nih.gov]
Function of homoserine dehydrogenase in DL-Homoserine synthesis
An In-depth Technical Guide on the Core Function of Homoserine Dehydrogenase in DL-Homoserine Synthesis
Introduction to Homoserine Dehydrogenase
Homoserine dehydrogenase (HSD), classified under EC 1.1.1.3, is a pivotal oxidoreductase enzyme.[1] It plays a crucial role in the aspartate metabolic pathway, which is central to the biosynthesis of several essential amino acids in bacteria, fungi, and plants.[2][3][4] The primary function of HSD is to catalyze the reversible, NAD(P)H-dependent reduction of L-aspartate-β-semialdehyde (ASA) to L-homoserine.[1][4][5] This reaction represents the third step in the aspartate pathway and is a critical branch point that directs metabolites toward the synthesis of threonine, isoleucine, and methionine.[1][6][7] Given its absence in mammals, HSD is an attractive target for the development of novel antimicrobial and antifungal agents.[8]
The Catalytic Role in L-Homoserine Biosynthesis
L-homoserine is not one of the 20 proteinogenic amino acids but serves as a vital intermediate in cellular metabolism.[5] Its synthesis is a key part of the aspartate family pathway, which begins with the amino acid aspartate.
The biosynthetic route proceeds as follows:
-
Aspartate Kinase (AK): The pathway is initiated by the phosphorylation of L-aspartate to form β-aspartyl phosphate (B84403). This step is often heavily regulated.[2]
-
Aspartate-Semialdehyde Dehydrogenase (ASADH): β-aspartyl phosphate is then reduced to L-aspartate-β-semialdehyde (ASA).[2][9]
-
Homoserine Dehydrogenase (HSD): ASA stands at a metabolic crossroads. HSD catalyzes its reduction to L-homoserine, committing the molecule to the branch of the pathway leading to threonine, isoleucine, and methionine synthesis.[1][2][5] Alternatively, ASA can be converted into dihydrodipicolinate, the first step towards lysine (B10760008) biosynthesis.[2]
Therefore, the activity of HSD is a determining factor for the metabolic flux towards L-homoserine and its derivatives. In industrial biotechnology, manipulating HSD activity is a key strategy for the overproduction of amino acids like L-lysine and L-threonine.[3][4]
Enzyme Mechanism and Kinetics
The catalytic mechanism of homoserine dehydrogenase has been a subject of detailed study. The reaction is a reversible oxidation-reduction process involving the transfer of a hydride ion from a nicotinamide (B372718) cofactor.
Kinetic Mechanism: The HSD-catalyzed reaction is proposed to follow a bi-bi kinetic mechanism.[1] In this model, the cofactor, either NADH or NADPH, is the first substrate to bind to the enzyme and the last product to be released after the reaction is complete.[1] While both cofactors can be utilized, many HSD enzymes exhibit a preference. For instance, some studies indicate a preference for NADH, showing a lower K_m and a higher k_cat/K_m value, which signifies greater catalytic efficiency.[1]
Catalytic Site and Reaction: The active site of HSD contains specific amino acid residues essential for catalysis. Key residues such as Lysine and Glutamate are often involved in proton donation and substrate binding.[1][6] For example, structural analyses of Staphylococcus aureus HSD have identified Lys105 as a crucial residue that mediates the hydride transfer between the substrate and the cofactor.[6] The proposed mechanism involves the following key events:
-
Binding of the NAD(P)H cofactor.
-
Binding of the substrate, L-aspartate-β-semialdehyde, in the active site.
-
A conserved lysine residue, acting as a general base, facilitates a hydride transfer from the C4 of the NAD(P)H cofactor to the aldehyde carbon of ASA.[6]
-
A proton is donated to the substrate's carbonyl oxygen, resulting in the formation of a primary alcohol.
-
The product, L-homoserine, is released.
-
The oxidized cofactor, NAD(P)⁺, is the last to dissociate from the enzyme.[1]
Two potential mechanisms have been considered, one involving the direct reduction of the aldehyde form of ASA and another proceeding through a gem-diol intermediate.[10]
Quantitative Data on Homoserine Dehydrogenase Activity
The biochemical properties of HSD can vary significantly between different organisms. The following tables summarize key quantitative data from studies on HSD, with a particular focus on the enzyme from Bacillus subtilis (BsHSD).
Table 1: Kinetic Parameters of Bacillus subtilis Homoserine Dehydrogenase (BsHSD) for L-Homoserine Oxidation [3][4]
| Substrate | K_m (mM) | V_max (μmol/min⁻¹ mg⁻¹) |
| L-Homoserine | 35.08 ± 2.91 | 2.72 ± 0.06 |
| NADP⁺ | 0.39 ± 0.05 | 2.79 ± 0.11 |
Table 2: Biochemical Properties and Cofactor Specificity of Bacillus subtilis HSD (BsHSD) [3][4]
| Property | Value / Observation |
| Optimal pH | 9.0 |
| Optimal NaCl Concentration | 0.4 M |
| Cofactor Preference | Absolute preference for NADP⁺; no detectable activity with NAD⁺. |
| Oligomeric State | Tetramer |
| Melting Temperature (T_m) | 54.8°C |
Biological Regulation of HSD Activity
To maintain cellular homeostasis, the aspartate metabolic pathway is tightly regulated, and HSD is a key point of control. The primary mechanism of regulation is allosteric feedback inhibition by downstream products of the pathway.[2]
Feedback Inhibition: L-threonine is the most significant allosteric inhibitor of HSD.[1][2] It acts as a competitive inhibitor, binding to a regulatory site on the enzyme, distinct from the active site, which induces a conformational change that reduces the enzyme's catalytic efficiency.[1] L-isoleucine can also exert a weaker feedback inhibition effect in some organisms.[11] This regulation ensures that the cell does not overproduce these amino acids when they are already abundant, thus conserving energy and resources. In many bacteria, HSD is a domain within a bifunctional protein that also contains aspartate kinase activity (AK-HSD). In these cases, threonine often inhibits both enzyme activities, providing a coordinated regulation of the entire pathway.[1][2]
Experimental Protocols
Assay for Homoserine Dehydrogenase Activity (Reductive Reaction)
This protocol measures the rate of L-aspartate-β-semialdehyde reduction by monitoring the oxidation of the NADPH cofactor.
-
Principle: The enzymatic activity is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ (Molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Reagents:
-
100 mM Tris-HCl buffer, pH 7.5
-
10 mM L-aspartate-β-semialdehyde (ASA) solution (substrate)
-
10 mM NADPH solution (cofactor)
-
Purified Homoserine Dehydrogenase enzyme solution
-
-
Procedure:
-
In a 1 mL quartz cuvette, combine 900 µL of Tris-HCl buffer, 50 µL of NADPH solution, and 30 µL of purified HSD enzyme solution.
-
Mix gently by pipetting and incubate at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration and to measure any background NADPH oxidation.
-
Initiate the reaction by adding 20 µL of the ASA substrate solution.
-
Immediately begin monitoring the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
-
Calculation of Specific Activity:
-
Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min).
-
Use the Beer-Lambert law to determine the activity: Specific Activity (U/mg) = (ΔA₃₄₀/min × Total Reaction Volume) / (6.22 × Enzyme Concentration in mg/mL × Light Path Length in cm)
-
One unit (U) is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
-
Recombinant Expression and Purification of Homoserine Dehydrogenase
This protocol describes a general workflow for producing and purifying HSD from a recombinant E. coli host.
-
Step 1: Gene Cloning and Expression Vector Construction
-
Amplify the gene encoding HSD from the source organism's genomic DNA using PCR with primers that add appropriate restriction sites and a polyhistidine-tag (His-tag) sequence.
-
Digest the PCR product and an expression vector (e.g., pET-28a) with the corresponding restriction enzymes.
-
Ligate the HSD gene into the vector and transform the construct into a competent E. coli cloning strain (e.g., DH5α).
-
Verify the sequence of the construct and then transform it into an E. coli expression strain (e.g., BL21(DE3)).
-
-
Step 2: Protein Overexpression
-
Grow the transformed E. coli BL21(DE3) cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
Continue incubation at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance the yield of soluble protein.
-
-
Step 3: Cell Lysis and Protein Purification
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) containing protease inhibitors.
-
Lyse the cells using sonication or a French press.
-
Clarify the lysate by ultracentrifugation to remove cell debris.
-
Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
-
Wash the column with a wash buffer (lysis buffer with a slightly higher imidazole (B134444) concentration, e.g., 20-40 mM).
-
Elute the His-tagged HSD protein using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Step 4: Purity Verification
-
Analyze the collected fractions using SDS-PAGE to assess the purity and molecular weight of the recombinant HSD.
-
If necessary, perform a further purification step, such as size-exclusion chromatography, to achieve higher purity.
-
Visualizations of Pathways and Workflows
Caption: The Aspartate Metabolic Pathway highlighting HSD.
Caption: Experimental workflow for HSD characterization.
Caption: Proposed catalytic mechanism of HSD.
References
- 1. Homoserine dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. Molecular and Enzymatic Features of Homoserine Dehydrogenase from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular and Enzymatic Features of Homoserine Dehydrogenase from Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Homoserine - Wikipedia [en.wikipedia.org]
- 6. Structural basis for the catalytic mechanism of homoserine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Homoserine Dehydrogenase - Creative Biolabs [creative-biolabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Engineering allosteric inhibition of homoserine dehydrogenase by semi-rational saturation mutagenesis screening - PMC [pmc.ncbi.nlm.nih.gov]
DL-Homoserine as a Precursor for Threonine and Methionine Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-threonine and L-methionine are essential amino acids, meaning they cannot be synthesized by animals and must be obtained through their diet.[1] They are fundamental building blocks for protein synthesis and play crucial roles in various metabolic processes.[1][2] The biosynthesis of these amino acids in most plants, bacteria, and fungi originates from the precursor L-aspartate, converging on the key intermediate, L-homoserine.[3][4] This guide provides an in-depth technical overview of the biochemical pathways that convert DL-homoserine into threonine and methionine, focusing on the enzymatic reactions, regulatory mechanisms, and experimental methodologies used to study these processes. Understanding these pathways is critical for applications ranging from metabolic engineering for industrial amino acid production to the development of novel antimicrobial agents and herbicides targeting these essential pathways.
The Aspartate Family Pathway: From Aspartate to Homoserine
The journey from aspartate to homoserine constitutes the common trunk of the "Aspartate Family" pathway, which also leads to lysine (B10760008) and isoleucine. This initial sequence involves three key enzymatic steps.
-
Phosphorylation of Aspartate: The pathway is initiated by Aspartate Kinase (AK) , which phosphorylates L-aspartate to form β-aspartyl-phosphate. This step is a major regulatory point, often subject to feedback inhibition by the downstream amino acid products like threonine and lysine.
-
Reduction to a Semialdehyde: Next, Aspartate-Semialdehyde Dehydrogenase (ASADH) catalyzes the NADPH-dependent reduction of β-aspartyl-phosphate to L-aspartate-β-semialdehyde.
-
Formation of Homoserine: Finally, Homoserine Dehydrogenase (HD) reduces L-aspartate-β-semialdehyde to L-homoserine, again typically using NADPH as a reductant. In organisms like E. coli, aspartate kinase and homoserine dehydrogenase activities can be found on bifunctional proteins (e.g., encoded by thrA).
The Branch Point: O-Phospho-L-homoserine
L-homoserine itself is not the final branch point. It must first be activated through phosphorylation. The enzyme Homoserine Kinase (HSK) catalyzes the ATP-dependent phosphorylation of L-homoserine to produce O-phospho-L-homoserine (OPH) . OPH is the critical intermediate that stands at the metabolic crossroads, directing flux towards either threonine or methionine synthesis. The competition for this common substrate is a key factor in regulating the relative production of these two amino acids.
Threonine Biosynthesis Branch
The conversion of OPH to L-threonine is a single-step reaction catalyzed by the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme Threonine Synthase (TS) . This enzyme catalyzes a complex rearrangement reaction that results in the formation of L-threonine.
Methionine Biosynthesis Branch
The synthesis of methionine from OPH is more complex and varies between organisms, such as plants and bacteria. Generally, it involves a series of reactions to first synthesize the intermediate homocysteine, which is then methylated to form methionine.
-
In Plants and some Bacteria: The first committed step is catalyzed by Cystathionine (B15957) γ-synthase (CGS) . This enzyme incorporates cysteine by condensing it with OPH to form cystathionine. Subsequently, Cystathionine β-lyase (CBL) cleaves cystathionine to release homocysteine, pyruvate (B1213749), and ammonia.
-
Alternative Bacterial Pathways: Some bacteria utilize different activated forms of homoserine. For instance, in E. coli, Homoserine O-succinyltransferase (encoded by metA) converts homoserine to O-succinylhomoserine. In other bacteria, Homoserine O-acetyltransferase (encoded by metX) produces O-acetylhomoserine. These intermediates then react with cysteine (trans-sulfurylation) or directly with sulfide (B99878) (direct-sulfurylation) to form homocysteine.
Finally, Methionine Synthase (MS) , in its cobalamin-dependent (MetH) or independent (MetE) forms, catalyzes the final step, transferring a methyl group from methyltetrahydrofolate to homocysteine to produce L-methionine.
Regulation and Metabolic Engineering
The biosynthesis of threonine and methionine is tightly regulated to meet cellular demands without wasteful overproduction.
-
Feedback Inhibition: As mentioned, key enzymes like aspartate kinase are allosterically inhibited by the final products, threonine and lysine.
-
Enzyme Competition: A critical regulatory point is the competition between Threonine Synthase (TS) and Cystathionine γ-synthase (CGS) for their common substrate, OPH. In vitro studies in plants have shown that TS typically has a much higher affinity (250-500 fold) for OPH than CGS, suggesting that flux is preferentially channeled towards threonine.
-
Allosteric Activation: S-adenosylmethionine (SAM), a product of methionine metabolism, can act as an allosteric activator of TS, further enhancing the flux towards threonine when methionine levels are sufficient.
These regulatory mechanisms are prime targets for metabolic engineering to overproduce these amino acids. Strategies include:
-
Removing Feedback Inhibition: Mutating key enzymes (e.g., thrA, lysC) to render them insensitive to feedback inhibition by end products.
-
Blocking Competing Pathways: Deleting genes that divert precursors away from the target amino acid. For example, deleting metA (homoserine O-succinyltransferase) and lysA (diaminopimelate decarboxylase) can increase the precursor pool available for threonine synthesis.
-
Enhancing Gene Expression: Overexpressing key enzymes in the desired pathway to increase metabolic flux.
-
Modifying Transport Systems: Engineering exporters to efficiently secrete the produced amino acid out of the cell, preventing intracellular accumulation and feedback inhibition.
Quantitative Data Summary
The following tables summarize key quantitative data related to the biosynthesis of threonine and methionine, including production metrics from metabolically engineered strains and enzyme affinity constants.
Table 1: Production of Threonine and Methionine in Engineered E. coli and C. glutamicum
| Organism | Engineering Strategy | Product | Titer (g/L) | Yield (g/g glucose) | Reference(s) |
| E. coli | Systems metabolic engineering; removal of feedback inhibition and degradation pathways; transcriptome-guided gene manipulation. | L-Threonine | 82.4 | 0.393 | |
| C. glutamicum | Deregulated hom gene (abolishes feedback inhibition of homoserine dehydrogenase); deletion of thrB (abolishes threonine synthesis). | L-Methionine | 2.9 | Not Reported | |
| E. coli | Overexpression of thrA; knockout of metA and thrB; transport system reinforcement. | L-Homoserine | 37.57 | 0.31 | |
| E. coli | Knockout of metA, thrB, lysA; overexpression of metL. | L-Homoserine | 39.54 | 0.29 |
Table 2: Enzyme Affinity for O-Phosphohomoserine (OPH)
| Enzyme | Organism Source | Km for OPH | Notes | Reference(s) |
| Threonine Synthase (TS) | Plants (general) | Lower Km | TS has a 250-500 fold higher affinity for OPH compared to CGS. | |
| Cystathionine γ-synthase (CGS) | Plants (general) | Higher Km | Competes with TS for the common substrate OPH. |
Experimental Protocols
Protocol 1: Assay for Homoserine Kinase (HSK) Activity
This protocol measures the activity of HSK by coupling the production of ADP to the oxidation of NADH in a pyruvate kinase/lactate dehydrogenase system.
Materials:
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 50 mM KCl.
-
Substrates: 100 mM L-homoserine, 50 mM ATP.
-
Coupling Enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH) solution.
-
Reagents: 20 mM Phosphoenolpyruvate (PEP), 10 mM NADH.
-
Purified HSK enzyme solution.
-
Spectrophotometer capable of reading at 340 nm.
Procedure:
-
Prepare a reaction mixture in a cuvette containing: 800 µL Assay Buffer, 50 µL PEP, 20 µL NADH, 10 µL PK/LDH solution.
-
Add 50 µL of the purified HSK enzyme solution and incubate for 2 minutes at 30°C to equilibrate.
-
Initiate the reaction by adding 50 µL of L-homoserine and 20 µL of ATP.
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate enzyme activity based on the rate of NADH oxidation using the Beer-Lambert law (ε for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).
Protocol 2: Gene Knockout in E. coli using Lambda Red Recombination
This method allows for the targeted deletion of a gene involved in the biosynthetic pathway (e.g., metA to block methionine synthesis).
Procedure:
-
Prepare PCR Cassette: Amplify a selectable marker (e.g., a kanamycin (B1662678) resistance gene) using PCR. The primers must contain 40-50 base pair extensions that are homologous to the regions immediately upstream and downstream of the target gene.
-
Prepare Competent Cells: Transform the host E. coli strain with a helper plasmid (e.g., pKD46) that expresses the λ-Red recombinase system under an inducible promoter. Grow the cells and induce recombinase expression (e.g., with L-arabinose).
-
Transformation: Prepare electrocompetent cells from the induced culture. Transform these cells with the purified linear PCR product. The Red recombinase will mediate homologous recombination, replacing the target gene with the resistance cassette.
-
Selection and Verification: Plate the transformed cells on a selective medium (e.g., LB agar (B569324) with kanamycin) at a temperature permissive for plasmid replication. Verify the correct insertion and gene deletion in resistant colonies using colony PCR and sequencing.
-
Cure Plasmid: Cure the helper plasmid by growing the confirmed mutant strain at a non-permissive temperature (e.g., 37°C or 42°C) without selection for the plasmid.
Conclusion
This compound is a pivotal intermediate in the biosynthesis of the essential amino acids threonine and methionine. The metabolic fork at O-phospho-L-homoserine and the intricate regulatory networks that control enzyme activity and gene expression present both a challenge and an opportunity. For drug development, the enzymes in this pathway, which are absent in mammals, represent attractive targets for novel antimicrobial and herbicidal agents. For researchers in metabolic engineering, a deep understanding of these pathways, their regulation, and the experimental tools to manipulate them is fundamental to developing high-yield microbial strains for the industrial production of amino acids and other valuable biochemicals.
References
The Fork in the Road: A Technical Guide to the Metabolic Fate of DL-Homoserine in Microorganisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Homoserine, a racemic mixture of the non-proteinogenic amino acid homoserine, stands at a critical metabolic crossroads in the microbial world. While the L-isomer is a well-established intermediate in the biosynthesis of essential amino acids, the metabolic significance of the D-enantiomer is a burgeoning field of inquiry. This technical guide provides an in-depth exploration of the microbial metabolism of both L- and D-homoserine, detailing the enzymatic pathways, regulatory mechanisms, and experimental methodologies crucial for a comprehensive understanding of its fate. This knowledge is paramount for applications ranging from metabolic engineering and synthetic biology to the development of novel antimicrobial agents.
Core Concepts: Biosynthesis and Catabolism
The metabolic journey of homoserine in microorganisms is primarily centered around the L-isomer, which serves as a pivotal branch-point intermediate in the aspartate metabolic pathway. This pathway is responsible for the synthesis of several essential amino acids, including threonine, methionine, and isoleucine.[1]
Biosynthesis of L-Homoserine
The synthesis of L-homoserine from L-aspartate is a three-step enzymatic process predominantly studied in bacteria such as Escherichia coli and Corynebacterium glutamicum.[2][3]
-
Phosphorylation of Aspartate: The pathway initiates with the phosphorylation of L-aspartate to form β-aspartyl-phosphate. This reaction is catalyzed by aspartate kinase (AK) . In many bacteria, multiple isoforms of this enzyme exist, subject to feedback inhibition by downstream amino acids like lysine, threonine, and methionine, thus regulating the carbon flux into the pathway.[1]
-
Reduction to Aspartate-β-semialdehyde: Subsequently, β-aspartyl-phosphate is reduced to L-aspartate-β-semialdehyde by the enzyme aspartate-semialdehyde dehydrogenase .[3]
-
Formation of Homoserine: The final step is the reduction of L-aspartate-β-semialdehyde to L-homoserine, a reaction catalyzed by homoserine dehydrogenase . This enzyme is often a key regulatory point, being allosterically inhibited by threonine.[1][3]
dot
Catabolism of L-Homoserine
While a vital intermediate, L-homoserine can be toxic to some microorganisms, such as E. coli, when present in high concentrations.[4][5] This bacterium is typically unable to utilize L-homoserine as a sole nitrogen source.[4][5] However, evolved strains of E. coli have demonstrated the ability to catabolize L-homoserine by first converting it to L-threonine. The subsequent degradation of threonine releases ammonium (B1175870) ions that can be assimilated by the cell.[4][5]
The catabolic pathway involves the following key steps:
-
Conversion to Threonine: L-homoserine is phosphorylated by homoserine kinase to O-phospho-L-homoserine, which is then converted to L-threonine by threonine synthase .[1][6]
-
Threonine Degradation: L-threonine is degraded by the threonine degradation pathway II , which involves the enzymes threonine dehydrogenase and 2-amino-3-oxobutanoate CoA ligase . This pathway ultimately leads to the formation of glycine (B1666218) and acetyl-CoA.[4]
-
Ammonia Release: The glycine can be further metabolized by the glycine cleavage system , which releases ammonium ions.[4]
Protocol 3: Chiral Separation and Quantification of Homoserine Isomers
This protocol describes the use of High-Performance Liquid Chromatography (HPLC) for the separation and quantification of D- and L-homoserine.
1. Derivatization:
-
Since homoserine lacks a strong chromophore, pre-column derivatization is necessary for sensitive UV or fluorescence detection.
-
A common derivatizing agent is o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol, such as N-acetyl-L-cysteine (NAC), which forms diastereomeric derivatives of the D- and L-isomers.
2. HPLC System:
-
A standard HPLC system with a C18 reversed-phase column and a UV or fluorescence detector is suitable.
3. Mobile Phase:
-
A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used for separation.
4. Sample Preparation:
-
Filter the culture supernatant to remove cells and debris.
-
Mix a defined volume of the sample with the OPA/NAC derivatizing reagent and allow the reaction to proceed for a specific time.
-
Inject the derivatized sample into the HPLC system.
5. Quantification:
-
Prepare standard curves using known concentrations of pure D- and L-homoserine that have been derivatized in the same manner.
-
Calculate the concentration of each isomer in the sample by comparing the peak areas to the standard curves.
Conclusion
The metabolic fate of this compound in microorganisms is a multifaceted topic with significant implications for both fundamental and applied microbiology. While the biosynthetic pathway and subsequent metabolic roles of L-homoserine are well-established, the catabolism of both L- and D-isomers, particularly the latter, remains an area of active research. The methodologies outlined in this guide provide a robust framework for investigating these pathways. A deeper understanding of how microorganisms process this racemic amino acid will undoubtedly open new avenues for the development of bio-based chemicals, pharmaceuticals, and novel antimicrobial strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. D-amino acid dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Liquid chromatography/mass spectrometry for the detection and quantification of N-acyl-L-homoserine lactones and 4-hydroxy-2-alkylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Bacteria use a catabolic patchwork pathway of apparently recent origin for degradation of the synthetic buffer compound TRIS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. westminsterresearch.westminster.ac.uk [westminsterresearch.westminster.ac.uk]
Enzymatic Conversion of Aspartate to DL-Homoserine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the enzymatic conversion of L-aspartate to L-homoserine, a key pathway in the biosynthesis of essential amino acids such as threonine, isoleucine, and methionine in microorganisms and plants. The absence of this pathway in humans makes its constituent enzymes prime targets for the development of novel antimicrobial and herbicidal agents. Furthermore, L-homoserine and its derivatives are valuable chiral building blocks in the pharmaceutical and chemical industries. This document provides a detailed overview of the core enzymes, their kinetic properties, comprehensive experimental protocols, and a discussion on the production of DL-homoserine.
The Biosynthetic Pathway from Aspartate to L-Homoserine
The conversion of L-aspartate to L-homoserine is a three-step enzymatic pathway. It begins with the phosphorylation of L-aspartate, followed by a reduction to an intermediate, L-aspartate-β-semialdehyde, and a final reduction to yield L-homoserine. This pathway is tightly regulated, often through feedback inhibition by downstream amino acid products.[1][2]
Diagram of the L-Homoserine Biosynthetic Pathway
References
A Preliminary Investigation into the Toxicity of DL-Homoserine in Bacterial Cultures
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
DL-Homoserine, a racemic mixture of the non-proteinogenic amino acid homoserine, has garnered interest in various biochemical and pharmaceutical applications. However, a comprehensive understanding of its potential toxicity to bacterial systems is crucial for its safe and effective use, particularly in contexts involving microbial populations such as drug development and industrial fermentation. This technical guide provides a preliminary investigation into the toxic effects of this compound on bacterial cultures, summarizing key quantitative data, detailing experimental protocols for assessing its toxicity, and visualizing the underlying metabolic and signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals working in microbiology, drug discovery, and biotechnology.
Introduction
Homoserine is a key intermediate in the biosynthesis of several essential amino acids in bacteria, including threonine, isoleucine, and methionine.[1][2] While the L-isomer is the biologically active form in these pathways, the effects of the racemic mixture, this compound, on bacterial growth and viability are less understood. Preliminary studies and related research on L-Homoserine suggest that at certain concentrations, it can exert inhibitory or toxic effects on various bacterial species. This guide synthesizes the available information to provide a clearer picture of this compound's bacterial toxicity.
The proposed mechanisms for L-homoserine toxicity are multifaceted and appear to be species-dependent. In some bacteria, such as Mycobacterium tuberculosis, L-homoserine is converted to α-amino-n-butyric acid, a more potent growth inhibitor.[1][2] In others, like Escherichia coli, L-homoserine is thought to act as a threonine analog, potentially disrupting feedback regulation of amino acid biosynthesis pathways.[3][4] Understanding these mechanisms is vital for predicting the impact of this compound on diverse bacterial populations.
Quantitative Toxicity Data
The following tables summarize the available quantitative data on the toxicity of L-Homoserine against various bacterial strains. It is important to note that most studies have focused on the L-isomer; however, this data provides a valuable starting point for assessing the potential toxicity of the DL-racemic mixture.
| Bacterial Strain | Compound | Metric | Concentration | Reference |
| Escherichia coli JS200 | L-Homoserine | IC50 | ~3 mM | [3] |
| Escherichia coli BW25113 | L-Homoserine | IC50 | >10 mM | [3] |
| Escherichia coli MG1655 | L-Homoserine | IC50 | >10 mM | [3] |
| Escherichia coli BL21 | L-Homoserine | IC50 | >10 mM | [3] |
Table 1: Inhibitory Concentrations of L-Homoserine on Escherichia coli Strains. The IC50 value represents the concentration of the compound that inhibits 50% of bacterial growth.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the toxicity of this compound in bacterial cultures.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Luria-Bertani broth, Mueller-Hinton broth)
-
This compound stock solution (sterilized)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Incubator
Protocol:
-
Prepare Bacterial Inoculum: Inoculate a single colony of the test bacterium into 5 mL of growth medium and incubate overnight at the optimal temperature with shaking.
-
Standardize Inoculum: Dilute the overnight culture in fresh medium to achieve a starting optical density (OD600) of approximately 0.05, which corresponds to a cell density of roughly 1 x 10^8 CFU/mL. Further dilute this to achieve a final inoculum density of 5 x 10^5 CFU/mL in the wells.
-
Prepare Serial Dilutions: Prepare a two-fold serial dilution of the this compound stock solution in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculate Plate: Add 100 µL of the standardized bacterial inoculum to each well, bringing the total volume to 200 µL. Include a positive control (bacteria with no this compound) and a negative control (medium only).
-
Incubation: Cover the plate and incubate at the optimal temperature for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound in which no visible turbidity is observed. This can be confirmed by measuring the OD600 of each well using a microplate reader.
Bacterial Growth Curve Assay
This assay provides a more detailed analysis of the effect of this compound on bacterial growth kinetics.
Materials:
-
Same as for MIC determination.
Protocol:
-
Prepare Cultures: In sterile culture tubes or a 96-well plate, prepare cultures with varying sub-lethal concentrations of this compound.
-
Inoculate: Inoculate each culture with the standardized bacterial inoculum to a starting OD600 of 0.05.
-
Incubation and Monitoring: Incubate the cultures at the optimal temperature with shaking. At regular time intervals (e.g., every hour for 24 hours), measure the OD600 of each culture.
-
Data Analysis: Plot the OD600 values against time to generate growth curves. Compare the growth rates and lag phases of the cultures treated with this compound to the untreated control.
Signaling Pathways and Mechanisms of Toxicity
The toxicity of homoserine in bacteria is often linked to its role in amino acid biosynthesis. The following diagrams illustrate the relevant pathways and the proposed mechanism of inhibition.
Aspartate Family Amino Acid Biosynthesis Pathway
Homoserine is a critical branch-point intermediate in the synthesis of threonine, isoleucine, and methionine from aspartate.
Caption: Aspartate family amino acid biosynthesis pathway.
Proposed Mechanism of L-Homoserine Toxicity in Mycobacterium tuberculosis
In M. tuberculosis, L-Homoserine can be converted to α-amino-n-butyric acid, which is a more potent inhibitor of bacterial growth.[1][2]
Caption: Proposed toxicity mechanism in M. tuberculosis.
Experimental Workflow for Assessing this compound Toxicity
The following diagram outlines a logical workflow for a comprehensive investigation of this compound toxicity.
Caption: Experimental workflow for toxicity assessment.
Discussion and Future Directions
The available data, primarily from studies on L-Homoserine, suggests that this compound has the potential to be toxic to certain bacterial species, particularly at millimolar concentrations. The toxicity appears to be linked to the disruption of essential amino acid biosynthesis pathways. For a more complete understanding of this compound's effects, future research should focus on:
-
Directly assessing the toxicity of this compound on a wider range of clinically and industrially relevant bacterial species.
-
Investigating the differential effects of the D- and L-isomers of homoserine to elucidate the specific contribution of each to the overall toxicity of the racemic mixture.
-
Conducting detailed metabolomic and transcriptomic studies to identify the precise molecular targets and regulatory networks affected by this compound exposure.
-
Evaluating the potential for synergistic or antagonistic interactions between this compound and other antimicrobial agents.
Conclusion
This technical guide provides a foundational overview of the current understanding of this compound toxicity in bacterial cultures. The summarized data, detailed experimental protocols, and visualized pathways offer a valuable resource for researchers and professionals in the fields of microbiology, drug development, and biotechnology. Further investigation is warranted to fully characterize the toxicological profile of this compound and to harness its potential applications in a safe and effective manner.
References
- 1. Effect of l-Homoserine on the Growth of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of l-Homoserine on the Growth of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput assessment of bacterial growth inhibition by optical density measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deferred Growth Inhibition Assay to Quantify the Effect of Bacteria-derived Antimicrobials on Competition - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Microbial Fermentation of DL-Homoserine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homoserine, a non-proteinogenic α-amino acid, serves as a critical intermediate in the biosynthesis of essential amino acids such as threonine, methionine, and isoleucine.[1][2] It exists in two stereoisomeric forms, L-Homoserine and D-Homoserine. L-Homoserine is a key precursor for the synthesis of various valuable chemicals, including 1,3-propanediol (B51772) and the novel herbicide L-glufosinate.[1] While chemical synthesis of homoserine results in a racemic mixture (DL-Homoserine), microbial fermentation offers an environmentally friendly and highly specific method for producing the desired L-enantiomer.[1][3] This document provides detailed protocols for the microbial production of L-Homoserine and the enzymatic resolution of a this compound racemic mixture.
L-Homoserine Production via Microbial Fermentation
The predominant approach for L-Homoserine production is through the fermentation of genetically engineered microorganisms, with Escherichia coli and Corynebacterium glutamicum being the most extensively studied hosts.[1][3][4] These strains are metabolically engineered to overproduce and secrete L-Homoserine.
Genetically Engineered Microbial Strains
Successful L-Homoserine production has been achieved using various engineered strains of E. coli and C. glutamicum.[1][3][5] Metabolic engineering strategies typically involve:
-
Blocking competing and degrading pathways: Knocking out genes such as metA (homoserine O-succinyltransferase) and thrB (homoserine kinase) prevents the conversion of L-Homoserine to other amino acids.[5]
-
Overexpression of key enzymes: Enhancing the expression of genes like thrA (encoding homoserine dehydrogenase) increases the carbon flux towards L-Homoserine.[5]
-
Modification of transport systems: Overexpressing transporter proteins like RhtA and RhtB can enhance the efflux of L-Homoserine, reducing intracellular accumulation and potential feedback inhibition.[2][3]
-
Redox balance engineering: Optimizing cofactor availability (e.g., NADPH) can significantly improve L-Homoserine yield.[6]
Quantitative Data from Fermentation Studies
The following table summarizes key quantitative data from various L-Homoserine fermentation studies using engineered E. coli.
| Chassis Strain | Key Genetic Modifications | Fermentation Scale | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| E. coli W3110 | ΔmetA, ΔthrB, ΔiclR, overexpressed thrA | Batch Culture | 3.21 | - | - | [5] |
| E. coli W3110 | Further modifications including enhanced glucose uptake and glutamate (B1630785) recovery | Shake Flask | 7.25 | - | - | [5] |
| E. coli W3110 | Optimized strain with pyruvate (B1213749) carboxylase introduction | Shake Flask | 8.54 | 0.33 | - | [5] |
| E. coli W3110 | Optimized strain | 15 L Fed-batch Fermenter | 39.54 | 0.29 | - | [1] |
| E. coli | Engineered redox balance route | Fed-batch Fermenter | 84.1 | 0.50 | 1.96 | [6][7] |
Experimental Protocol: Fed-Batch Fermentation of L-Homoserine with Engineered E. coli
This protocol is a generalized procedure based on common practices in microbial fermentation for amino acid production.
1. Strain Preparation:
- Streak the engineered E. coli strain on an LB agar (B569324) plate containing the appropriate antibiotic for plasmid maintenance.
- Incubate at 37°C overnight.
- Inoculate a single colony into a 50 mL falcon tube containing 10 mL of seed medium.
- Incubate at 37°C in a shaking incubator at 220 rpm for 12-16 hours.
2. Seed Culture Medium:
- Yeast extract: 10 g/L
- Tryptone: 10 g/L
- NaCl: 5 g/L
- Glucose: 10 g/L
- Appropriate antibiotic (e.g., kanamycin (B1662678) 50 µg/mL)
3. Fermentation Medium:
- Glucose: 20 g/L
- (NH₄)₂SO₄: 2 g/L
- KH₂PO₄: 3 g/L
- MgSO₄·7H₂O: 0.5 g/L
- Yeast extract: 5 g/L
- Trace element solution: 1 mL/L (containing FeSO₄·7H₂O, ZnSO₄·7H₂O, MnSO₄·H₂O, etc.)
- Appropriate antibiotic
4. Fed-Batch Fermentation:
- Inoculate the fermenter containing the fermentation medium with the seed culture (10% v/v).
- Control the temperature at 37°C.
- Maintain the pH at 7.0 by automatic addition of 25% (v/v) ammonia (B1221849) water.
- Maintain dissolved oxygen (DO) at 20-30% saturation by adjusting the agitation speed and aeration rate.
- When the initial glucose is depleted (indicated by a sharp increase in DO), start feeding a concentrated glucose solution (e.g., 500 g/L) to maintain the glucose concentration at a low level (e.g., < 5 g/L).
- Continue the fermentation for 48-108 hours.[5]
5. L-Homoserine Quantification:
- Withdraw samples periodically from the fermenter.
- Centrifuge the samples to remove cells.
- Analyze the supernatant for L-Homoserine concentration using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization (e.g., with o-phthalaldehyde).
Microbial Resolution of this compound
For applications requiring D-Homoserine, a microbial resolution process can be employed to selectively degrade the L-enantiomer from a racemic mixture of this compound.
Microbial Strain for Resolution
-
Arthrobacter nicotinovorans : A bacterial strain capable of enantioselectively degrading L-Homoserine, leaving behind D-Homoserine with high enantiomeric excess.[8]
Quantitative Data for Microbial Resolution
| Microbial Strain | Substrate | Substrate Concentration | Resolution Time | Product | Enantiomeric Excess | Reference |
| Arthrobacter nicotinovorans strain 2-3 | This compound hydrobromide | 5% (w/v) | 48 h | D-homoserine | >99.9% | [8] |
| Washed cells of A. nicotinovorans 2-3 | This compound hydrobromide | up to 510 mM | - | D-homoserine | - | [8] |
Experimental Protocol: Microbial Resolution of this compound
1. Strain Cultivation:
- Cultivate Arthrobacter nicotinovorans in a suitable medium. The search results indicate it can grow on a medium with this compound as the sole carbon and nitrogen source.[8]
2. Resolution Reaction:
- Prepare a reaction mixture containing the this compound solution.
- Inoculate with Arthrobacter nicotinovorans cells (either growing or washed cells).
- Incubate under appropriate conditions (temperature, pH, aeration) to allow for the selective degradation of L-Homoserine.
3. Product Recovery and Analysis:
- After the reaction is complete (L-Homoserine is consumed), remove the bacterial cells by centrifugation or filtration.
- The resulting supernatant will contain D-Homoserine.
- The D-enantiomer can be recovered and purified from the culture broth using techniques like ion-exchange chromatography.[8]
- Determine the enantiomeric excess of the D-Homoserine product using chiral HPLC.
Product Recovery and Purification
The recovery and purification of homoserine from the fermentation broth is a critical step to obtain a high-purity product.[9] The choice of method depends on the desired purity and the scale of production.
General Protocol for L-Homoserine Recovery:
-
Cell Removal: Separate the microbial cells from the fermentation broth by centrifugation or microfiltration.
-
Initial Purification: Use ion-exchange chromatography to capture and concentrate the L-Homoserine from the clarified broth.[10]
-
Desalting and Concentration: Remove salts and further concentrate the L-Homoserine solution, for example, by nanofiltration or evaporation.
-
Crystallization: Induce crystallization of L-Homoserine by adjusting the pH and temperature, and adding an anti-solvent like ethanol.
-
Drying: Dry the purified L-Homoserine crystals.
Visualizations
L-Homoserine Biosynthetic Pathway in E. coli
References
- 1. Metabolic Engineering of Escherichia coli for the Production of l-Homoserine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Multiplex Design of the Metabolic Network for Production of l-Homoserine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly efficient production of L-homoserine in Escherichia coli by engineering a redox balance route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. uop.edu.pk [uop.edu.pk]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging DL-Homoserine in Biofuel Synthesis via Metabolic Engineering
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic use of the homoserine metabolic pathway in the microbial synthesis of biofuels. While DL-Homoserine is not directly used as a substrate in biofuel production, its biologically active enantiomer, L-Homoserine, is a critical metabolic intermediate. Through targeted metabolic engineering of microorganisms, the L-Homoserine biosynthetic pathway can be harnessed and redirected towards the efficient production of advanced biofuels such as isobutanol and other valuable C4 chemicals.
This document outlines the underlying metabolic principles, genetic engineering strategies, and detailed experimental protocols for enhancing L-Homoserine production and its subsequent conversion to biofuel precursors.
Introduction: L-Homoserine as a Key Precursor for Biofuels
L-Homoserine, a non-proteinogenic α-amino acid, is a central intermediate in the biosynthesis of essential amino acids, including threonine, methionine, and isoleucine.[1] Its strategic position in the aspartate metabolic pathway makes it an ideal target for metabolic engineering efforts aimed at producing valuable chemicals. L-Homoserine and its derivatives, such as O-succinyl-L-homoserine and O-acetyl-L-homoserine, serve as precursors for various C4 compounds, including the biofuel isobutanol and other platform chemicals like 1,4-butanediol (B3395766) and 1,3-propanediol.[2][3][4]
The core strategy involves genetically modifying microbial hosts, typically Escherichia coli or Saccharomyces cerevisiae, to overproduce L-Homoserine and then channeling this intermediate towards the desired biofuel synthesis pathway. This is achieved by upregulating key biosynthetic enzymes, silencing competing metabolic pathways, and optimizing fermentation conditions.
Metabolic Pathways and Engineering Strategies
The biosynthesis of L-Homoserine begins with aspartate, which is derived from the tricarboxylic acid (TCA) cycle intermediate, oxaloacetate.[1] A series of enzymatic reactions converts aspartate to L-Homoserine. Metabolic engineering strategies focus on enhancing the carbon flux through this pathway.
Key Metabolic Engineering Strategies:
-
Overexpression of Key Enzymes: Increasing the expression of enzymes central to the L-Homoserine pathway, such as aspartokinase (encoded by thrA, metL, lysC), aspartate-semialdehyde dehydrogenase (encoded by asd), and homoserine dehydrogenase (encoded by thrA, metL), is a primary strategy to boost production.
-
Elimination of Feedback Inhibition: Key enzymes in the pathway are often subject to feedback inhibition by downstream products like threonine and lysine. Site-directed mutagenesis to create feedback-resistant enzyme variants is crucial for high-level L-Homoserine accumulation.
-
Blocking Competing Pathways: To maximize the carbon flux towards L-Homoserine, competing pathways that consume L-Homoserine or its precursors must be blocked. This typically involves deleting genes such as thrB (homoserine kinase) and metA (homoserine O-succinyltransferase), which convert L-Homoserine to threonine and methionine, respectively.
-
Enhancing Precursor Supply: Increasing the availability of the primary precursor, L-aspartate, is another effective strategy. This can be achieved by overexpressing enzymes like aspartate transaminase (aspC) or aspartate ammonia-lyase (aspA).
-
Redox Balance: The conversion of L-aspartate to L-Homoserine requires NADPH. Engineering the central metabolism to increase the NADPH pool can further enhance L-Homoserine yields.
-
Improving Export: Overexpression of transporter proteins can facilitate the export of L-Homoserine from the cell, preventing intracellular accumulation that could be toxic or limit production.
Signaling Pathway Diagram: L-Homoserine Biosynthesis and Diversion to Isobutanol
Caption: Metabolic pathway for L-Homoserine synthesis and its engineered diversion to isobutanol.
Experimental Protocols
The following protocols provide a general framework for the genetic engineering of E. coli for enhanced L-Homoserine production. Specific details may need to be optimized based on the host strain and target biofuel.
Protocol 1: Construction of a Base L-Homoserine Overproducing E. coli Strain
Objective: To create an E. coli strain with deletions in competing pathways to channel metabolic flux towards L-Homoserine.
Materials:
-
E. coli host strain (e.g., W3110)
-
Plasmids for gene knockout (e.g., using λ-Red recombineering)
-
LB medium and agar (B569324) plates
-
Antibiotics for selection
-
PCR reagents
-
DNA purification kits
Methodology:
-
Gene Deletion of Competing Pathways:
-
Delete the thrB gene (homoserine kinase) to block the conversion of L-Homoserine to L-threonine.
-
Delete the metA gene (homoserine O-succinyltransferase) to prevent the conversion of L-Homoserine to O-succinyl-L-homoserine, a precursor for methionine biosynthesis.
-
Use a well-established gene knockout method such as λ-Red recombineering. This involves transforming the host strain with a plasmid expressing the λ-Red genes, followed by transformation with a linear DNA cassette containing an antibiotic resistance marker flanked by regions homologous to the target gene.
-
Select for successful recombinants on antibiotic-containing plates.
-
Verify the gene deletions by PCR using primers flanking the target gene locus.
-
-
Overexpression of Key Biosynthetic Genes:
-
Clone the feedback-resistant variants of thrA (encoding both aspartokinase and homoserine dehydrogenase) into an expression vector with a suitable promoter (e.g., a T7 or tac promoter).
-
Transform the engineered E. coli strain from step 1 with the expression plasmid.
-
Select for transformants on appropriate antibiotic plates.
-
Protocol 2: Fermentation for L-Homoserine Production
Objective: To cultivate the engineered E. coli strain under controlled conditions to maximize L-Homoserine production.
Materials:
-
Engineered E. coli strain
-
Seed culture medium (e.g., LB)
-
Fermentation medium (defined minimal medium with glucose as the carbon source)
-
Bioreactor (fed-batch setup recommended)
-
Inducer (e.g., IPTG for tac promoter)
-
pH control reagents (e.g., NH4OH)
-
Antifoaming agent
Methodology:
-
Seed Culture Preparation:
-
Inoculate a single colony of the engineered strain into 50 mL of seed culture medium with appropriate antibiotics.
-
Incubate at 37°C with shaking (200-250 rpm) overnight.
-
-
Bioreactor Inoculation and Batch Phase:
-
Inoculate the bioreactor containing the fermentation medium with the seed culture to an initial OD600 of approximately 0.1.
-
Maintain the temperature at 37°C and pH at a controlled value (e.g., 7.0).
-
Provide aeration and agitation to maintain dissolved oxygen levels.
-
-
Induction and Fed-Batch Phase:
-
When the culture reaches a specific cell density (e.g., OD600 of 10-20), induce the expression of the biosynthetic genes by adding the inducer (e.g., IPTG).
-
Initiate a fed-batch strategy by continuously or intermittently feeding a concentrated glucose solution to maintain a low glucose concentration in the bioreactor, which helps to avoid the accumulation of inhibitory byproducts like acetate.
-
Continue the fermentation for 48-72 hours, periodically taking samples for analysis.
-
Protocol 3: Quantification of L-Homoserine
Objective: To accurately measure the concentration of L-Homoserine in the fermentation broth.
Materials:
-
Fermentation samples
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column
-
Mobile phase (e.g., phosphate (B84403) buffer)
-
Derivatization agent (e.g., o-phthalaldehyde, OPA)
-
L-Homoserine standard solutions
Methodology:
-
Sample Preparation:
-
Centrifuge the fermentation samples to pellet the cells.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.
-
-
Derivatization (Pre-column):
-
Mix the filtered supernatant with the OPA derivatizing reagent.
-
Incubate at room temperature for a short period to allow the reaction to complete. The OPA reacts with the primary amine of L-Homoserine to form a fluorescent derivative.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the HPLC system.
-
Separate the components using a gradient elution on the C18 column.
-
Detect the derivatized L-Homoserine using a fluorescence detector.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of L-Homoserine.
-
Quantify the L-Homoserine concentration in the samples by comparing their peak areas to the standard curve.
-
Data Presentation
The following tables summarize representative data from metabolic engineering studies aimed at increasing L-Homoserine production in E. coli.
Table 1: Effect of Genetic Modifications on L-Homoserine Titer
| Strain | Relevant Genotype | L-Homoserine Titer (g/L) | Yield (g/g glucose) | Reference |
| Wild-type | - | Negligible | - | - |
| HS-01 | ΔthrB, ΔmetA | 3.21 | - | |
| HS-02 | HS-01 + overexpressed feedback-resistant thrA | 7.25 | - | |
| HS-03 | HS-02 + enhanced precursor supply | 8.54 | 0.33 | |
| W-H18 | Further optimized strain | 110.8 | 0.64 | |
| SHL17 | Engineered strain | 44.4 | 0.21 | |
| H28 | Engineered strain | 85.3 | 0.43 |
Table 2: Comparison of Fermentation Parameters for High-Titer L-Homoserine Production
| Strain | Fermentation Mode | Duration (h) | Volumetric Productivity (g/L/h) | Reference |
| HS-33 | Fed-batch | - | - | |
| W-H18 | Fed-batch, two-stage | 61 | 1.82 | |
| SHL17 | Fed-batch | - | 0.93 | |
| H28 | Fed-batch | - | 1.78 |
Experimental Workflow Diagram
References
- 1. Homoserine - Wikipedia [en.wikipedia.org]
- 2. Metabolic Engineering of Escherichia coli for the Production of l-Homoserine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Advances in the biosynthesis of L-homoserine and its derivatives by metabolic engineering of Escherichia coli] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic engineering strategies for L-Homoserine production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DL-Homoserine as a Versatile Chiral Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Homoserine, a non-proteinogenic α-amino acid, serves as a valuable and versatile chiral building block in the synthesis of a wide array of pharmaceutical agents. Its inherent chirality and dual functionality, possessing both a hydroxyl and an amino group, make it an attractive starting material for the construction of complex molecular architectures with defined stereochemistry. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of antiviral and anticancer compounds, highlighting its role in creating sophisticated chiral synthons for drug discovery.
Application 1: Synthesis of Macrocyclic Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors
This compound is a key component in the synthesis of potent macrocyclic inhibitors of the HCV NS3/4A serine protease, an essential enzyme for viral replication.[1][2][3][4][5] The homoserine moiety is strategically incorporated to link different pharmacophoric elements, contributing to the overall conformation and binding affinity of the inhibitor to the enzyme's active site.
Experimental Workflow: Synthesis of a Homoserine-Based Macrocyclic HCV Protease Inhibitor Intermediate
Caption: General workflow for the synthesis of a macrocyclic HCV protease inhibitor intermediate.
Key Experimental Protocol: Representative Synthesis of a Macrocyclic Precursor
This protocol is a representative example based on established synthetic strategies.[3][5]
Materials:
-
N-Boc-DL-Homoserine
-
Quinoline-P2' moiety (pre-synthesized)
-
(1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid derivative (P1 building block)
-
Grubbs' second-generation catalyst (for RCM) or Palladium catalyst (for Heck reaction)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Toluene
-
Reagents: N,N'-Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), N,N-Diisopropylethylamine (DIPEA), Trifluoroacetic acid (TFA)
Procedure:
-
Protection of Homoserine: this compound is first protected at the amino and carboxyl groups (e.g., using Boc and t-butyl esters, respectively) to prevent unwanted side reactions.
-
Coupling with Quinoline Moiety: The protected homoserine is coupled with a pre-synthesized quinoline derivative (P2' moiety) using standard peptide coupling reagents like DCC/HOBt or HATU in DMF.
-
Peptide Chain Elongation: The resulting dipeptide is deprotected and coupled with the P1 building block, a vinyl-substituted cyclopropyl (B3062369) amino acid derivative, to form a linear tripeptide precursor.
-
Macrocyclization: The crucial macrocyclization step is achieved via either a Ring-Closing Metathesis (RCM) reaction using a ruthenium catalyst like Grubbs' catalyst or an intramolecular Heck reaction using a palladium catalyst. This step forms the macrocyclic core of the inhibitor.
Data Presentation:
| Step | Compound | Molecular Weight ( g/mol ) | Yield (%) | Analytical Data |
| 1 | Boc-DL-Homoserine-OtBu | 275.35 | ~95 | ¹H NMR, ¹³C NMR, MS |
| 2 | Coupled Dipeptide | Varies | 80-90 | ¹H NMR, ¹³C NMR, MS |
| 3 | Linear Tripeptide | Varies | 75-85 | ¹H NMR, ¹³C NMR, MS |
| 4 | Macrocyclic Product | Varies | 50-70 | ¹H NMR, ¹³C NMR, MS, HRMS |
Signaling Pathway: Inhibition of HCV NS3/4A Protease
Caption: Inhibition of HCV polyprotein processing by a homoserine-based macrocyclic inhibitor.
The HCV NS3/4A protease is a viral enzyme crucial for cleaving the viral polyprotein into individual functional non-structural proteins.[1][2] This processing is a prerequisite for the assembly of the viral replication complex. Homoserine-based macrocyclic inhibitors act as competitive inhibitors, binding to the active site of the NS3/4A protease and blocking its proteolytic activity. This prevents the maturation of viral proteins and ultimately halts viral replication.
Application 2: Synthesis of Chalcone-Based Homoserine Lactones as Anticancer Agents
Homoserine lactone, a derivative of homoserine, serves as a scaffold for the synthesis of novel chalcone-containing compounds with significant antiproliferative activity against various cancer cell lines.[6] These compounds have been shown to induce apoptosis and inhibit cancer cell migration.
Experimental Workflow: Synthesis of a Chalcone-Based Homoserine Lactone
Caption: General workflow for the synthesis of a chalcone-based homoserine lactone.
Key Experimental Protocol: Synthesis of (S)-2-((4-(3-(4-bromo-2-fluorophenyl)acryloyl)phenyl)amino)-N-(2-oxotetrahydrofuran-3-yl)acetamide
This protocol is a representative example based on established synthetic strategies.[7]
Materials:
-
4-Aminoacetophenone
-
(S)-2-amino-N-(2-oxotetrahydrofuran-3-yl)acetamide (prepared from L-Homoserine lactone)
-
Solvents: Ethanol, Dichloromethane (DCM)
-
Reagents: Sodium hydroxide (B78521) (NaOH), Hydrochloric acid (HCl), N,N'-Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt)
Procedure:
-
Chalcone Synthesis (Claisen-Schmidt Condensation): 4-Aminoacetophenone and 4-bromo-2-fluorobenzaldehyde are reacted in the presence of a base, such as aqueous sodium hydroxide in ethanol, to form the chalcone core.
-
Amide Coupling: The resulting amino-chalcone is then coupled with a pre-synthesized N-protected homoserine lactone derivative using standard peptide coupling conditions (e.g., DCC/HOBt in DCM) to yield the final product.
Data Presentation:
| Compound | Molecular Weight ( g/mol ) | Yield (%) | IC₅₀ (µM) vs. DU145 Cells | IC₅₀ (µM) vs. PC-3 Cells |
| 6c | 492.32 | 78 | 4.5 | 4.8 |
| 6e | 510.32 | 82 | 3.0 | 3.5 |
| 6h | 476.33 | 75 | 5.0 | 5.2 |
Note: IC₅₀ values are representative and sourced from published data.[6]
Signaling Pathway: Activation of TRAIL Death Receptor DR5
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]
- 4. A Synthesis of a Spirocyclic Macrocyclic Protease Inhibitor for the Treatment of Hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]
- 6. Synthesis of new chalcone-based homoserine lactones and their antiproliferative activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Techniques for Quantifying DL-Homoserine in Fermentation Broth: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Homoserine is a non-proteinogenic amino acid that serves as a crucial intermediate in the biosynthesis of several essential amino acids, including threonine, methionine, and isoleucine. In microbial fermentation, particularly with engineered strains of Escherichia coli and Corynebacterium glutamicum, L-homoserine can be produced in significant quantities. Accurate and robust quantification of this compound in complex fermentation broths is paramount for process monitoring, optimization, and yield determination. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic assays.
Data Presentation: Quantitative Analysis of L-Homoserine in Fermentation Broth
The following table summarizes reported L-homoserine titers in various fermentation experiments, showcasing the range of concentrations that can be expected and the analytical methods employed for their quantification.
| Microorganism | Fermentation Strategy | Analytical Method | L-Homoserine Titer (g/L) | Reference |
| Escherichia coli W3110 | Fed-batch fermentation | HPLC | 35.8 | [1] |
| Escherichia coli | Fed-batch fermentation | HPLC | 84.1 | [2] |
| Escherichia coli | Fed-batch fermentation | HPLC | 37.57 | [3] |
| Escherichia coli | Shake flask cultivation | HPLC | 8.54 | [3] |
| Escherichia coli | Fed-batch fermentation | Not Specified | 58.63 | [4] |
| Escherichia coli | Fed-batch fermentation | HPLC | 15.96 | [5] |
| Escherichia coli | Shake flask cultivation | HPLC | 3.14 | [6][7] |
| Escherichia coli | Shake flask cultivation | HPLC | 10.7 | [7] |
| Escherichia coli | Shake flask cultivation | HPLC | 33.77 | [7] |
| Unspecified | Fermentation Broth | HPLC | 11.88 | [8] |
Experimental Protocols
Quantification of this compound by High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization
Principle:
This compound lacks a strong chromophore, making its direct detection by UV-Vis spectrophotometry challenging. Pre-column derivatization with a reagent that introduces a chromophoric tag is therefore necessary. Diethyl ethoxymethylenemalonate (DEEMM) is a common derivatizing agent for amino acids, allowing for sensitive detection.
Workflow for HPLC Quantification of this compound
References
- 1. Increasing L-homoserine production in Escherichia coli by engineering the central metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly efficient production of L-homoserine in Escherichia coli by engineering a redox balance route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic engineering strategies for L-Homoserine production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN111141856A - HPLC method for simultaneously detecting L-homoserine and free amino acid in fermentation liquor - Google Patents [patents.google.com]
Application Notes and Protocols: Metabolic Flux Analysis of the DL-Homoserine Biosynthesis Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction: Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[1] It is an indispensable tool in metabolic engineering and systems biology for understanding cellular physiology, identifying metabolic bottlenecks, and guiding the rational design of microbial cell factories.[2][3] This document provides detailed application notes and protocols for applying ¹³C-based Metabolic Flux Analysis (¹³C-MFA) to study and engineer the biosynthesis of DL-Homoserine, a crucial precursor for the synthesis of essential amino acids like threonine, methionine, and isoleucine.[4][5] While biosynthesis primarily produces the L-isomer, the analytical principles of MFA apply to the broader study of this pathway. The protocols focus on microbial systems, such as Escherichia coli and Corynebacterium glutamicum, which are commonly used for amino acid production.[6][7]
The this compound Biosynthesis Pathway
This compound is synthesized from the central carbon metabolism, originating from glycolysis and the tricarboxylic acid (TCA) cycle. The direct precursor is L-aspartate, which is derived from the TCA cycle intermediate, oxaloacetate.[8] The pathway involves three key enzymatic steps to convert L-aspartate to L-homoserine.[6][9] In many bacteria, the first and third enzymes are part of a multifunctional protein.[10]
Caption: this compound biosynthesis from central metabolic precursors.
Application Note: Quantifying Metabolic Fluxes for Strain Improvement
MFA is critical for identifying metabolic bottlenecks and quantifying the carbon flux directed towards homoserine versus competing pathways. By engineering strains (e.g., knocking out genes for competing pathways like thrB and metA) and analyzing the resulting flux redistribution, researchers can systematically enhance product yield.[6][11][12]
Quantitative Data Summary
The following tables summarize typical production data obtained from metabolically engineered E. coli strains designed for high-level L-homoserine production.
Table 1: L-Homoserine Production Metrics in Engineered E. coli
| Strain Modification Strategy | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
|---|---|---|---|---|
| Knockout of metA, thrB, lysA; Overexpression of metL | 39.54 | 0.29 | N/A | [11] |
| Engineering central metabolic pathways | 35.8 | N/A | 0.82 | [13] |
| Multiplex CRISPRi-based gene repression | 37.57 | 0.31 | N/A | [5][12] |
| Redox balance route engineering | 84.1 | 0.50 | 1.96 | [14] |
| Engineering synthetic pathway & regulating cell division | 101.31 | N/A | 1.91 |[15] |
Table 2: Example Central Metabolic Flux Distribution in Lysine-Producing Corynebacterium glutamicum on Glucose (Normalized to Glucose Uptake Rate of 100) Note: Lysine and homoserine share the same precursor pathway from aspartate, making these flux distributions relevant for understanding the parent pathway's behavior.
| Pathway | Relative Flux (%) |
| Glycolysis (EMP Pathway) | 38.0 |
| Pentose Phosphate Pathway (PPP) | 62.0 |
| TCA Cycle | 70.9 |
| Anaplerotic Carboxylation | 43.5 |
| Flux to Lysine | ~11.0 |
Data adapted from comparative flux analysis studies.[16][17]
Experimental Workflow for ¹³C-Metabolic Flux Analysis
A typical ¹³C-MFA experiment involves growing cells on a medium containing a ¹³C-labeled carbon source (e.g., [1,2-¹³C]glucose) until a metabolic and isotopic steady state is reached.[18][19] The distribution of ¹³C isotopes in proteinogenic amino acids or other metabolites is then measured and used to calculate intracellular fluxes.
Caption: General experimental workflow for stationary ¹³C-MFA.
Detailed Experimental Protocols
This section provides a generalized protocol for stationary ¹³C-MFA in a microbial system like E. coli.
Protocol 1: ¹³C-Labeling Experiment
-
Media Preparation: Prepare a chemically defined minimal medium. The sole carbon source should be a known mixture of unlabeled and ¹³C-labeled glucose (e.g., 80% [1-¹³C]glucose and 20% [U-¹³C]glucose). The precise composition is crucial for accurate flux calculations.
-
Pre-culture: Inoculate a single colony into a pre-culture medium with unlabeled glucose and grow overnight under desired conditions (e.g., 37°C, 250 rpm).
-
Main Culture: Inoculate the main culture (containing the ¹³C-labeled glucose) with the pre-culture to an initial OD₆₀₀ of ~0.1.
-
Cultivation: Grow cells in a bioreactor with controlled pH, temperature, and aeration. Monitor cell growth (OD₆₀₀) and substrate/product concentrations using HPLC.
-
Steady-State Confirmation: Ensure cells are in a metabolic steady state (exponential growth phase) before harvesting. This is typically achieved after at least 5-7 cell doublings.
Protocol 2: Cell Quenching and Metabolite Extraction
-
Rapid Sampling: Withdraw a defined volume of cell culture (e.g., 5 mL) rapidly.
-
Quenching: Immediately quench metabolic activity by transferring the sample into a pre-chilled quenching solution (e.g., -40°C 60% methanol). This step is critical to prevent metabolite turnover.[1]
-
Centrifugation: Centrifuge the quenched cell suspension at low temperature (e.g., -20°C, 5000 x g, 5 min) to pellet the cells.
-
Washing: Wash the cell pellet with the cold quenching solution to remove extracellular metabolites.
-
Extraction: Extract intracellular metabolites by resuspending the pellet in a suitable solvent (e.g., pre-heated ethanol (B145695) or a chloroform/methanol mixture).
Protocol 3: Sample Preparation and GC-MS Analysis
-
Protein Hydrolysis (for amino acid analysis):
-
Pellet the cells after quenching and washing.
-
Add 6 M HCl to the cell pellet and hydrolyze at 105°C for 12-24 hours. This breaks down cellular proteins into their constituent amino acids.[20]
-
Remove the acid by evaporation under a stream of nitrogen or by using a vacuum concentrator.
-
-
Derivatization:
-
Resuspend the dried hydrolysate in a derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA).
-
Incubate at a high temperature (e.g., 85°C for 1 hour) to create volatile amino acid derivatives suitable for Gas Chromatography (GC).
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system.
-
The GC separates the individual amino acid derivatives.
-
The Mass Spectrometer (MS) fragments the derivatives and measures the mass-to-charge ratio of the fragments, revealing the mass isotopomer distributions (i.e., the fraction of molecules with 0, 1, 2, ... ¹³C atoms).[21]
-
Data Analysis and Flux Calculation
The measured mass isotopomer distributions are the primary input for flux calculation software (e.g., INCA, Metran, WUflux).[2][3] The software uses an iterative algorithm to find the set of intracellular fluxes that best reproduces the experimentally measured labeling patterns, given a stoichiometric model of the metabolic network. The output is a detailed flux map quantifying the carbon flow through each reaction in the central metabolism.
Logical Relationships: Metabolic Engineering Strategy
MFA results can guide targeted genetic modifications. The diagram below illustrates the logical relationship between common genetic interventions and the desired metabolic outcome for enhanced homoserine production.
Caption: Logic diagram of metabolic engineering strategies for homoserine.
References
- 1. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 2. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. osti.gov [osti.gov]
- 4. Homoserine - Wikipedia [en.wikipedia.org]
- 5. Multiplex Design of the Metabolic Network for Production of l-Homoserine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Homoserine and quorum-sensing acyl homoserine lactones as alternative sources of threonine: a potential role for homoserine kinase in insect-stage Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 10. L-homoserine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Metabolic Engineering of Escherichia coli for the Production of l-Homoserine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multiplex Design of the Metabolic Network for Production of l-Homoserine in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Increasing L-homoserine production in Escherichia coli by engineering the central metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Highly efficient production of L-homoserine in Escherichia coli by engineering a redox balance route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-efficient production of L-homoserine in Escherichia coli through engineering synthetic pathway combined with regulating cell division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative Metabolic Flux Analysis of Lysine-Producing Corynebacterium glutamicum Cultured on Glucose or Fructose - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 19. researchgate.net [researchgate.net]
- 20. (13)C-based metabolic flux analysis. [sonar.ch]
- 21. Isotopomer measurement techniques in metabolic flux analysis II: mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isotopic Labeling of DL-Homoserine in Metabolic Research
Introduction
DL-Homoserine is a crucial non-proteinogenic α-amino acid that serves as a key intermediate in the biosynthesis of essential amino acids, including methionine, threonine, and isoleucine.[1][2] The study of its metabolic fate is vital for understanding fundamental biochemical pathways and for the development of novel therapeutics. Isotopic labeling of this compound with stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H or D) allows researchers to trace its journey through complex metabolic networks using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4]
These application notes provide detailed protocols for the chemical and enzymatic synthesis of isotopically labeled this compound, enabling precise and quantitative metabolic flux analysis.
Methods Overview
Two primary strategies for the synthesis of isotopically labeled this compound are presented:
-
Chemical Synthesis: A versatile approach that allows for the introduction of isotopes at specific positions through the chemical reduction of a correspondingly labeled aspartic acid derivative. This method is suitable for producing both D- and L-isomers (racemic mixture).
-
Enzymatic Synthesis: A highly specific method that utilizes the natural biosynthetic pathway from L-aspartate to produce stereochemically pure L-Homoserine. This approach is ideal for studies where the chirality of the metabolite is critical.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the described synthesis protocols. The actual results may vary depending on the specific laboratory conditions and the purity of the reagents.
| Parameter | Chemical Synthesis (from labeled Aspartic Acid) | Enzymatic Synthesis (from labeled L-Aspartate) |
| Starting Material | Isotopically Labeled DL-Aspartic Acid (e.g., U-¹³C₄, ¹⁵N) | Isotopically Labeled L-Aspartic Acid (e.g., U-¹³C₄, ¹⁵N) |
| Isotopic Label | ¹³C, ¹⁵N, ²H | ¹³C, ¹⁵N |
| Expected Yield | 60-70% | 75-90% |
| Isotopic Enrichment | >98% (dependent on precursor) | >98% (dependent on precursor) |
| Stereochemical Purity | Racemic (this compound) | Enantiomerically pure (L-Homoserine) |
| Key Reagents | Boc-Anhydride, Benzyl (B1604629) alcohol, Borane dimethyl sulfide (B99878) complex | Aspartate kinase, Aspartate-semialdehyde dehydrogenase, Homoserine dehydrogenase, ATP, NADPH |
| Reaction Time | 2-3 days | 12-24 hours |
Experimental Protocols
Protocol 1: Chemical Synthesis of Isotopically Labeled this compound
This protocol describes the synthesis of labeled this compound via the reduction of the β-carboxyl group of a protected, isotopically labeled DL-aspartic acid.
Materials:
-
Isotopically labeled DL-Aspartic Acid (e.g., DL-Aspartic acid-¹³C₄, ¹⁵N)
-
Boc-Anhydride (Di-tert-butyl dicarbonate)
-
Benzyl alcohol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Borane dimethyl sulfide complex (BMS)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Palladium on carbon (Pd/C), 10%
-
Methanol (B129727) (MeOH)
Procedure:
-
Protection of DL-Aspartic Acid: a. Suspend the isotopically labeled DL-Aspartic Acid (1 eq) in a 1:1 mixture of dioxane and water. b. Add Boc-Anhydride (1.1 eq) and triethylamine (B128534) (2.2 eq). c. Stir the mixture at room temperature overnight. d. Acidify the reaction mixture with 1 M HCl to pH 2-3 and extract with EtOAc. e. Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo to obtain Boc-DL-Aspartic acid. f. Dissolve the Boc-DL-Aspartic acid (1 eq) in anhydrous DCM. g. Add benzyl alcohol (1.1 eq) and DMAP (0.1 eq). h. Cool the mixture to 0 °C and add DCC (1.1 eq). i. Stir the reaction at 0 °C for 1 hour and then at room temperature overnight. j. Filter the dicyclohexylurea precipitate and concentrate the filtrate. k. Purify the residue by column chromatography (silica gel, Hexanes:EtOAc gradient) to yield Boc-DL-Aspartic acid α-benzyl ester.
-
Reduction of the β-Carboxyl Group: a. Dissolve the Boc-DL-Aspartic acid α-benzyl ester (1 eq) in anhydrous THF under an inert atmosphere. b. Cool the solution to 0 °C and slowly add Borane dimethyl sulfide complex (2.5 eq). c. Allow the reaction to warm to room temperature and stir for 12-16 hours. d. Carefully quench the reaction by the slow addition of methanol at 0 °C. e. Concentrate the mixture under reduced pressure. f. Redissolve the residue in EtOAc and wash with saturated NaHCO₃ solution and brine. g. Dry the organic layer over MgSO₄ and concentrate to give the crude protected homoserine.
-
Deprotection: a. Dissolve the crude protected homoserine in methanol. b. Add 10% Pd/C catalyst. c. Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC). d. Filter the catalyst through Celite and concentrate the filtrate. e. Dissolve the residue in a minimal amount of water and purify by ion-exchange chromatography to obtain the isotopically labeled this compound.
Protocol 2: Enzymatic Synthesis of Isotopically Labeled L-Homoserine
This protocol utilizes the E. coli biosynthetic pathway to produce enantiomerically pure L-Homoserine from labeled L-Aspartate.
Materials:
-
Isotopically labeled L-Aspartic Acid (e.g., L-Aspartic acid-¹³C₄, ¹⁵N)
-
ATP (Adenosine triphosphate)
-
NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate, reduced)
-
Recombinant E. coli Aspartate kinase (AK), Aspartate-semialdehyde dehydrogenase (ASD), and Homoserine dehydrogenase (HDH). These can be overexpressed and purified from E. coli strains.
-
Tris-HCl buffer (100 mM, pH 7.5)
-
Magnesium chloride (MgCl₂), 10 mM
-
Dithiothreitol (DTT), 1 mM
-
Cation exchange resin (e.g., Dowex 50W)
Procedure:
-
Enzyme Preparation: a. Overexpress and purify Aspartate kinase, Aspartate-semialdehyde dehydrogenase, and Homoserine dehydrogenase from E. coli using standard molecular biology and protein purification techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins). b. Determine the concentration and activity of each purified enzyme.
-
Enzymatic Reaction: a. In a reaction vessel, combine the following in Tris-HCl buffer:
- Isotopically labeled L-Aspartic Acid (10 mM)
- ATP (15 mM)
- NADPH (25 mM)
- MgCl₂ (10 mM)
- DTT (1 mM)
- Purified Aspartate kinase, Aspartate-semialdehyde dehydrogenase, and Homoserine dehydrogenase (catalytic amounts, e.g., 0.1 - 0.5 mg/mL of each). b. Incubate the reaction mixture at 37 °C for 12-24 hours. c. Monitor the reaction progress by LC-MS or an appropriate colorimetric assay.
-
Product Purification: a. Terminate the reaction by adding an equal volume of 10% trichloroacetic acid (TCA) to precipitate the enzymes. b. Centrifuge the mixture to pellet the precipitated proteins. c. Load the supernatant onto a pre-equilibrated cation exchange column (Dowex 50W, H⁺ form). d. Wash the column with deionized water to remove unreacted substrates and salts. e. Elute the L-Homoserine with a gradient of ammonium (B1175870) hydroxide (B78521) (e.g., 0.1 to 2 M). f. Collect the fractions containing L-Homoserine (identified by TLC or LC-MS) and lyophilize to obtain the pure, isotopically labeled product.
Visualizations
Caption: Overall workflow for the synthesis and application of isotopically labeled this compound.
Caption: Chemical synthesis pathway for labeled this compound from labeled DL-Aspartic Acid.
Caption: Enzymatic synthesis pathway for labeled L-Homoserine from labeled L-Aspartate.
References
- 1. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Homoserine - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metabolic Engineering of Escherichia coli for the Production of l-Homoserine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DL-Homoserine in In Vitro Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for utilizing DL-Homoserine as a substrate in various in vitro enzymatic assays. This compound is a key intermediate in the biosynthesis of several essential amino acids, making the enzymes that act upon it crucial targets for research in drug development, metabolic engineering, and fundamental biochemistry.
Introduction
This compound, a racemic mixture of the D- and L-isomers of homoserine, serves as a substrate for several important enzymes primarily within the aspartate metabolic pathway. L-Homoserine is the biologically active isomer in this pathway. These enzymes are pivotal for the production of essential amino acids such as threonine, methionine, and isoleucine in bacteria, fungi, and plants.[1][2][3] The absence of this pathway in mammals makes its constituent enzymes attractive targets for the development of novel antimicrobial and herbicidal agents.[4] This document outlines the use of this compound in assays for three key enzymes: Homoserine Dehydrogenase, Homoserine Kinase, and Homoserine O-acetyltransferase.
Key Enzymes Utilizing L-Homoserine as a Substrate
Homoserine Dehydrogenase (HSD)
Homoserine Dehydrogenase (EC 1.1.1.3) catalyzes the reversible NAD(P)+-dependent oxidation of L-homoserine to L-aspartate-4-semialdehyde.[3][5] This is a critical regulatory point in the aspartate pathway.
Homoserine Kinase (HSK)
Homoserine Kinase (EC 2.7.1.39) catalyzes the ATP-dependent phosphorylation of L-homoserine to produce O-phospho-L-homoserine, committing it to the threonine biosynthetic branch of the pathway.[6][7]
Homoserine O-acetyltransferase (HAT)
Homoserine O-acetyltransferase (EC 2.3.1.31) catalyzes the transfer of an acetyl group from acetyl-CoA to L-homoserine, forming O-acetyl-L-homoserine, a precursor for methionine biosynthesis in many microorganisms.[8][9]
Quantitative Data Summary
The following tables summarize the kinetic parameters and optimal reaction conditions for the enzymes discussed. These values are essential for designing and interpreting in vitro enzymatic assays.
Table 1: Kinetic Parameters of Enzymes Utilizing L-Homoserine
| Enzyme | Organism | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |
| Homoserine Dehydrogenase | Bacillus subtilis | L-Homoserine | 35.08 ± 2.91 | 2.72 ± 0.06 | [10] |
| NADP+ | 0.39 ± 0.05 | 2.79 ± 0.11 | [10] | ||
| Homoserine Kinase | Escherichia coli | L-Homoserine | 0.15 | Not Reported | [11] |
| ATP | 0.2 | Not Reported | [11] | ||
| Homoserine O-acetyltransferase | Saccharomyces cerevisiae | L-Homoserine | 1.0 | Not Reported | [9] |
| Acetyl-CoA | 0.027 | Not Reported | [9] |
Table 2: Optimal Reaction Conditions
| Enzyme | Organism | Optimal pH | Other Optimal Conditions | Reference |
| Homoserine Dehydrogenase | Bacillus subtilis | 9.0 | 0.4 M NaCl, 25°C | [5][10] |
| Homoserine Kinase | Escherichia coli | 7.8 | Requires K+ or NH4+ and Mg2+ | [7] |
| Homoserine O-acetyltransferase | Saccharomyces cerevisiae | 7.5 | - | [9] |
Signaling and Metabolic Pathways
The enzymes discussed are integral components of the aspartate metabolic pathway, which leads to the synthesis of several essential amino acids. Understanding this pathway is crucial for contextualizing the role of these enzymes and their potential as drug targets.
Caption: Aspartate metabolic pathway leading to essential amino acids.
Experimental Protocols
Detailed protocols for the in vitro enzymatic assays of Homoserine Dehydrogenase, Homoserine Kinase, and Homoserine O-acetyltransferase are provided below.
Protocol 1: Spectrophotometric Assay for Homoserine Dehydrogenase (HSD)
This protocol is based on the NAD(P)+-dependent oxidation of L-homoserine, which can be monitored by the increase in absorbance at 340 nm due to the production of NAD(P)H.[5]
Materials:
-
This compound
-
NADP+ or NAD+
-
CHES buffer (or other suitable buffer for pH 9.0)
-
NaCl
-
Purified Homoserine Dehydrogenase
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a 100 mM CHES buffer, pH 9.0, containing 0.4 M NaCl.
-
Prepare stock solutions of this compound (e.g., 500 mM) and NADP+ (e.g., 10 mM) in the assay buffer.
-
In a quartz cuvette, prepare the reaction mixture with the following final concentrations:
-
100 mM CHES buffer, pH 9.0
-
0.4 M NaCl
-
50 mM L-Homoserine (from this compound stock)
-
0.5 mM NADP+
-
-
Equilibrate the reaction mixture at 25°C in the spectrophotometer.
-
Initiate the reaction by adding a known concentration of purified Homoserine Dehydrogenase (e.g., 1 µM).
-
Monitor the increase in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity using the molar extinction coefficient of NADPH (6.22 mM-1 cm-1).[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Homoserine and quorum-sensing acyl homoserine lactones as alternative sources of threonine: a potential role for homoserine kinase in insect-stage Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homoserine dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Enzyme Activity Measurement for Homoserine Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 5. Molecular and Enzymatic Features of Homoserine Dehydrogenase from Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Homoserine kinase - Wikipedia [en.wikipedia.org]
- 7. Homoserine kinase from Escherichia coli K-12: properties, inhibition by L-threonine, and regulation of biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Homoserine O-acetyltransferase - Wikipedia [en.wikipedia.org]
- 9. Partial purification and some properties of homoserine O-acetyltransferase of a methionine auxotroph of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular and Enzymatic Features of Homoserine Dehydrogenase from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Homoserine kinase of Escherichia coli: kinetic mechanism and inhibition by L-aspartate semialdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing DL-Homoserine yield by overcoming feedback inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing DL-homoserine yield by overcoming feedback inhibition.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Question: My engineered E. coli strain shows low or no increase in this compound production after introducing a feedback-resistant thrA gene. What are the possible causes and solutions?
Answer:
Several factors could contribute to this issue. Here's a systematic troubleshooting approach:
-
Verify the Mutant Enzyme's Activity:
-
Problem: The introduced mutation may have compromised the catalytic activity of homoserine dehydrogenase.
-
Solution: Purify the mutant enzyme and perform in vitro activity assays to compare its specific activity to the wild-type enzyme.[1] A significant decrease in activity suggests the chosen mutation is suboptimal. Consider exploring other reported feedback-resistant mutations.
-
-
Check for Plasmid Instability:
-
Problem: The expression plasmid carrying the mutant thrA gene might be unstable, leading to a heterogeneous cell population with varying levels of the desired enzyme.
-
Solution: Verify plasmid retention by plating cultures on selective and non-selective media. If plasmid loss is significant, consider chromosomal integration of the mutant gene.
-
-
Assess Codon Usage:
-
Problem: If the mutant thrA gene is from a different organism, its codon usage might not be optimal for E. coli, leading to poor translation and low protein expression.
-
Solution: Analyze the codon usage of your gene and consider codon optimization for E. coli expression.
-
-
Investigate Upstream Pathway Bottlenecks:
-
Problem: Even with a feedback-resistant homoserine dehydrogenase, the overall yield can be limited by the availability of its precursor, L-aspartate-semialdehyde. This can be due to feedback inhibition of aspartate kinase (AK) by threonine or lysine (B10760008).[2][3]
-
Solution: Introduce mutations to desensitize aspartate kinase to feedback inhibition. For example, mutations in lysC can relieve inhibition by lysine.[4] Additionally, overexpressing key enzymes in the upstream pathway, such as aspartate kinase, can increase the precursor pool.[2]
-
-
Consider Product Toxicity and Export:
-
Problem: High intracellular concentrations of L-homoserine can be toxic to E. coli and may inhibit cell growth.[5] Inefficient export can lead to the accumulation of homoserine inside the cell, exacerbating this issue.
-
Solution: Enhance the export of this compound by overexpressing known amino acid exporters like rhtA or eamA.[2] This can alleviate product toxicity and pull the metabolic flux towards homoserine production.
-
Question: I am observing significant inclusion body formation after overexpressing the mutant homoserine dehydrogenase. How can I improve the solubility of the enzyme?
Answer:
Inclusion bodies are insoluble protein aggregates that can form during high-level protein expression in E. coli. Here are some strategies to improve protein solubility:
-
Lower the Induction Temperature: Reducing the cultivation temperature to 18-25°C after induction can slow down protein synthesis, allowing more time for proper folding.
-
Reduce Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG) can decrease the rate of protein expression, which may lead to a higher proportion of soluble protein.
-
Use a Weaker Promoter or a Low-Copy-Number Plasmid: This can help to reduce the overall expression level and prevent the accumulation of misfolded protein.
-
Co-express Chaperones: Molecular chaperones can assist in the proper folding of newly synthesized proteins. Co-expressing chaperones like GroEL/GroES or DnaK/DnaJ/GrpE can improve the solubility of your target enzyme.
-
Optimize the Culture Medium: Using a less rich medium, such as M9 minimal medium, can sometimes reduce the formation of inclusion bodies.
Frequently Asked Questions (FAQs)
Question: What is feedback inhibition in the context of this compound biosynthesis?
Answer: Feedback inhibition is a cellular control mechanism where the end product of a metabolic pathway inhibits an enzyme that functions early in the same pathway.[6][7][8] In the biosynthesis of this compound, the key enzymes aspartate kinase (AK) and homoserine dehydrogenase (HSD) are subject to feedback inhibition by downstream amino acids.[1][2] Specifically, L-threonine can inhibit both AK and HSD, while L-lysine can inhibit another isozyme of AK.[3] This regulation prevents the overproduction of these amino acids. However, when the goal is to accumulate this compound, this natural regulation becomes a bottleneck.
Question: How can I identify mutations that confer feedback resistance to homoserine dehydrogenase?
Answer: A common and effective method is to use a combination of site-directed mutagenesis and high-throughput screening (HTS).[1] One HTS strategy involves using a toxic analog of an allosteric inhibitor. For example, α-amino-β-hydroxy valeric acid (AHV) is a toxic analog of L-threonine.[1] By plating a library of thrA mutants on a medium containing AHV, only cells expressing a threonine-insensitive homoserine dehydrogenase will survive and grow.[1] These resistant colonies can then be isolated and further characterized.
Question: What are the key enzymes in the this compound biosynthesis pathway that are targeted for genetic modification?
Answer: The primary targets for genetic modification to enhance this compound production are:
-
Homoserine Dehydrogenase (encoded by thrA and metL): This enzyme is directly responsible for the conversion of L-aspartate-semialdehyde to L-homoserine and is a major site of feedback inhibition by L-threonine.[2][3]
-
Aspartate Kinase (encoded by thrA, metL, and lysC): This enzyme catalyzes the first committed step in the aspartate pathway and is subject to feedback inhibition by L-threonine and L-lysine.[3] Relieving this inhibition is crucial for increasing the overall flux towards homoserine.
-
Homoserine Kinase (encoded by thrB): This enzyme converts L-homoserine to O-phospho-L-homoserine, the precursor for threonine biosynthesis. Deleting or attenuating the expression of thrB can prevent the conversion of homoserine to downstream products.[4]
-
Diaminopimelate Decarboxylase (encoded by lysA): This enzyme is in a competing pathway that diverts L-aspartate-semialdehyde towards lysine biosynthesis. Deleting lysA can increase the availability of the precursor for homoserine production.[2]
Question: Are there any known side effects of high-level this compound production on the host organism?
Answer: Yes, high intracellular concentrations of L-homoserine can be toxic to E. coli and inhibit cell growth.[5] This is a significant challenge in developing high-yield production strains. Strategies to mitigate this toxicity include enhancing the export of homoserine out of the cell and balancing the metabolic pathways to avoid excessive intracellular accumulation.[2]
Data Presentation
Table 1: Impact of Overcoming Feedback Inhibition on this compound and Related Amino Acid Production
| Strain/Modification | Key Genetic Changes | Product | Titer (g/L) | Yield (g/g glucose) | Reference |
| Engineered E. coli | Overexpression of feedback-resistant thrA | L-Homoserine | 7.18 | - | [3] |
| Engineered E. coli | Deletion of metA, thrB, lysA; overexpression of metL | L-Homoserine | 39.54 | 0.29 | [2] |
| Engineered E. coli | Weakening TCA cycle, modifying glyoxylate (B1226380) branch | L-Homoserine | 35.8 | - | [9] |
| Engineered E. coli | Redox balance route engineering | L-Homoserine | 84.1 | 0.50 | [10] |
| Engineered C. glutamicum | Feedback-resistant HSD (I397V) | L-Threonine + L-Homoserine + L-Isoleucine + Glycine | ~78 mM (total) | - | [1] |
| Engineered C. glutamicum | Feedback-resistant HSD (A384D) | L-Threonine + L-Homoserine + L-Isoleucine + Glycine | ~78 mM (total) | - | [1] |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of Homoserine Dehydrogenase (thrA)
This protocol is based on the principles of the QuikChange™ site-directed mutagenesis method.
1. Primer Design:
- Design a pair of complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation in the center.
- The primers should have a melting temperature (Tm) of ≥78°C. The Tm can be calculated using the formula: Tm = 81.5 + 0.41(%GC) – 675/N - %mismatch, where N is the primer length.
- The primers should have a minimum GC content of 40% and should terminate in one or more G or C bases.
2. PCR Amplification:
- Set up the PCR reaction as follows:
- 5 µL of 10x reaction buffer
- 1 µL of template DNA (plasmid containing the wild-type thrA gene, 5-50 ng)
- 1.25 µL of forward primer (10 µM)
- 1.25 µL of reverse primer (10 µM)
- 1 µL of dNTP mix (10 mM)
- 1 µL of high-fidelity DNA polymerase (e.g., PfuUltra)
- Add nuclease-free water to a final volume of 50 µL.
- Perform PCR using the following cycling conditions:
- Initial denaturation: 95°C for 30 seconds
- 18 cycles of:
- Denaturation: 95°C for 30 seconds
- Annealing: 55°C for 1 minute
- Extension: 68°C for 1 minute/kb of plasmid length
- Final extension: 68°C for 5 minutes
3. Digestion of Parental DNA:
- Add 1 µL of DpnI restriction enzyme to the PCR product. DpnI digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.
- Incubate at 37°C for 1 hour.
4. Transformation:
- Transform competent E. coli cells (e.g., XL1-Blue) with 1-2 µL of the DpnI-treated PCR product.
- Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic for plasmid selection.
- Incubate overnight at 37°C.
5. Verification:
- Pick several colonies and grow them in liquid culture.
- Isolate the plasmid DNA and verify the presence of the desired mutation by DNA sequencing.
Protocol 2: High-Throughput Screening for Feedback-Resistant Homoserine Dehydrogenase Mutants
This protocol outlines a screening method based on resistance to the toxic threonine analog, α-amino-β-hydroxy valeric acid (AHV).[1]
1. Library Construction:
- Create a mutant library of the thrA gene using methods like error-prone PCR or site-saturation mutagenesis at specific residues.
- Clone the library of thrA mutants into an expression vector.
2. Transformation:
- Transform a suitable E. coli host strain (e.g., a strain with a deletion of the native thrA gene) with the plasmid library.
3. Screening:
- Plate the transformed cells on a minimal medium agar plate containing a selective concentration of AHV (e.g., 3 g/L).[1] The minimal medium should contain a carbon source (e.g., glucose) and necessary supplements, but lack threonine.
- Also, plate a dilution of the transformation on a non-selective plate (without AHV) to determine the library size.
- Incubate the plates at 30°C for 48-72 hours.[1]
4. Isolation and Characterization of Resistant Mutants:
- Colonies that grow on the AHV-containing plates are potential candidates for expressing a feedback-resistant homoserine dehydrogenase.
- Pick individual resistant colonies and cultivate them in liquid minimal medium.
- Isolate the plasmids from these cultures and sequence the thrA gene to identify the mutations responsible for the resistance.
- Further characterize the promising mutants by measuring their homoserine dehydrogenase activity in the presence of varying concentrations of L-threonine and by evaluating their ability to produce this compound in shake flask or fermenter cultures.
Visualizations
Caption: this compound biosynthesis pathway and feedback inhibition.
Caption: Workflow for engineering feedback-resistant homoserine dehydrogenase.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Engineering allosteric inhibition of homoserine dehydrogenase by semi-rational saturation mutagenesis screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Engineering of Escherichia coli for the Production of l-Homoserine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic engineering strategies for L-Homoserine production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Toxic effect and inability of L-homoserine to be a nitrogen source for growth of Escherichia coli resolved by a combination of in vivo evolution engineering and omics analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Student Question : What is feedback inhibition and how does it regulate metabolic pathways? | Biotechnology | QuickTakes [quicktakes.io]
- 7. How does feedback inhibition work? | AAT Bioquest [aatbio.com]
- 8. homework.study.com [homework.study.com]
- 9. Increasing L-homoserine production in Escherichia coli by engineering the central metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Highly efficient production of L-homoserine in Escherichia coli by engineering a redox balance route - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yields in DL-Homoserine microbial production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the microbial production of DL-Homoserine.
Troubleshooting Guide
Low yields in this compound production can stem from a variety of factors, from metabolic pathway inefficiencies to suboptimal fermentation conditions. The following table summarizes common issues, their potential causes, and recommended solutions.
| Issue ID | Observed Problem | Potential Cause | Recommended Troubleshooting Steps & Solutions | Expected Outcome |
| HSL-001 | Low final titer of this compound | Feedback Inhibition: The key enzyme, homoserine dehydrogenase, is often subject to feedback inhibition by L-threonine, a downstream product of the same pathway.[1][2][3][4][5] | 1. Site-directed mutagenesis: Introduce mutations in the allosteric site of homoserine dehydrogenase to reduce its sensitivity to L-threonine. 2. Enzyme screening: Screen for naturally resistant homoserine dehydrogenase variants from other organisms. | Increased and sustained enzyme activity, leading to higher product yields. For example, some mutants have shown to maintain >90% activity even with 10 mM L-threonine. |
| HSL-002 | Accumulation of intermediate metabolites (e.g., aspartate) | Insufficient Enzyme Activity: The expression level or specific activity of key biosynthetic enzymes (aspartate kinase, aspartate-semialdehyde dehydrogenase, homoserine dehydrogenase) may be too low. | 1. Overexpression of key enzymes: Use strong, inducible promoters to increase the expression of thrA (aspartokinase I/homoserine dehydrogenase I), metL (aspartokinase II/homoserine dehydrogenase II), and asd (aspartate-semialdehyde dehydrogenase). 2. Codon optimization: Optimize the gene sequences for the expression host. | Increased conversion of precursors to this compound, reducing the accumulation of intermediates. Overexpression of thrA has been shown to increase the titer of L-homoserine by 2.5-fold. |
| HSL-003 | Low yield of this compound per gram of glucose | Carbon Flux Diversion: Significant carbon flux is being diverted to competing pathways, such as the synthesis of other amino acids (threonine, methionine, lysine) or the TCA cycle. | 1. Knockout of competing pathways: Delete genes encoding enzymes that divert homoserine to other products, such as thrB (homoserine kinase) and metA (homoserine O-succinyltransferase). 2. Redirecting central carbon metabolism: Engineer the central metabolic pathways to channel more carbon towards oxaloacetate, the precursor for the aspartate family of amino acids. | Increased carbon flux towards the this compound biosynthesis pathway, improving the overall yield. Strains with these modifications have achieved yields of up to 0.50 g/g glucose. |
| HSL-004 | Cell growth inhibition at high this compound concentrations | Product Toxicity and/or Inefficient Export: Accumulation of intracellular this compound can be toxic to the cells, and the native export systems may be insufficient. | 1. Overexpression of efflux pumps: Enhance the expression of known amino acid exporters like rhtA, rhtB, and brnFE to facilitate the secretion of this compound. 2. Adaptive laboratory evolution: Evolve strains for improved tolerance to high concentrations of this compound. | Improved cell viability and productivity at higher product titers. Engineered strains have reached titers of up to 84.1 g/L. |
| HSL-005 | Imbalance in cofactor (NADPH) availability | Insufficient NADPH Regeneration: The conversion of aspartate to this compound requires NADPH. Insufficient regeneration of this cofactor can limit the production rate. | 1. Engineering cofactor regeneration pathways: Overexpress enzymes of the pentose (B10789219) phosphate (B84403) pathway or other NADPH-generating pathways. 2. Metabolic pathway redesign: Design redox-balanced pathways to ensure sufficient reducing power. | Enhanced and sustained production rates due to a balanced supply of necessary cofactors. |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting point for genetically engineering E. coli for this compound production?
A common starting point is to use a strain with deletions in genes that divert this compound to other products, such as thrB (homoserine kinase) and metA (homoserine O-succinyltransferase). Subsequently, overexpression of a feedback-resistant variant of homoserine dehydrogenase (thrA) is crucial.
Q2: How can I accurately quantify the concentration of this compound in my fermentation broth?
High-Performance Liquid Chromatography (HPLC) is a reliable method for quantifying this compound. Pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or diethyl ethoxymethylenemalonate (DEEMM) is often necessary to allow for sensitive UV or fluorescence detection.
Q3: My engineered strain is not growing well. What could be the issue?
Poor growth can be due to several factors, including the metabolic burden of overexpressing multiple genes, the toxicity of accumulated this compound, or the depletion of essential precursors. It is advisable to check for product toxicity and consider overexpressing efflux pumps to facilitate its export.
Q4: What is feedback inhibition and how does it affect this compound production?
Feedback inhibition is a regulatory mechanism where the end product of a metabolic pathway inhibits the activity of an enzyme earlier in the pathway. In this compound production, the key enzyme homoserine dehydrogenase is often inhibited by L-threonine. This can significantly limit the overall product yield.
Q5: How can I analyze the metabolic flux in my engineered strain to identify bottlenecks?
Metabolic Flux Analysis (MFA) using 13C-labeled substrates is a powerful technique to quantify the flow of metabolites through the cellular network. This analysis can help identify bottlenecks in the production pathway and guide further metabolic engineering strategies.
Experimental Protocols
Protocol 1: Quantification of this compound using HPLC
This protocol describes the quantification of this compound in a fermentation broth using HPLC with pre-column derivatization.
Materials:
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Fermentation broth sample
-
This compound standard
-
Derivatization reagent (e.g., DEEMM)
-
HPLC system with a C18 column and UV detector
-
Mobile phase A: Methanol
-
Mobile phase B: 25 mM Ammonium acetate (B1210297) solution
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation:
-
Centrifuge the fermentation broth at 12,000 rpm for 2 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL).
-
Create a series of dilutions to generate a standard curve (e.g., 0.01 to 0.5 mg/mL).
-
-
Derivatization:
-
Mix a defined volume of the filtered sample or standard with the derivatization reagent according to the reagent manufacturer's instructions.
-
Allow the reaction to proceed for the recommended time.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Use a mobile phase gradient appropriate for separating the derivatized this compound. A common starting point is a 40:60 ratio of mobile phase A to B.
-
Set the detection wavelength according to the derivatization agent used (e.g., 250 nm for DEEMM).
-
Inject the derivatized samples and standards.
-
-
Data Analysis:
-
Integrate the peak corresponding to the derivatized this compound.
-
Construct a standard curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.
-
Protocol 2: Homoserine Dehydrogenase Activity Assay
This protocol measures the activity of homoserine dehydrogenase in cell lysates.
Materials:
-
Cell lysate containing homoserine dehydrogenase
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)
-
DL-Aspartate-semialdehyde (substrate)
-
NADPH (cofactor)
-
Spectrophotometer
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells from the culture and resuspend them in assay buffer.
-
Lyse the cells using a suitable method (e.g., sonication, French press).
-
Centrifuge the lysate to remove cell debris and collect the supernatant.
-
-
Assay Reaction:
-
In a cuvette, mix the assay buffer, NADPH, and cell lysate.
-
Initiate the reaction by adding DL-Aspartate-semialdehyde.
-
The total reaction volume should be standardized (e.g., 1 mL).
-
-
Spectrophotometric Measurement:
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Record the absorbance at regular intervals for a set period.
-
-
Calculation of Enzyme Activity:
-
Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.
-
Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).
-
Visualizations
Caption: this compound biosynthesis pathway from glucose.
Caption: Troubleshooting workflow for low this compound yield.
Caption: Common causes of low this compound yield.
References
- 1. Engineering allosteric inhibition of homoserine dehydrogenase by semi-rational saturation mutagenesis screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering allosteric inhibition of homoserine dehydrogenase by semi-rational saturation mutagenesis screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Homoserine dehydrogenase genetically desensitized to the feedback inhibition in Brevibacterium flavum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
Addressing challenges in the purification of DL-Homoserine from culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of DL-Homoserine from complex culture media.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary challenges in purifying this compound from fermentation broth?
The main challenges stem from the complexity of the culture medium, which contains a mixture of desired product, byproducts, and media components.[] Key difficulties include:
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Complex Matrix: Fermentation broths are intricate mixtures of amino acids, proteins, salts, and other metabolites, some of which may have similar physicochemical properties to this compound.[2]
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Low Concentration: The target molecule, this compound, may be present at a low concentration relative to other components.[]
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Presence of Stereoisomers: The starting material is a racemic mixture of D- and L-Homoserine. If a specific stereoisomer is required, a resolution step is necessary.
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Structurally Similar Impurities: Other amino acids and metabolic intermediates can co-elute with this compound during chromatographic purification.[3]
Q2: I am observing low yield after my initial purification step. What are the potential causes and solutions?
Low recovery of this compound can be attributed to several factors throughout the purification workflow.
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Suboptimal Extraction: The initial clarification of the fermentation broth might be inefficient, leading to loss of product.
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Solution: Optimize centrifugation speed and duration to ensure complete removal of biomass. Consider using microfiltration or ultrafiltration as an alternative or supplementary step.[]
-
-
Inefficient Chromatographic Binding: If using ion-exchange chromatography, the pH and ionic strength of your sample and buffers are critical for efficient binding.
-
Solution: Ensure the pH of the loading buffer allows for the proper charge state of this compound to bind to the selected ion-exchange resin. The sample's ionic strength should be low enough to facilitate strong binding.
-
-
Product Degradation: this compound, like other amino acids, can be susceptible to degradation under harsh pH or high-temperature conditions.
-
Solution: Maintain a stable pH and process samples at reduced temperatures (e.g., 4°C) whenever possible.
-
Troubleshooting Flowchart: Low Yield in this compound Purification
Caption: A troubleshooting flowchart for diagnosing and resolving low yield issues during this compound purification.
Q3: My purified this compound shows multiple peaks on the HPLC chromatogram. How can I identify the impurities and improve purity?
The presence of multiple peaks indicates impurities. Identifying these is the first step toward achieving higher purity.
-
Impurity Identification:
-
Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS) to obtain the molecular weight of the components in each peak. This can help identify other amino acids or known metabolic byproducts.
-
Standards: Run commercially available standards of suspected impurities (e.g., other amino acids like threonine, methionine, or metabolic precursors) to compare retention times.
-
-
Improving Purity:
-
Optimize Chromatography Gradient: A shallow elution gradient in ion-exchange or reversed-phase chromatography can improve the resolution between this compound and closely eluting impurities.
-
Multi-Modal Chromatography: Employing a second purification step based on a different separation principle (e.g., reversed-phase chromatography after ion-exchange) can effectively remove persistent impurities.
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Recrystallization: As a final polishing step, recrystallization can significantly enhance the purity of the final product.
-
Quantitative Data Summary
Table 1: Typical HPLC Parameters for this compound Purity Analysis
| Parameter | Typical Value/Condition | Notes |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) | A general-purpose column suitable for amino acid analysis after derivatization. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for good peak shape and ionization in LC-MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic modifier for elution. |
| Flow Rate | 0.6 - 1.0 mL/min | A standard analytical flow rate. |
| Column Temperature | 25 - 30°C | Maintains consistent retention times. |
| Detection Wavelength | 250 nm (post-derivatization) | Wavelength depends on the choice of derivatizing agent. |
| Injection Volume | 5 - 20 µL | Should be optimized to avoid column overloading. |
Table 2: Common Impurities and their Molecular Weights
| Impurity | Molecular Weight ( g/mol ) | Potential Origin |
| L-Threonine | 119.12 | Biosynthetic precursor/byproduct |
| L-Methionine | 149.21 | Biosynthetic precursor/byproduct |
| α-Ketoglutarate | 146.10 | Metabolic byproduct |
| Acetate | 60.05 | Metabolic byproduct |
| Lactate | 90.08 | Metabolic byproduct |
Experimental Protocols
Protocol 1: HPLC Purity Assessment of this compound with Pre-column Derivatization
This protocol describes a general method for determining the purity of a this compound sample using HPLC with a common derivatizing agent, such as DEEMM (diethyl ethoxymethylenemalonate).
-
Sample Preparation:
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Accurately weigh and dissolve the purified this compound sample in ultrapure water to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
-
Derivatization:
-
In a microcentrifuge tube, combine 100 µL of the filtered sample, 175 µL of borate (B1201080) buffer (pH 9.0), and 75 µL of 0.5% DEEMM in methanol.
-
Vortex the mixture briefly and incubate at 70°C for 1-2 hours.
-
After incubation, cool the sample to room temperature. The sample is now ready for HPLC analysis.
-
-
HPLC Analysis:
-
Set up the HPLC system according to the parameters outlined in Table 1.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
Inject the derivatized sample.
-
Run a linear gradient to elute the derivatized amino acids (e.g., from 5% to 60% Mobile Phase B over 20 minutes).
-
Monitor the elution profile at the specified wavelength.
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
Purification Workflow Diagram
Caption: A generalized workflow for the purification of this compound from fermentation culture media.
References
Technical Support Center: DL-Homoserine Stability in Aqueous Solutions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of DL-Homoserine in aqueous solutions. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in aqueous solutions?
A1: The primary non-enzymatic degradation pathway for this compound in aqueous solutions is an intramolecular cyclization reaction, known as lactonization, to form this compound lactone.[1] This is a reversible reaction where the hydroxyl group on the side chain attacks the carboxylic acid group, eliminating a molecule of water.
Q2: What factors influence the stability of this compound in solution?
A2: The main factors affecting the stability of this compound are pH and temperature. The equilibrium between this compound and its lactone form is sensitive to these conditions. Storage time and the presence of other reactive species can also impact its stability.
Q3: How does pH affect the stability of this compound solutions?
Q4: What is the effect of temperature on this compound stability?
A4: Increased temperatures generally accelerate the rate of chemical reactions, including the lactonization of this compound. Studies on related compounds have shown that raising the temperature from 22°C to 37°C increases the rate of hydrolysis of the lactone ring.[2] It is therefore advisable to store this compound solutions at low temperatures (refrigerated or frozen) to slow down potential degradation.
Q5: What are the recommended storage conditions for aqueous solutions of this compound?
A5: For short-term storage, it is recommended to keep this compound solutions at 2-8°C. For long-term storage, solutions should be aliquoted and stored frozen at -20°C or below. To minimize degradation, it is best to prepare solutions fresh and use them promptly. The safety data sheet for this compound suggests keeping it refrigerated and in a tightly closed container.
Q6: How can I detect and quantify the degradation of this compound?
A6: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a sensitive and specific method for both identifying and quantifying this compound and its degradation product, this compound lactone. Thin-layer chromatography (TLC) can also be used for qualitative detection.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound to this compound lactone, leading to a lower effective concentration of the active compound. | Prepare fresh solutions of this compound for each experiment. If using a stock solution, verify its purity before use. Control the pH and temperature of your experimental system. |
| Loss of biological activity | The biological activity may be specific to the open-chain form of this compound. Lactonization would reduce the concentration of the active form. | Ensure the pH of your solution is not acidic, as this promotes lactone formation. Store stock solutions at low temperatures and neutral pH. Consider performing a time-course experiment to assess the stability of your compound under your specific experimental conditions. |
| Appearance of unexpected peaks in analytical chromatography | This could indicate the presence of this compound lactone or other degradation products. | Analyze a standard of this compound lactone to confirm the identity of the unexpected peak. Use HPLC-MS for definitive identification. |
Quantitative Data on Stability
Direct quantitative data on the lactonization of this compound is limited. However, data from studies on the hydrolysis of N-Acyl-Homoserine Lactones (AHLs) can provide an indication of the stability of the lactone ring under different conditions. The table below summarizes the relative rates of hydrolysis (ring-opening) for various AHLs at two different temperatures. A higher rate of hydrolysis suggests that the open-chain form (homoserine derivative) is more stable under those conditions.
| Compound | Relative Rate of Hydrolysis at 22°C | Relative Rate of Hydrolysis at 37°C |
| N-butanoyl-homoserine lactone (C4-HSL) | 1.00 | 2.50 |
| N-hexanoyl-homoserine lactone (C6-HSL) | 0.80 | 2.00 |
| N-(3-oxohexanoyl)homoserine lactone (3-oxo-C6-HSL) | 0.90 | 2.25 |
| N-octanoyl-homoserine lactone (C8-HSL) | 0.65 | 1.63 |
Data adapted from Yates et al., 2002. The rates are relative to the hydrolysis of C4-HSL at 22°C. This data indicates that hydrolysis is faster at a higher temperature.
Experimental Protocols
Protocol 1: Assessing the Effect of pH on this compound Stability
-
Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9).
-
Preparation of this compound Solutions: Dissolve a known concentration of this compound in each buffer to create the test solutions.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Analysis: Immediately analyze the samples using HPLC-MS to quantify the concentrations of both this compound and this compound lactone.
-
Data Analysis: Plot the concentration of this compound as a function of time for each pH to determine the rate of degradation.
Protocol 2: Quantification of this compound and this compound Lactone by HPLC-MS
-
Chromatographic System: Utilize a C18 reverse-phase HPLC column.
-
Mobile Phase: Use a gradient elution with two mobile phases:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program: Start with a low percentage of Mobile Phase B, and gradually increase it to elute the compounds.
-
Mass Spectrometry: Couple the HPLC to a mass spectrometer operating in positive ion mode to detect the protonated molecular ions of this compound and this compound lactone.
-
Quantification: Prepare standard curves for both this compound and this compound lactone to accurately quantify their concentrations in the samples.
Visualizations
Caption: Degradation pathway of this compound to its lactone form.
Caption: Experimental workflow for this compound stability testing.
References
- 1. Homoserine - Wikipedia [en.wikipedia.org]
- 2. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Utilization of Acyl-Homoserine Lactone Quorum Signals for Growth by a Soil Pseudomonad and Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Bottlenecks in the DL-Homoserine Biosynthetic Pathway
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common bottlenecks encountered during the biosynthesis of DL-Homoserine.
Frequently Asked Questions (FAQs)
Q1: My engineered strain is producing low yields of homoserine. What are the most common bottlenecks in the biosynthetic pathway?
A1: Low homoserine yields can stem from several bottlenecks within the metabolic pathway. The most common issues include:
-
Feedback Inhibition: The primary regulatory bottleneck is often the feedback inhibition of key enzymes, particularly aspartate kinase (AK), by downstream products like L-threonine.[1][2][3][4][5]
-
Insufficient Precursor Supply: The availability of the direct precursor, L-aspartate, which is derived from oxaloacetate (OAA), can be a limiting factor.
-
Inadequate Cofactor (NADPH) Availability: The conversion of L-aspartate to L-homoserine involves two NADPH-dependent reactions catalyzed by aspartate-semialdehyde dehydrogenase and homoserine dehydrogenase. A limited supply of NADPH can significantly hinder homoserine production.
-
Competing Metabolic Pathways: Carbon flux can be diverted away from homoserine synthesis towards competing pathways, such as the biosynthesis of lysine (B10760008) and methionine, which also utilize L-aspartate as a precursor.
-
Low Expression or Activity of Pathway Enzymes: Insufficient expression levels or low specific activity of the enzymes in the homoserine biosynthetic pathway can create a bottleneck.
-
Homoserine Degradation: The produced homoserine can be converted to other metabolites, such as threonine, reducing the final yield.
-
Inefficient Homoserine Export: The accumulation of intracellular homoserine can be toxic to the host cells and may also lead to feedback inhibition. Efficient export of homoserine out of the cell is crucial for high-yield production.
Q2: How can I identify the specific bottleneck in my experimental setup?
A2: A systematic approach is essential to pinpoint the rate-limiting step in your engineered strain. Consider the following strategies:
-
Metabolite Analysis: Use analytical techniques like HPLC or LC-MS to quantify the intracellular concentrations of pathway intermediates (e.g., aspartate, aspartyl phosphate, aspartate semialdehyde, and homoserine). An accumulation of an intermediate upstream of a particular enzymatic step suggests a bottleneck at that step.
-
Enzyme Expression Analysis: Confirm the expression of all enzymes in your engineered pathway using methods like SDS-PAGE or Western blotting. Low or no expression of a specific enzyme is a clear indicator of a bottleneck.
-
Gene Expression Analysis: Use RT-qPCR to quantify the transcript levels of the pathway genes. Low transcript levels may indicate issues with the promoter strength or plasmid copy number.
-
Precursor Feeding Studies: Supplement the culture medium with pathway intermediates (e.g., L-aspartate) and monitor the effect on homoserine production. A significant increase in yield upon feeding a specific intermediate points to a limitation in its upstream supply.
Q3: My host cells are exhibiting poor growth after introducing the homoserine biosynthetic pathway. What could be the cause?
A3: Poor host cell growth is a common issue in metabolic engineering and can be attributed to several factors:
-
Metabolic Burden: The overexpression of multiple heterologous enzymes can divert significant cellular resources (e.g., ATP, amino acids, and cofactors) away from essential cellular processes, leading to reduced growth.
-
Toxicity of Intermediates or Product: The accumulation of certain pathway intermediates or the final product, homoserine, can be toxic to the host cells.
-
Plasmid Instability: The metabolic burden associated with maintaining high-copy-number plasmids can lead to plasmid loss during cell division, resulting in a heterogeneous population with reduced overall productivity and growth.
Troubleshooting Guides
Guide 1: Low Homoserine Yield
This guide addresses situations where the final yield of this compound is lower than expected.
| Potential Cause | Suggested Solution | Experimental Protocol |
| Feedback inhibition of aspartate kinase (AK) by L-threonine. | Use a feedback-resistant mutant of aspartate kinase (e.g., from Corynebacterium glutamicum or a mutated version of the native enzyme). | --INVALID-LINK-- |
| Insufficient precursor (L-aspartate) supply. | Overexpress key enzymes in the L-aspartate synthesis pathway, such as phosphoenolpyruvate (B93156) carboxylase (ppc) or aspartate aminotransferase (aspC). | Clone and overexpress the ppc or aspC gene under the control of a strong constitutive or inducible promoter in your expression vector. |
| Limited NADPH availability. | Overexpress genes encoding enzymes that regenerate NADPH, such as NAD(P) transhydrogenase (pntAB). Alternatively, engineer the pathway to utilize NADH-dependent dehydrogenases. | Co-express the pntAB operon along with the homoserine pathway genes. |
| Carbon flux diverted to competing pathways (e.g., lysine synthesis). | Knock out or downregulate genes in competing pathways, such as lysA (diaminopimelate decarboxylase). | Use CRISPR/Cas9 or other gene editing tools to create a knockout of the target gene in the host chromosome. |
| Low expression of pathway enzymes. | Optimize codon usage of the heterologous genes for the expression host. Use stronger promoters or higher copy number plasmids. Optimize ribosome binding sites (RBS) for each gene in the pathway. | --INVALID-LINK-- |
| Degradation of homoserine to threonine. | Knock out the gene encoding homoserine kinase (thrB), which catalyzes the first step in threonine biosynthesis from homoserine. | Use gene editing tools to delete the thrB gene from the host genome. |
| Inefficient homoserine export and intracellular accumulation. | Overexpress known or putative homoserine exporters, such as RhtA or EamA. | Clone and overexpress the genes encoding the transporter proteins in your production strain. |
Guide 2: Poor Host Cell Growth
This guide provides solutions for addressing issues related to compromised host cell viability and growth.
| Potential Cause | Suggested Solution | Experimental Protocol |
| Metabolic burden from high protein expression. | Use lower copy number plasmids (e.g., pSC101 origin). Employ weaker or inducible promoters to control the timing and level of enzyme expression. Integrate the pathway genes into the host chromosome for stable, lower-level expression. | Subclone your pathway genes into a low-copy-number vector or use a chromosomal integration kit. |
| Toxicity of accumulated homoserine or intermediates. | Enhance the export of homoserine by overexpressing transporter proteins. Balance the expression of pathway enzymes to prevent the accumulation of any single intermediate. | Co-express exporter genes and fine-tune the expression levels of pathway enzymes using RBS optimization. |
| Plasmid instability. | Integrate the expression cassettes into the host chromosome. Use plasmids with active partitioning systems (e.g., par locus). Maintain antibiotic selection throughout the fermentation process. | Verify plasmid presence in a subset of the cell population at different time points during fermentation by plating on selective and non-selective media. |
Quantitative Data Summary
Table 1: Impact of Genetic Modifications on L-Homoserine Titer
| Strain/Modification | Host Organism | L-Homoserine Titer (g/L) | Fold Increase | Reference |
| Control | E. coli | - | - | |
| Overexpression of thrA | E. coli | - | 2.5 | |
| Overexpression of aspC | E. coli | 22.6 | - | |
| Overexpression of aspA | E. coli | 54.4 | - | |
| Overexpression of aspA with optimized RBS | E. coli | 84.1 | - | |
| Overexpression of pntAB | E. coli | 1.2 | 6 | |
| Integrated Ptrc-pntAB | E. coli | 10.7 | - | |
| Overexpression of ppc | E. coli | 2.9 | - | |
| Knockout of thrB | C. glutamicum | 20.8 | - |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of Aspartate Kinase
Objective: To introduce specific mutations into the lysC gene (encoding aspartate kinase) to relieve feedback inhibition by L-threonine.
Methodology: This protocol is based on the principle of whole-plasmid PCR using primers containing the desired mutation.
-
Primer Design:
-
Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the center.
-
The primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥78°C.
-
Ensure the mutation is flanked by 10-15 bases of correct sequence on both sides.
-
-
PCR Amplification:
-
Set up a PCR reaction using a high-fidelity DNA polymerase (e.g., PfuUltra).
-
Use 5-50 ng of the plasmid containing the wild-type lysC gene as a template.
-
The PCR cycling parameters should be optimized based on the polymerase and plasmid size, typically involving 16-18 cycles.
-
-
DpnI Digestion:
-
Following PCR, add DpnI restriction enzyme directly to the amplification product.
-
Incubate at 37°C for 1-2 hours. DpnI will digest the methylated parental plasmid DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact.
-
-
Transformation:
-
Transform the DpnI-treated DNA into highly competent E. coli cells.
-
Plate the transformation mixture on selective agar (B569324) plates (e.g., LB with the appropriate antibiotic).
-
-
Verification:
-
Isolate plasmid DNA from the resulting colonies.
-
Verify the presence of the desired mutation by DNA sequencing.
-
Protocol 2: Ribosome Binding Site (RBS) Optimization
Objective: To fine-tune the expression levels of the homoserine pathway enzymes by optimizing their ribosome binding sites.
Methodology: This can be achieved by using online tools to design synthetic RBS sequences with desired translation initiation rates.
-
RBS Design:
-
Utilize an RBS calculator or design tool. These tools predict the translation initiation rate based on the RBS sequence and the downstream coding sequence.
-
Input the 5' UTR and the beginning of the coding sequence of your target gene.
-
Specify a target translation initiation rate. The tool will generate one or more optimized RBS sequences.
-
-
RBS Library Construction:
-
Synthesize oligonucleotides containing the designed RBS sequences.
-
Use these oligonucleotides as primers in a PCR reaction to replace the native RBS of your target gene in the expression plasmid. This can be done using methods similar to site-directed mutagenesis.
-
-
Screening and Selection:
-
Transform the library of plasmids with different RBS sequences into your host strain.
-
Screen individual colonies for the desired level of protein expression (e.g., using Western blotting) or for improved homoserine production.
-
Protocol 3: Quantification of this compound by HPLC
Objective: To accurately measure the concentration of this compound in fermentation broth.
Methodology: This protocol involves pre-column derivatization followed by reversed-phase HPLC.
-
Sample Preparation:
-
Centrifuge the fermentation broth to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.
-
-
Standard Preparation:
-
Prepare a stock solution of L-homoserine standard in ultrapure water.
-
Create a series of working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Derivatization:
-
Mix 200 µL of the sample or standard with 350 µL of boric acid buffer (pH 9.0) and 150 µL of 0.5% diethyl ethoxymethylenemalonate (DEEMM) in methanol (B129727).
-
Incubate the mixture at 70°C for 2 hours.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient elution using methanol and an aqueous buffer (e.g., 25 mM ammonium (B1175870) acetate). A typical isocratic condition is 40% methanol and 60% ammonium acetate (B1210297) solution.
-
Flow Rate: 0.6 mL/min.
-
Detection: UV detector at 250 nm.
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Generate a standard curve by plotting the peak area against the concentration of the homoserine standards.
-
Determine the concentration of homoserine in the samples by interpolating their peak areas from the standard curve.
-
Protocol 4: Western Blot Analysis of Pathway Enzymes
Objective: To confirm the expression of the enzymes in the engineered homoserine biosynthetic pathway.
Methodology: This protocol describes the general steps for performing a Western blot.
-
Sample Preparation (Cell Lysate):
-
Harvest cells from your culture by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Lyse the cells by sonication or other appropriate methods.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Mix a known amount of protein from your cell lysate with SDS-PAGE loading buffer and heat at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.
-
-
Immunodetection:
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target enzyme (or an affinity tag) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
-
Detection:
-
Add a chemiluminescent substrate (e.g., ECL) to the membrane and detect the signal using an imaging system or X-ray film.
-
Visualizations
Caption: The this compound biosynthetic pathway and associated bottlenecks.
Caption: A logical workflow for troubleshooting low homoserine yield.
Caption: Experimental workflow for site-directed mutagenesis.
References
- 1. Metabolic engineering strategies for L-Homoserine production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reduction of Feedback Inhibition in Homoserine Kinase (ThrB) of Corynebacterium glutamicum Enhances l-Threonine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Refinement of analytical methods for accurate DL-Homoserine quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of DL-Homoserine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Quantification Issues
???+ question "Why am I getting no or very low signal for this compound in my HPLC-UV analysis?"
???+ question "My chromatogram shows multiple unexpected peaks. What could be the cause?"
???+ question "How can I separate and quantify the D- and L-enantiomers of Homoserine?"
Method-Specific Troubleshooting
???+ question "I'm using mass spectrometry (MS) for detection. What are some common issues?"
???+ question "My results have poor reproducibility. What should I investigate?"
Quantitative Data Summary
The following table summarizes typical performance characteristics of various analytical methods for amino acid quantification, which can be adapted for this compound analysis.
| Analytical Method | Derivatization Agent | Detection Method | Limit of Detection (LOD) | Reference |
| HPLC | o-phthalaldehyde (B127526) (OPA) | Fluorescence | 50 fmol | [1] |
| HPLC | Diethyl ethoxymethylenemalonate (DEEMM) | UV | High Sensitivity | [2][3] |
| UPLC-MS/MS | None (underivatized) | Mass Spectrometry | High Sensitivity | [4] |
| SFC-HRMS | None | Mass Spectrometry | Picogram level | [5] |
Key Experimental Protocols
Protocol 1: HPLC with Pre-column OPA Derivatization
This protocol outlines a general procedure for the quantification of this compound using HPLC with o-phthalaldehyde (OPA) derivatization and fluorescence detection.
Materials:
-
This compound standard
-
Boric acid buffer (pH 9.0)
-
o-phthalaldehyde (OPA) solution
-
Thiol (e.g., N-acetyl-L-cysteine for chiral analysis or 3-mercaptopropionic acid for achiral analysis)
-
Methanol (B129727) or Acetonitrile (HPLC grade)
-
Water (ultrapure)
-
Reversed-phase C18 HPLC column
-
HPLC system with a fluorescence detector
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound in ultrapure water. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Pretreat the sample to remove interfering substances. This may involve centrifugation, filtration, or protein precipitation.[2][3]
-
Derivatization: In a vial, mix the sample or standard with the boric acid buffer, OPA solution, and thiol. Allow the reaction to proceed for a defined period at a controlled temperature.[2][3]
-
HPLC Analysis: Inject the derivatized sample onto the C18 column. Use a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: Set the fluorescence detector to an excitation wavelength of 340 nm and an emission wavelength of 455 nm.[1]
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve.
Protocol 2: Chiral Separation using HPLC with a Chiral Stationary Phase
This protocol describes the separation of D- and L-Homoserine using an HPLC equipped with a chiral column.
Materials:
-
This compound standard
-
Chiral HPLC column (e.g., crown-ether based)
-
Methanol or Acetonitrile (HPLC grade)
-
Acidified aqueous mobile phase (e.g., with perchloric acid)
-
HPLC system with a UV or MS detector
Methodology:
-
Standard and Sample Preparation: Prepare the standards and samples in the mobile phase or a compatible solvent. Derivatization is generally not required for this method unless using a detector that requires it.
-
HPLC Analysis: Equilibrate the chiral column with the mobile phase. Inject the sample and perform an isocratic or gradient elution as recommended by the column manufacturer.
-
Detection: Monitor the eluent at a low UV wavelength (e.g., 200-210 nm) or use a mass spectrometer for detection.
-
Quantification: Identify the peaks for D- and L-Homoserine based on their retention times (which may be determined by injecting standards of the pure enantiomers, if available). Quantify each enantiomer using a calibration curve.
Diagrams
Caption: Workflow for this compound quantification by HPLC with pre-column derivatization.
Caption: Logical approaches for the chiral separation of D- and L-Homoserine.
References
- 1. myfoodresearch.com [myfoodresearch.com]
- 2. CN111141856A - HPLC method for simultaneously detecting L-homoserine and free amino acid in fermentation liquor - Google Patents [patents.google.com]
- 3. HPLC method for simultaneously detecting L-homoserine and free amino acid in fermentation broth - Eureka | Patsnap [eureka.patsnap.com]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. Annotation and quantification of N-acyl homoserine lactones implied in bacterial quorum sensing by supercritical-fluid chromatography coupled with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Media composition optimization for enhanced DL-Homoserine production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of media composition for enhanced DL-Homoserine production.
Frequently Asked Questions (FAQs)
Q1: What are the most common microbial hosts for this compound production?
A1: The most predominantly used microorganisms for this compound production are genetically engineered strains of Escherichia coli and Corynebacterium glutamicum.[1][2] E. coli is favored for its well-understood genetics and rapid growth, while C. glutamicum is known for its high production capacity for various amino acids.[2][3]
Q2: What are the key metabolic pathways to target for enhancing this compound production?
A2: Key strategies involve the redirection of carbon flux towards the L-aspartate family pathway.[1][2] This includes:
-
Overexpression of key enzymes: Such as aspartokinase (thrA, lysC), aspartate-semialdehyde dehydrogenase (asd), and homoserine dehydrogenase (hom).[2][4]
-
Deletion of competing pathways: Knocking out genes involved in the synthesis of byproducts like threonine (thrB) and methionine (metA) is crucial to prevent the consumption of L-homoserine (B39754).[5]
-
Enhancing precursor supply: Optimizing the central carbon metabolism to increase the availability of precursors like oxaloacetate and NADPH.[2][6]
-
Improving export systems: Overexpressing transporter proteins (e.g., RhtA, BrnFE) to facilitate the efficient efflux of L-homoserine out of the cell, which can alleviate feedback inhibition and toxicity.[1][2]
Q3: What are the typical carbon and nitrogen sources used in fermentation media for this compound production?
A3:
-
Carbon Sources: Glucose is the most common carbon source.[2] Other sources like sucrose (B13894) and glycerol (B35011) can also be utilized.[7]
-
Nitrogen Sources: Ammonium (B1175870) sulfate (B86663) ((NH₄)₂SO₄) and yeast extract are frequently used as primary nitrogen sources.[8] Corn steep liquor is another option, particularly for C. glutamicum.[9]
Q4: How can I quantify the concentration of this compound in my fermentation broth?
A4: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying this compound.[10] This typically involves pre-column derivatization followed by separation on a C18 column and detection.[10]
Troubleshooting Guides
Issue 1: Low this compound Titer
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Media Composition | Perform a media optimization study. Systematically vary the concentrations of the carbon source, nitrogen source, and key minerals like phosphate (B84403) and sulfate. | Identification of a balanced medium that supports both robust cell growth and high-level product synthesis. |
| Feedback Inhibition | Ensure that the expression of feedback-resistant variants of key enzymes (e.g., thrA) is induced. Overexpress efflux pumps (e.g., RhtA) to reduce intracellular homoserine concentration. | Increased carbon flux through the biosynthetic pathway, leading to higher product formation. |
| Precursor Limitation | Increase the concentration of the primary carbon source (e.g., glucose) in the feed. Overexpress enzymes in the central carbon metabolism that lead to the formation of oxaloacetate (e.g., pyruvate (B1213749) carboxylase). | Enhanced availability of aspartate, the direct precursor for the homoserine pathway. |
| Insufficient Dissolved Oxygen (DO) | Increase the agitation speed and/or the aeration rate. Consider using an oxygen-enriched air supply for high-density cultures. | Improved cellular respiration and energy generation, which are essential for amino acid biosynthesis. |
Issue 2: Poor Cell Growth
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Nutrient Limitation | Analyze the residual concentrations of key nutrients (glucose, ammonia, phosphate) in the culture supernatant. Adjust the feeding strategy to avoid depletion. | Sustained exponential growth phase and higher final cell density. |
| Toxicity of this compound | Overexpress efflux pumps to reduce intracellular accumulation.[1] Evolve the production strain for increased tolerance to homoserine.[11][12] | Improved strain robustness and ability to maintain growth at higher product concentrations. |
| Suboptimal pH | Monitor the pH of the culture continuously and maintain it within the optimal range for your strain (typically pH 6.5-7.2) using automated addition of acid and base. | Stable enzymatic activity and cellular processes, leading to consistent growth. |
| Accumulation of Toxic Byproducts (e.g., acetate) | Implement a controlled feeding strategy to avoid excess glucose, which can lead to overflow metabolism and acetate (B1210297) formation.[13] | Reduced acetate concentration and alleviation of its inhibitory effects on cell growth. |
Issue 3: High Levels of Byproducts (e.g., Threonine, Lysine)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Deletion of Competing Pathways | Verify the complete knockout of genes such as thrB (homoserine kinase) and lysA (diaminopimelate decarboxylase) using PCR and sequencing. | Redirection of the metabolic flux from these competing pathways towards homoserine synthesis. |
| Reversion of Mutations | Perform periodic checks of the production strain's genotype to ensure the stability of the engineered mutations, especially during long-term continuous cultures. | Consistent product profile with minimal byproduct formation. |
| Metabolic Imbalance | Fine-tune the expression levels of key enzymes in the homoserine pathway to ensure a balanced flux and prevent the accumulation of intermediates that could be shunted to other pathways. | An optimized metabolic network that favors the target product. |
Data Presentation
Table 1: Comparison of this compound Production in Engineered E. coli Strains
| Strain | Key Genetic Modifications | Fermentation Scale | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| E. coli W3110 derivative | Overexpression of thrA, deletion of metA and thrB, enhanced transport | Shake Flask | 8.54 | 0.33 | - | |
| E. coli W3110 derivative | Same as above | 5-L Fed-batch | 37.57 | 0.31 | - | [5] |
| E. coli W3110 derivative | Redox balance engineering, overexpression of thrA*, asd, aspA, rhtB | 5-L Fed-batch | 84.1 | 0.50 | 1.96 | [6] |
| E. coli W3110 derivative | Overexpression of metL, rhtA, deletion of multiple competing pathways | 2-L Fed-batch | 110.8 | 0.62 | 1.82 | [2] |
Table 2: Comparison of this compound Production in Engineered C. glutamicum Strains
| Strain | Key Genetic Modifications | Fermentation Scale | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| C. glutamicum TWZ023 derivative | Knockout of thrB | Shake Flask | 20.8 | 0.231 | - | [14] |
| C. glutamicum TWZ023 derivative | Site-directed mutagenesis of homoserine kinase | Shake Flask | 26.8 | 0.298 | - | [14] |
| C. glutamicum TWZ023 derivative | Optimized efflux | Shake Flask | 29.9 | 0.332 | - | [14] |
| C. glutamicum TWZ023 derivative | Optimized efflux | 15-L Fed-batch | 78.3 | 0.28 | - | [14] |
Experimental Protocols
Protocol 1: Fed-Batch Fermentation of Engineered E. coli for this compound Production
1. Inoculum Preparation:
-
Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with the appropriate antibiotic.
-
Incubate at 37°C with shaking at 200 rpm for 8-12 hours.
-
Transfer the seed culture to 100 mL of fermentation batch medium in a 500 mL shake flask.
-
Incubate at 37°C with shaking at 200 rpm until the OD₆₀₀ reaches 6-8.[15]
2. Fermenter Setup and Batch Phase:
-
Prepare the batch fermentation medium (e.g., 15 g/L glucose, 14 g/L (NH₄)₂SO₄, 2 g/L yeast extract, 2 g/L KH₂PO₄, 0.5 g/L MgSO₄, and trace elements).[8]
-
Sterilize the fermenter containing the batch medium.
-
Inoculate the fermenter with the seed culture to an initial OD₆₀₀ of approximately 0.2.
-
Control the fermentation parameters: Temperature at 37°C, pH at 7.0 (controlled with NH₄OH), and dissolved oxygen (DO) above 20% by cascading agitation and aeration.
3. Fed-Batch Phase:
-
Prepare a sterile feeding solution containing concentrated glucose (e.g., 500 g/L).
-
Once the initial glucose in the batch medium is depleted (indicated by a sharp increase in DO), start the exponential feeding strategy to maintain a specific growth rate.[16]
-
Alternatively, a constant feeding rate can be applied.
4. Induction and Production Phase:
-
When the cell density reaches a desired level (e.g., OD₆₀₀ of 50), induce the expression of the genes in the homoserine pathway if they are under an inducible promoter.
-
Continue the fed-batch fermentation for 48-72 hours, maintaining the control parameters.
5. Sampling and Analysis:
-
Take samples periodically to measure OD₆₀₀, residual glucose, and this compound concentration using HPLC.
Protocol 2: HPLC Quantification of this compound
1. Sample Preparation:
-
Centrifuge 1 mL of the fermentation broth at 12,000 rpm for 2 minutes to pellet the cells.[10]
-
Filter the supernatant through a 0.22 µm syringe filter.[10]
-
Dilute the filtered supernatant with ultrapure water to bring the this compound concentration within the linear range of the standard curve.
2. Derivatization (Example with DEEMM):
-
To 200 µL of the diluted sample, add 350 µL of borate (B1201080) buffer (pH 9.0) and 150 µL of 0.5% diethyl ethoxymethylenemalonate (DEEMM) in methanol (B129727).[10]
-
Incubate the mixture at 70°C for 1-2 hours.[10]
-
Filter the derivatized sample through a 0.22 µm organic filter before injection.[10]
3. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[10]
-
Mobile Phase: Isocratic or gradient elution with a mixture of methanol and an aqueous buffer (e.g., ammonium acetate).[10]
-
Flow Rate: 0.6-1.0 mL/min.
-
Detection: UV detector at a specified wavelength (e.g., 250 nm for DEEMM derivatives).[10]
-
Column Temperature: 25-30°C.
4. Quantification:
-
Prepare a standard curve using known concentrations of this compound.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
Mandatory Visualizations
Caption: L-Homoserine biosynthetic pathway with key enzymes and metabolic engineering targets.
Caption: A stepwise workflow for optimizing fermentation media composition.
Caption: A decision tree for troubleshooting low this compound production.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Metabolic engineering and pathway construction for O-acetyl-L-homoserine production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Highly efficient production of L-homoserine in Escherichia coli by engineering a redox balance route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fermentation production of L-homoserine by Corynebacterium sp. and its possible use in the preparation of threonine and lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multiplex Design of the Metabolic Network for Production of l-Homoserine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of fed-batch and chemostat cultivation processes of C. glutamicum CP for L-leucine production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN111141856A - HPLC method for simultaneously detecting L-homoserine and free amino acid in fermentation liquor - Google Patents [patents.google.com]
- 11. Toxic effect and inability of L-homoserine to be a nitrogen source for growth of Escherichia coli resolved by a combination of in vivo evolution engineering and omics analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Toxic effect and inability of L-homoserine to be a nitrogen source for growth of Escherichia coli resolved by a combination of in vivo evolution engineering and omics analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bioneer.dk [bioneer.dk]
- 14. Engineering Corynebacterium glutamicum for efficient l-homoserine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eppendorf.com [eppendorf.com]
- 16. Method for high-efficiency fed-batch cultures of recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing by-product formation during DL-Homoserine synthesis
Welcome to the technical support center for DL-Homoserine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for reducing by-product formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound, and what are the common by-products associated with each?
A1: this compound can be synthesized through two primary routes: microbial fermentation and chemical synthesis. Each method has a distinct profile of potential by-products.
-
Microbial Fermentation (L-Homoserine): This method utilizes genetically engineered microorganisms, typically Escherichia coli, to produce L-Homoserine from a carbon source like glucose. The primary by-products are other amino acids that branch off the same biosynthetic pathway, including L-threonine, L-methionine, and L-lysine. Acetate (B1210297) can also be a significant by-product of bacterial metabolism.[1][2]
-
Chemical Synthesis (this compound): Chemical routes often involve the reduction of aspartic acid derivatives or the alkylation of malonic esters. A common strategy involves the formation and subsequent hydrolysis of an α-amino-γ-butyrolactone intermediate. Potential by-products include unreacted starting materials, incompletely hydrolyzed lactone, and products of side reactions such as the formation of γ-hydroxyl lactams.[3]
Q2: How can I detect and quantify this compound and its by-products in my reaction mixture?
A2: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the separation and quantification of this compound and its common by-products.[4][5] For amino acids that lack a strong UV chromophore, pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or diethyl ethoxymethylenemalonate (DEEMM) is often employed to enable sensitive UV or fluorescence detection. Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for volatile derivatives.
Troubleshooting Guides
Microbial Fermentation (L-Homoserine Production)
Problem 1: High levels of L-threonine and L-methionine are detected in my fermentation broth.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Active competing metabolic pathways. | Genetically modify the production strain to knock out or downregulate genes in the competing pathways. Key targets include thrB (homoserine kinase) for the threonine pathway and metA (homoserine O-succinyltransferase) for the methionine pathway. | Redirects the metabolic flux from the common precursor, L-aspartate, towards L-Homoserine synthesis, thereby reducing the formation of L-threonine and L-methionine. |
| Feedback inhibition of key enzymes. | Introduce mutations in key enzymes of the L-Homoserine synthesis pathway to make them resistant to feedback inhibition by downstream products. For example, a mutation in the thrA gene can relieve feedback inhibition by threonine. | Increased and sustained activity of the L-Homoserine synthesis pathway, even in the presence of downstream amino acids. |
Problem 2: Poor cell growth and low L-Homoserine yield, with significant acetate formation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal fermentation conditions. | Optimize fermentation parameters such as pH, temperature, and aeration. Maintaining a stable pH and ensuring adequate oxygen supply can reduce metabolic stress and acetate formation. Some studies suggest that increasing the culture temperature to 37°C can improve L-homoserine production. | Improved cell health and metabolic efficiency, leading to higher L-Homoserine titers and reduced acetate accumulation. |
| Carbon overflow. | Implement a fed-batch fermentation strategy to maintain a controlled, low concentration of the carbon source (e.g., glucose). | Prevents the metabolic overflow that leads to acetate production, directing more carbon towards the desired product pathway. |
Chemical Synthesis of this compound
Problem 3: The final product contains a significant amount of unreacted α-amino-γ-butyrolactone.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete hydrolysis of the lactone intermediate. | Increase the reaction time or the concentration of the acid/base used for hydrolysis. Ensure adequate mixing to promote the reaction. | Complete ring-opening of the lactone to form this compound, leading to a purer final product. |
| Precipitation of the lactone before hydrolysis is complete. | Adjust the solvent system to ensure the lactone remains in solution throughout the hydrolysis step. | Improved reaction kinetics and complete conversion to the desired product. |
Problem 4: The presence of an unknown impurity with a similar polarity to this compound is observed during purification.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Side reaction during synthesis. | Based on the starting materials, consider potential side reactions. For instance, if using a malonic ester synthesis route, incomplete hydrolysis of one of the ester groups could lead to an ethyl ester by-product. Adjust reaction conditions (e.g., temperature, stoichiometry of reagents) to disfavor the side reaction. | Reduced formation of the impurity, simplifying the purification process. |
| Formation of homoserine lactone. | This compound can cyclize to form its lactone, especially under acidic conditions. During workup and purification, maintain a neutral or slightly basic pH to minimize lactone formation. | Preservation of the linear this compound product. |
Experimental Protocols
Protocol 1: General Procedure for HPLC Analysis of L-Homoserine in Fermentation Broth
-
Sample Preparation:
-
Centrifuge the fermentation broth to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Dilute the filtered supernatant with an appropriate mobile phase or buffer to bring the analyte concentration within the linear range of the standard curve.
-
-
Derivatization (using DEEMM):
-
Mix the diluted sample with a DEEMM derivatization reagent.
-
Allow the reaction to proceed for the recommended time at a specific temperature to ensure complete derivatization.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detector at a wavelength appropriate for the derivatized amino acids.
-
Quantification: Generate a standard curve using known concentrations of L-Homoserine and other relevant amino acids. Calculate the concentration in the sample by comparing its peak area to the standard curve.
-
Protocol 2: Representative Chemical Synthesis of this compound via Lactone Hydrolysis
-
Formation of α-amino-γ-butyrolactone:
-
Start with a suitable precursor such as 2-acetyl-4-butyrolactone.
-
Through a series of reactions (e.g., amination and reduction), synthesize α-amino-γ-butyrolactone. This can also be prepared from L-Homoserine by treatment with concentrated acid.
-
-
Hydrolysis to this compound:
-
Dissolve the α-amino-γ-butyrolactone in an aqueous acidic or basic solution.
-
Heat the mixture under reflux for a sufficient time to ensure complete hydrolysis of the lactone ring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
-
-
Isolation and Purification:
-
Neutralize the reaction mixture.
-
Isolate the crude this compound, which may precipitate from the solution.
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure this compound.
-
Visualizations
Caption: Metabolic pathways leading to L-Homoserine and major by-products in E. coli.
Caption: General workflow for the chemical synthesis of this compound.
References
- 1. Metabolic engineering strategies for L-Homoserine production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Homoserine as an Aspartic Acid Precursor for Synthesis of Proteoglycan Glycopeptide Containing Aspartic Acid and Sulfated Glycan Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CN111141856A - HPLC method for simultaneously detecting L-homoserine and free amino acid in fermentation liquor - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of DL-Homoserine Production in Engineered Escherichia coli Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DL-homoserine production in various genetically engineered Escherichia coli strains. This compound, a non-proteinogenic amino acid, is a crucial precursor for the biosynthesis of commercially significant amino acids such as L-threonine and L-methionine, and serves as a building block for various valuable chemicals.[1][2] The fermentative production of this compound using E. coli is an environmentally friendly and promising approach for industrial-scale synthesis.[1][3] This document summarizes key production data, details common experimental protocols, and visualizes the underlying metabolic pathways and experimental workflows.
Performance Comparison of Engineered E. coli Strains
The production of this compound in E. coli has been significantly enhanced through various metabolic engineering strategies. These strategies primarily focus on redirecting carbon flux towards the L-aspartate family of amino acids, from which L-homoserine is derived.[3] Key modifications include the overexpression of critical enzymes, deletion of genes involved in competing metabolic pathways, and elimination of feedback inhibition mechanisms. The following table summarizes the performance of several engineered E. coli strains in terms of this compound titer, yield, and productivity.
| E. coli Strain | Key Genetic Modifications | Cultivation Condition | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| W3110 derivative | ΔmetA, ΔthrB, ΔlysA, overexpressed metL | 15 L Fermenter | 39.54 | 0.29 | Not Reported | |
| W3110 (LJL12) | Disruption of competitive and degradative pathways, weakened TCA cycle, modified glyoxylate (B1226380) branch, reduced pyruvate (B1213749) synthesis | Fed-batch Fermentation | 35.8 | Not Reported | 0.82 | |
| W3110 derivative (HS33/pACYC-pycP458S-thrAG433R-lysC) | Overexpressed thrA, ΔmetA, ΔthrB, ΔiclR, introduced pyruvate carboxylase | Shake Flask | 8.54 | 0.33 | Not Reported | |
| W3110 derivative | Fed-batch Fermentation | 37.57 | 0.31 | Not Reported | ||
| HP1 (W3110 derivative) | Overexpressed feedback-resistant thrA (pTrc99a thrAfbr) | Shake Flask | 7.18 | Not Reported | Not Reported | |
| HOM23 (plasmid-free) | Engineered synthetic pathway, regulated cell division | Fed-batch Fermentation | 101.31 | Not Reported | 1.91 |
Metabolic Pathway for this compound Production
The biosynthesis of this compound in E. coli originates from glucose, which is metabolized through the central glycolytic pathway to produce precursors for the L-aspartate pathway.
Caption: Metabolic pathway for this compound synthesis in E. coli.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments in developing and evaluating this compound producing E. coli strains.
1. Strain Construction (Gene Knockout and Overexpression):
-
Gene Deletion: Gene deletions, such as for metA and thrB to block competing pathways, are typically performed using homologous recombination techniques like the Lambda Red recombinase system.
-
Gene Overexpression: Key enzymes in the homoserine pathway, such as feedback-resistant variants of aspartate kinase (thrA), are often overexpressed. This is achieved by cloning the respective genes into high-copy number plasmids (e.g., pBR322-based vectors) under the control of a strong promoter (e.g., Ptrc). The constructed plasmids are then transformed into the desired E. coli host strain.
2. Culture Conditions for this compound Production:
-
Seed Culture: A single colony of the engineered E. coli strain is typically inoculated into a small volume of Luria-Bertani (LB) medium and grown overnight at 37°C with shaking.
-
Shake Flask Cultivation: For initial screening and smaller-scale production, cells from the seed culture are inoculated into a mineral salt medium (e.g., M9 medium) supplemented with a carbon source (e.g., 2% w/v glucose) and any necessary antibiotics or inducers (e.g., IPTG). Cultures are incubated at 37°C with vigorous shaking (e.g., 200 rpm) for 24-48 hours.
-
Fed-Batch Fermentation: For high-density cultivation and to achieve higher product titers, fed-batch fermentation is employed. This involves an initial batch phase followed by a feeding phase where a concentrated glucose solution is supplied to maintain a low glucose concentration, thereby avoiding the accumulation of inhibitory byproducts. Key parameters such as pH, temperature, and dissolved oxygen are monitored and controlled throughout the fermentation process.
3. Quantification of this compound:
-
Sample Preparation: Culture samples are centrifuged to separate the cells from the supernatant. The supernatant, which contains the extracellular this compound, is then filtered to remove any remaining cellular debris.
-
Analytical Method: The concentration of this compound in the supernatant is commonly determined using High-Performance Liquid Chromatography (HPLC). This method allows for the separation and quantification of amino acids with high sensitivity and specificity.
General Experimental Workflow
The development of high-yield this compound producing strains follows a systematic workflow involving genetic manipulation, cultivation, and analysis.
References
A Comparative Guide to the Quantification of DL-Homoserine: HPLC Methods and Alternatives
For researchers, scientists, and professionals in drug development, the accurate quantification of non-proteinogenic amino acids like DL-Homoserine is crucial for various applications, from fermentation process monitoring to quality control of synthesized compounds. High-Performance Liquid Chromatography (HPLC) stands out as a primary analytical technique for this purpose. This guide provides a comparative overview of a validated HPLC method for L-Homoserine and discusses alternative analytical techniques such as Ion-Exchange Chromatography (IEC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE), supported by available experimental data.
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
HPLC is a widely used technique for amino acid analysis due to its high resolution and sensitivity.[1] Since homoserine lacks a strong native chromophore, derivatization is necessary for sensitive UV or fluorescence detection.[1][2] A patented method details the quantification of L-Homoserine using diethyl ethoxymethylenemalonate (DEEMM) as a derivatizing agent, which allows for detection at 250 nm.[3][4]
Experimental Protocol: HPLC with DEEMM Derivatization
This protocol is adapted from a patented method for the analysis of L-Homoserine in fermentation broth.[3][4]
1. Sample Preparation and Derivatization:
-
Prepare a standard stock solution of L-Homoserine hydrochloride (e.g., 2.75 g/L in ultrapure water) and create a series of dilutions for the calibration curve.[3][4]
-
For fermentation broth samples, centrifuge to remove solids and collect the supernatant.[4]
-
In a vial, mix 200 µL of the standard or sample solution with 350 µL of boric acid buffer (pH 9.0) and 150 µL of 0.5% DEEMM in methanol.[3][4]
-
Incubate the mixture at 70°C for 2 hours to complete the derivatization reaction.[3][4]
2. HPLC Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.[3]
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).[3]
-
Mobile Phase:
-
A: Pure methanol[3]
-
B: 25 mmol/L ammonium (B1175870) acetate (B1210297) solution[3]
-
Isocratic elution with A:B ratio of 40:60.[3]
-
-
Flow Rate: 0.6 mL/min.[3]
-
Column Temperature: 25°C.[3]
-
Detection Wavelength: 250 nm.[3]
3. Quantification:
-
Construct a standard curve by plotting the chromatographic peak area against the concentration of the derivatized L-Homoserine standards.[3]
-
Determine the concentration of L-Homoserine in the samples by comparing their peak areas to the standard curve.[3]
Alternative Quantification Methods
While HPLC is a robust technique, other methods can also be employed for the quantification of this compound, each with its own set of advantages and limitations.
Ion-Exchange Chromatography (IEC)
IEC is a classic and reliable method for amino acid analysis, often considered a "gold standard".[5][6] It separates molecules based on their net charge through interactions with a charged stationary phase.[4][7] For amino acids, cation-exchange chromatography is commonly used, followed by post-column derivatization with ninhydrin (B49086) for colorimetric detection.[5][7]
General Protocol Outline:
-
Sample Preparation: Protein hydrolysis or deproteinization of biological fluids.[4]
-
Chromatography:
-
Stationary Phase: Sulfonated polystyrene resin (cation-exchanger).[8]
-
Mobile Phase: A series of buffers with increasing pH and/or ionic strength (e.g., sodium or lithium citrate (B86180) buffers) to elute the bound amino acids sequentially.[4][8]
-
-
Post-Column Derivatization: The column eluate is mixed with ninhydrin reagent and heated to produce a colored complex.[4][5]
-
Detection: The colored product is detected using a spectrophotometer at two wavelengths (typically 570 nm for primary amines and 440 nm for secondary amines).[8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for the analysis of volatile and thermally stable compounds.[2] Due to the polar nature of amino acids, derivatization is required to increase their volatility.[9][10] Common derivatization approaches include silylation or acylation.[9][11]
General Protocol Outline:
-
Sample Preparation: Lyophilization or drying of the sample.
-
Derivatization: Reaction with a derivatizing agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA) to convert the amino acid into a volatile derivative.[9]
-
GC Separation: The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase.
-
MS Detection: The separated compounds are ionized and fragmented in the mass spectrometer, providing a unique mass spectrum for identification and quantification.[2]
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that separates molecules based on their electrophoretic mobility in an electric field.[12][13] It is particularly well-suited for the analysis of charged molecules like amino acids and offers advantages in terms of speed and low sample/reagent consumption.[12][14] Similar to HPLC, derivatization with a fluorescent tag is often employed for sensitive detection.[12][13]
General Protocol Outline:
-
Sample Preparation and Derivatization: The sample is derivatized with a fluorescent reagent (e.g., fluorescein (B123965) isothiocyanate or o-phthaldialdehyde).[12][13][15]
-
CE Separation: The derivatized sample is injected into a capillary filled with a background electrolyte. A high voltage is applied, causing the analytes to migrate at different velocities based on their charge-to-size ratio.
-
Detection: A detector, often laser-induced fluorescence (LIF), is placed at the end of the capillary to detect the migrating fluorescently labeled amino acids.[11][16]
Performance Comparison of Analytical Methods
Table 1: Comparison of Chromatographic and Electrophoretic Methods for Amino Acid Analysis
| Parameter | HPLC with UV Detection | Ion-Exchange Chromatography | GC-MS | Capillary Electrophoresis (LIF) |
| Principle | Partitioning between mobile and stationary phases | Ion-exchange interactions | Volatility and partitioning | Electrophoretic mobility |
| Derivatization | Usually required (pre- or post-column)[1] | Post-column (e.g., ninhydrin)[5] | Required (e.g., silylation)[9] | Required for fluorescence detection[13] |
| Selectivity | Good to Excellent | Excellent | Excellent (with MS) | Excellent |
| Sensitivity | Moderate to High | Moderate | Very High | Extremely High |
| Analysis Time | Moderate | Long | Fast to Moderate | Very Fast |
| Sample Throughput | High | Low | High | High |
| Robustness | High | High | Moderate | Moderate |
Table 2: Illustrative Quantitative Performance Data for Amino Acid Analysis Methods
(Note: This data is compiled from various sources for different amino acids and should be considered indicative rather than a direct comparison for this compound.)
| Method | Analyte(s) | Linearity (R²) | Precision (%RSD) | Accuracy (% Recovery) | LOD/LOQ | Citation(s) |
| HPLC-UV | Ceftriaxone (B1232239) Sodium | >0.999 | <1.5% | 91.1 - 98.7% | - | [17] |
| L-Dopa | >0.99 | <6.87% | 101 - 103% | LOD: 0.0414 mg/L; LOQ: 0.0452 mg/L | [18] | |
| GC-MS | Amino Acid Enantiomers | - | 0.49 - 11.10% | Validated by nonchiral GC-MS | LOD: 3.2-446 nM; LOQ: 0.031-1.95 µM | [11] |
| CE-LIF | D,L-Serine | - | - | - | LOD: 3 µM (UV detection) | [12][15] |
| Amino Acids | - | - | - | As low as 250 pM | [11][16] |
Logical Relationships in Method Validation
The validation of any analytical method is a critical step to ensure its suitability for the intended purpose. The relationship between different validation parameters is essential for a comprehensive assessment.
Conclusion
The quantification of this compound can be effectively achieved using HPLC with pre-column derivatization, with a detailed protocol available for the L-enantiomer using DEEMM. While direct comparative studies on the validation of different HPLC methods for this compound are scarce in the literature, the principles of method development and validation for similar amino acids are well-established.
Alternative methods such as Ion-Exchange Chromatography, GC-MS, and Capillary Electrophoresis offer viable, and in some cases, superior alternatives in terms of sensitivity or specificity. IEC remains a highly reliable, albeit slower, method. GC-MS provides excellent sensitivity and structural information but requires derivatization to ensure volatility. CE offers rapid analysis with minimal sample consumption and very high sensitivity, especially when coupled with laser-induced fluorescence detection.
The choice of the most suitable method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, desired sample throughput, and available instrumentation. For routine quantification in a quality control setting, a validated HPLC-UV method is often the most practical choice due to its robustness and widespread availability. For research applications requiring very low detection limits or analysis of complex biological matrices, GC-MS or CE-LIF may be more appropriate. It is recommended that any chosen method be thoroughly validated in-house to ensure it meets the specific needs of the intended application.
References
- 1. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. lutpub.lut.fi [lutpub.lut.fi]
- 4. 193.16.218.141 [193.16.218.141]
- 5. Post Column Amino Acid Analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. [PDF] Separation and determination of the amino acids by ion exchange column chromatography applying post-column derivatization | Semantic Scholar [semanticscholar.org]
- 7. ikev.org [ikev.org]
- 8. Post Column Derivatization Using Reaction Flow High Performance Liquid Chromatography Columns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Derivatization and Analysis of Amino Acids by GC-MS [merckmillipore.com]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Capillary electrophoresis method for determination of D-serine and its application for monitoring of serine racemase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Quantitative applications and validation of the resolution of enantiomers by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. longdom.org [longdom.org]
- 17. Validation of an HPLC-UV method for the determination of ceftriaxone sodium residues on stainless steel surface of pharmaceutical manufacturing equipments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
The Precursor Predicament: A Comparative Analysis of DL-Homoserine for Methionine Synthesis
A deep dive into the efficiency, pathways, and practical applications of DL-Homoserine versus other key precursors in the production of the essential amino acid, methionine, offering researchers and drug development professionals a data-driven guide to precursor selection.
Methionine, an essential sulfur-containing amino acid, is a critical component in protein synthesis, cellular metabolism, and the development of pharmaceuticals and nutritional supplements. Its industrial production is dominated by chemical synthesis, a process often reliant on hazardous materials.[1][2] As the demand for sustainable and efficient production methods grows, biotechnological routes employing various precursors are gaining significant traction. This guide provides a comparative analysis of this compound against other notable precursors in methionine synthesis, supported by experimental data and detailed methodologies.
Performance Comparison of Methionine Precursors
The selection of a precursor for methionine synthesis is a critical decision influenced by factors such as yield, conversion efficiency, and the complexity of the production process. While traditional chemical synthesis starting from acrolein and methyl mercaptan is a mature technology, it raises environmental and safety concerns due to the use of toxic intermediates like hydrogen cyanide.[2] Biotechnological methods offer a more sustainable alternative, with precursors like this compound, O-acetylhomoserine, O-succinylhomoserine, and O-phosphohomoserine emerging as key players.
This compound, in particular, stands out due to its high water solubility and its accessibility through fermentation processes, making it an attractive starting material for a combined biotechnological and chemical synthesis approach.[3] The direct chemical conversion of L- and/or D-homoserine to methionine using methylmercaptan has been demonstrated, offering a streamlined path to the final product.[3]
Below is a comparative summary of key performance indicators for different methionine precursors.
| Precursor | Production Method | Key Advantages | Key Challenges |
| Acrolein, Methyl Mercaptan, Hydrogen Cyanide | Chemical Synthesis | High-volume, established industrial process. | Use of highly toxic and hazardous materials; energy-intensive.[2] |
| This compound | Fermentation | High water solubility; accessible via established fermentation techniques.[3][4] | Requires efficient conversion to methionine; optimization of fermentation yield is ongoing.[4] |
| O-acetylhomoserine | Enzymatic/Fermentative | Intermediate in microbial methionine biosynthesis.[5][6] | Stability and extraction from fermentation broth can be challenging. |
| O-succinylhomoserine | Enzymatic/Fermentative | A key intermediate in the bacterial methionine synthesis pathway.[5][6] | Similar challenges to O-acetylhomoserine regarding isolation and stability. |
| O-phosphohomoserine | Enzymatic/Fermentative | A central branch-point intermediate in the biosynthesis of methionine and threonine in plants and some microbes.[6][7][8][9] | Competition with the threonine synthesis pathway can limit flux towards methionine.[10][11] |
Metabolic Pathways and Synthesis Workflows
The biosynthesis of methionine from various precursors involves distinct enzymatic steps and metabolic pathways, primarily studied in microorganisms like Escherichia coli and plants. Understanding these pathways is crucial for optimizing the production of methionine through metabolic engineering.
Methionine Biosynthesis from Homoserine
In many bacteria and plants, the synthesis of methionine begins with aspartate, which is converted to homoserine.[12][13][14] Homoserine then serves as a branch-point intermediate for the synthesis of methionine and threonine.[6][13] The pathway from homoserine to methionine typically involves the activation of the hydroxyl group of homoserine by acylation (forming O-succinylhomoserine in many bacteria or O-acetylhomoserine in some yeasts) or phosphorylation (forming O-phosphohomoserine in plants).[6][12] This activated intermediate then undergoes a γ-replacement reaction with cysteine to form cystathionine, which is subsequently cleaved to yield homocysteine.[9][15] Finally, homocysteine is methylated to form methionine.[12][15]
Experimental Workflow: Methionine Production from this compound
A hybrid approach combining fermentation to produce this compound and subsequent chemical conversion to methionine is a promising strategy. The general workflow for such a process is outlined below.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon existing research. Below are generalized methodologies for key experiments in the production and conversion of methionine precursors.
Protocol 1: Fermentative Production of L-Homoserine in E. coli
This protocol is based on metabolic engineering strategies to enhance L-homoserine production.
1. Strain Construction:
- Start with a suitable E. coli host strain (e.g., W3110).
- Delete genes encoding for enzymes that consume L-homoserine, such as threonine synthase (thrB) and homoserine O-succinyltransferase (metA).
- Overexpress key enzymes in the L-homoserine biosynthesis pathway, such as feedback-resistant aspartokinase and homoserine dehydrogenase.
- Optimize the expression of genes involved in precursor supply and cofactor regeneration.[4]
2. Fermentation Conditions:
- Medium: Use a defined mineral medium with glucose as the primary carbon source. Supplement with necessary nutrients and trace elements.
- Inoculum: Prepare a seed culture by growing the engineered strain in a rich medium (e.g., LB) overnight.
- Fed-batch Fermentation:
- Initial batch phase: Grow cells to a certain optical density in the defined medium.
- Feeding phase: Continuously or intermittently feed a concentrated glucose solution to maintain a low glucose concentration, preventing the formation of inhibitory byproducts.
- Control pH at a neutral value (e.g., 7.0) using a base like ammonia, which also serves as a nitrogen source.
- Maintain dissolved oxygen levels above a certain threshold (e.g., 20%) through controlled aeration and agitation.
- Temperature: Maintain at an optimal growth temperature for E. coli (e.g., 37°C).
3. Analysis:
- Monitor cell growth by measuring optical density at 600 nm (OD600).
- Quantify L-homoserine concentration in the culture supernatant using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization (e.g., with o-phthalaldehyde).
Protocol 2: Chemical Conversion of this compound to DL-Methionine
This protocol describes a direct chemical conversion.[3]
1. Reaction Setup:
- In a suitable reaction vessel, dissolve this compound in an appropriate solvent. The fermentation broth containing this compound can potentially be used directly.
- Introduce methyl mercaptan (MeSH) into the reaction mixture. This step should be performed in a well-ventilated fume hood due to the toxicity and strong odor of MeSH.
- An acid catalyst may be added to facilitate the reaction.
2. Reaction Conditions:
- The reaction may be carried out at an elevated temperature and pressure to increase the reaction rate. Specific conditions (temperature, pressure, reaction time) need to be optimized for maximum yield.
3. Product Isolation and Purification:
- After the reaction is complete, cool the mixture and remove any unreacted MeSH.
- The resulting DL-methionine can be isolated through crystallization by adjusting the pH of the solution.
- The crude product can be further purified by recrystallization to achieve the desired purity.
4. Analysis:
- Confirm the identity and purity of the synthesized DL-methionine using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC.
Conclusion
This compound presents a compelling case as a precursor for methionine synthesis, particularly within a bio-based production framework. Its high water solubility and accessibility via high-titer fermentation offer distinct advantages over traditional chemical synthesis routes that rely on hazardous materials. While other bio-based precursors like O-acetyl, O-succinyl, and O-phospho-homoserine are integral to natural metabolic pathways, their isolation and stability can pose challenges for industrial-scale production. The development of efficient and robust microbial strains for high-yield this compound production, coupled with optimized chemical or enzymatic conversion processes, paves the way for a more sustainable and economically viable future for methionine manufacturing. Further research focusing on direct comparisons of conversion efficiencies and overall process economics will be crucial in fully realizing the potential of this compound as a leading precursor in methionine synthesis.
References
- 1. acrossbiotech.com [acrossbiotech.com]
- 2. Methionine - a success story - Evonik Industries [history.evonik.com]
- 3. US7884240B2 - Method for production of methionine from homoserine - Google Patents [patents.google.com]
- 4. Highly efficient production of L-homoserine in Escherichia coli by engineering a redox balance route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. literatur.thuenen.de [literatur.thuenen.de]
- 6. academic.oup.com [academic.oup.com]
- 7. Discovery of a novel methionine biosynthetic route via O-phospho-l-homoserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The specific features of methionine biosynthesis and metabolism in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methionine and threonine synthesis are limited by homoserine availability and not the activity of homoserine kinase in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Methionine - Wikipedia [en.wikipedia.org]
- 13. Homoserine - Wikipedia [en.wikipedia.org]
- 14. Metabolic engineering strategies for L-Homoserine production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Control of Methionine Synthesis and Uptake by MetR and Homocysteine in Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of different analytical techniques for DL-Homoserine measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of different analytical techniques for the quantitative measurement of DL-Homoserine. This compound, a non-proteinogenic amino acid, is a key intermediate in the biosynthesis of essential amino acids such as threonine, methionine, and isoleucine. Accurate and reliable quantification of this compound is crucial for research in metabolic engineering, drug development, and diagnostics. This document outlines the experimental protocols and compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Ion-Exchange Chromatography (IEC), and Enzymatic Assays for this purpose.
Comparative Performance of Analytical Techniques
The selection of an appropriate analytical method for this compound measurement depends on various factors, including the required sensitivity, selectivity, sample matrix complexity, and the need for chiral separation. The following table summarizes the key performance characteristics of the most common analytical techniques. The data presented is a synthesis of values reported for homoserine and structurally similar amino acids due to the limited availability of direct comparative studies for this compound.
| Parameter | HPLC with UV Detection | HPLC-MS/MS | GC-MS (with derivatization) | Ion-Exchange Chromatography | Enzymatic Assay |
| Limit of Detection (LOD) | High ng to low µg/mL | 0.12 to 1.44 nmol/mL[1] | 3.2 - 446 nM[2] | Low µg/mL | Dependent on enzyme kinetics |
| Limit of Quantitation (LOQ) | Low µg/mL | >10:1 S/N[1] | 0.031 - 1.95 µM[2] | ng to µg range | Dependent on enzyme kinetics |
| **Linearity (R²) ** | >0.99 | >0.999[1] | >0.99 | >0.99 | Assay dependent |
| Accuracy (% Recovery) | 98.91 - 100.77%[3] | Typically 95-105% | Typically 85-115% | 90-110% | Typically 90-110% |
| Precision (%RSD) | 0.28 - 1.92%[3] | <15% | 0.49 - 11.10%[2] | <10% | <15% |
| Chiral Separation | Possible with chiral columns | Possible with chiral columns | Possible with chiral columns | Possible with chiral derivatization | Highly specific for one enantiomer |
| Sample Throughput | High | High | Moderate (derivatization required) | Moderate | High (for plate-based assays) |
| Instrumentation Cost | Moderate | High | High | Moderate to High | Low to Moderate |
| Expertise Required | Moderate | High | High | Moderate | Low to Moderate |
L-Homoserine Biosynthesis Pathway
L-Homoserine is a critical branch-point intermediate in the aspartate metabolic pathway, leading to the synthesis of essential amino acids. Understanding this pathway is vital for metabolic engineering efforts aimed at overproducing L-Homoserine or its derivatives.
Figure 1. Biosynthesis pathway of L-Homoserine from Aspartate.[4][5][6][7]
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical techniques. Below are representative protocols for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of amino acids. Since homoserine lacks a strong chromophore, derivatization or mass spectrometric detection is often employed for sensitive quantification. Chiral separation can be achieved using a chiral stationary phase.
Protocol for Underivatized this compound with MS Detection:
-
Instrumentation: HPLC system coupled to a mass spectrometer (LC-MS).
-
Chromatographic Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the analyte.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 5-10 µL.
-
Detection: Mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring for the specific m/z of homoserine.
-
Quantification: Based on a calibration curve generated from authentic standards of this compound.
Protocol for Chiral Separation of this compound:
For the separation of D- and L-enantiomers, a chiral stationary phase is required.
-
Instrumentation: HPLC with UV or MS detector.
-
Chiral Column: A column with a chiral selector, such as one based on teicoplanin (e.g., Astec CHIROBIOTIC T).[8]
-
Mobile Phase: A mixture of an organic modifier (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate), optimized for enantiomeric resolution.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or MS for higher sensitivity.
Figure 2. General experimental workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. As amino acids are non-volatile, a derivatization step is mandatory to increase their volatility.
Protocol for Derivatized this compound:
-
Derivatization:
-
Dry the sample containing this compound under a stream of nitrogen.
-
Add a derivatization reagent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) in a suitable solvent (e.g., acetonitrile).
-
Heat the mixture (e.g., at 100 °C for 1-2 hours) to complete the derivatization reaction.[9]
-
-
Instrumentation: GC-MS system.
-
GC Column: A capillary column suitable for amino acid analysis (e.g., a 5% phenyl-methylpolysiloxane stationary phase).
-
Injector Temperature: Typically 250-280 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized analytes, for example, starting at 100 °C and ramping up to 300 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Electron ionization (EI) source, with the mass spectrometer operated in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.
-
Quantification: Based on a calibration curve of derivatized this compound standards.
Figure 3. General experimental workflow for GC-MS analysis.
Ion-Exchange Chromatography (IEC)
IEC separates molecules based on their net charge. It is a classic and robust method for amino acid analysis.
Protocol for this compound Analysis:
-
Instrumentation: An HPLC system equipped for ion-exchange chromatography, often referred to as an amino acid analyzer.
-
Ion-Exchange Column: A cation-exchange column is typically used for amino acid separation.
-
Mobile Phase: A series of buffers with increasing pH and/or ionic strength are used to elute the amino acids from the column. Lithium or sodium-based buffers are common.
-
Post-Column Derivatization: After separation, the eluted amino acids are mixed with a derivatizing agent, such as ninhydrin, which reacts with the amino acids to form a colored compound.
-
Detection: A UV-Vis detector measures the absorbance of the colored derivatives at a specific wavelength (e.g., 570 nm for most amino acids and 440 nm for proline).
-
Quantification: The concentration of each amino acid is determined by comparing its peak area to that of a known standard.
Enzymatic Assay
Enzymatic assays offer high specificity and can be adapted for high-throughput screening. For this compound, an assay could be designed based on an enzyme that specifically utilizes one of the enantiomers as a substrate. For instance, Homoserine Dehydrogenase can be used to measure L-Homoserine.
Protocol for L-Homoserine using Homoserine Dehydrogenase:
-
Principle: The assay measures the activity of homoserine dehydrogenase, which catalyzes the conversion of L-homoserine to L-aspartate-semialdehyde, with the concomitant reduction of NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically.
-
Reagents:
-
Buffer (e.g., Tris-HCl, pH 8.0-9.0).
-
NADP+.
-
Homoserine dehydrogenase.
-
Sample containing L-Homoserine.
-
-
Procedure:
-
In a cuvette, mix the buffer, NADP+, and the sample.
-
Initiate the reaction by adding homoserine dehydrogenase.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.
-
-
Quantification: The concentration of L-Homoserine is determined from a standard curve prepared with known concentrations of L-Homoserine.
Conclusion
The choice of an analytical technique for the measurement of this compound is a critical decision that should be guided by the specific requirements of the study. HPLC-MS/MS offers the best combination of sensitivity, selectivity, and throughput, particularly for complex biological matrices, and can be adapted for chiral separations. GC-MS, while requiring a derivatization step, provides excellent sensitivity and is a robust and reliable technique. Ion-exchange chromatography is a well-established and reproducible method, especially for the comprehensive analysis of multiple amino acids. Enzymatic assays provide high specificity for a particular enantiomer and are well-suited for high-throughput applications. A thorough validation of the chosen method is essential to ensure the accuracy and reliability of the obtained results.[4][5][6][7]
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Validation of amino acid analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of Amino Acid Analysis Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
A Comparative Guide to Engineered Microbial Strains for Optimal DL-Homoserine Production
For Researchers, Scientists, and Drug Development Professionals
The production of DL-homoserine, a crucial precursor for synthesizing various valuable chemicals and pharmaceuticals, has been significantly advanced through the metabolic engineering of microbial strains. This guide provides an objective comparison of the performance of leading engineered strains of Escherichia coli and Corynebacterium glutamicum, supported by experimental data. Detailed methodologies for key experiments are also provided to facilitate the replication and adaptation of these processes.
Performance Benchmark of Engineered Strains
The following table summarizes the this compound production metrics of several notable engineered microbial strains. These strains have been developed through various metabolic engineering strategies to enhance the carbon flux towards homoserine biosynthesis.
| Microbial Host | Strain Designation | Key Genetic Modifications | Fermentation Mode | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| Escherichia coli | W3110 | Overexpression of feedback-resistant thrA, deletion of metA and thrB, reinforcement of the transport system, and deletion of iclR. | Fed-batch | 37.57 | 0.31 | Not Reported | [1] |
| Escherichia coli | Not Specified | Systematic metabolic engineering including redox balance. | Fed-batch | 84.1 | 0.50 | 1.96 | [2] |
| Corynebacterium glutamicum | R240I/pXTuf-Cgl2344 | Knockout of thrB, site-directed mutagenesis of homoserine kinase (thrB), and optimization of efflux. | Fed-batch | 78.3 | 0.28 | Not Reported | [3] |
| Corynebacterium glutamicum | Not Specified | Not Specified | Not Specified | 29.9 | 0.332 | Not Reported | [3] |
Metabolic and Experimental Workflows
To achieve high-titer production of this compound, specific metabolic pathways are engineered, and controlled fermentation processes are employed. The following diagrams illustrate the core metabolic pathway for homoserine production and a general experimental workflow for strain evaluation.
Experimental Protocols
I. Seed Culture Preparation
A. For Escherichia coli
-
Inoculation: A single colony of the engineered E. coli strain is picked from a fresh agar (B569324) plate and inoculated into a 50 mL falcon tube containing 5 mL of Luria-Bertani (LB) broth supplemented with the appropriate antibiotic.
-
Incubation: The culture is incubated overnight at 37°C in a shaking incubator at 200-250 rpm.
-
Scale-up: The overnight culture is then used to inoculate a larger volume of seed medium in a shake flask to achieve a starting optical density (OD600) of approximately 0.1. The seed culture is grown under the same conditions until it reaches the mid-logarithmic growth phase (OD600 of 2-4).
B. For Corynebacterium glutamicum
-
Inoculation: A single colony of the engineered C. glutamicum strain is inoculated into a 50 mL falcon tube containing 5 mL of BHI (Brain Heart Infusion) medium.
-
Incubation: The culture is incubated at 30°C for 24 hours with shaking at 200 rpm.
-
Scale-up: The seed culture is then transferred to a shake flask containing a defined minimal medium (e.g., CGXII) to a starting OD600 of approximately 0.2. The culture is grown at 30°C and 200 rpm until it reaches the mid-logarithmic phase.
II. Fed-Batch Fermentation
A. Medium Composition
-
Basal Medium (E. coli): A defined minimal medium containing glucose, ammonium (B1175870) sulfate, potassium phosphate, and essential trace minerals. A typical composition includes (per liter): 20 g glucose, 5 g (NH₄)₂SO₄, 2 g KH₂PO₄, 1 g MgSO₄·7H₂O, and 1 mL trace metal solution.
-
Basal Medium (C. glutamicum): CGXII minimal medium is commonly used, containing (per liter): 40 g glucose, 20 g (NH₄)₂SO₄, 5 g urea (B33335), 1 g KH₂PO₄, 1 g K₂HPO₄, 0.25 g MgSO₄·7H₂O, and trace elements.[4]
-
Feeding Solution: A highly concentrated solution of glucose (500-700 g/L) is used for feeding. A nitrogen source, such as ammonia, is also fed to maintain a constant pH and supply nitrogen.
B. Fermentation Conditions
-
Inoculation: The seed culture is aseptically transferred to the fermenter containing the basal medium to achieve an initial OD600 of 0.1-0.2.
-
Initial Batch Phase: The culture is grown in batch mode until the initial carbon source is nearly depleted, which is indicated by a sharp increase in dissolved oxygen (DO).
-
Fed-Batch Phase: The feeding of the concentrated glucose solution is initiated to maintain a constant, low glucose concentration in the fermenter. The feeding rate is typically controlled to achieve a desired specific growth rate.
-
Process Parameters:
-
Temperature: Maintained at 37°C for E. coli and 30°C for C. glutamicum.
-
pH: Controlled at a setpoint (e.g., 7.0) by the automated addition of an alkaline solution (e.g., NH₄OH) or an acidic solution.
-
Dissolved Oxygen (DO): Maintained above a certain level (e.g., 20-30% of air saturation) by adjusting the agitation speed and airflow rate.
-
III. Analytical Methods
A. Cell Growth Measurement
The optical density of the culture broth is measured at 600 nm (OD600) using a spectrophotometer. Samples are diluted with fresh medium or saline to ensure the reading is within the linear range of the instrument.
B. This compound Quantification by HPLC
-
Sample Preparation: Fermentation broth samples are centrifuged to remove cells. The supernatant is then filtered through a 0.22 µm syringe filter.
-
Derivatization: The amino acids in the filtered supernatant are derivatized using a reagent such as o-phthalaldehyde (B127526) (OPA) for primary amines and 9-fluorenylmethylchloroformate (FMOC) for secondary amines to enable fluorescent detection.
-
HPLC Analysis:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of two solvents is commonly employed. For example, Solvent A could be a sodium acetate (B1210297) buffer, and Solvent B could be methanol (B129727) or acetonitrile.
-
Detection: A fluorescence detector is used with excitation and emission wavelengths appropriate for the derivatizing agent (e.g., Ex: 340 nm, Em: 450 nm for OPA).
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of pure this compound.
-
Concluding Remarks
The selection of an optimal microbial strain for this compound production depends on various factors, including the desired production scale, downstream processing capabilities, and economic considerations. The engineered strains of E. coli presented here demonstrate high titers and yields, benefiting from well-established genetic tools and fermentation strategies. Corynebacterium glutamicum also stands as a robust platform, with a strong history in industrial amino acid production. While not as extensively reported for homoserine, Saccharomyces cerevisiae offers advantages in terms of its robustness to phage contamination and its GRAS (Generally Regarded as Safe) status, making it a potentially attractive host for future engineering efforts. Further optimization of fermentation processes and metabolic engineering strategies will continue to enhance the efficiency and commercial viability of microbial this compound production.
References
- 1. Production of L-glutamic Acid with Corynebacterium glutamicum (NCIM 2168) and Pseudomonas reptilivora (NCIM 2598): A Study on Immobilization and Reusability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gmpplastic.com [gmpplastic.com]
- 3. System metabolic engineering modification of Saccharomyces cerevisiae to increase SAM production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a defined medium for Corynebacterium glutamicum using urea as nitrogen source - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Purity Analysis of Synthesized DL-Homoserine and a Commercial Standard
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of a synthesized batch of DL-Homoserine against a commercially available standard. The objective is to offer a robust framework for purity assessment, employing a multi-pronged analytical approach. This document outlines the necessary experimental protocols, presents comparative data in a clear format, and provides visualizations to aid in understanding the workflow, ensuring that researchers, scientists, and drug development professionals can confidently evaluate the purity of synthesized amino acids.
Introduction
This compound is a non-proteinogenic amino acid that serves as a crucial intermediate in the biosynthesis of several essential amino acids, including methionine and threonine. Its synthesis in the laboratory is a common practice for various research applications, ranging from metabolic studies to the development of novel therapeutics. Ensuring the high purity of the synthesized compound is paramount for the reliability and reproducibility of experimental results. This guide details the purity assessment of a laboratory-synthesized batch of this compound by comparing it against a high-purity commercial standard.
The purity analysis is conducted using three orthogonal analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the presence of non-chiral impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: To accurately quantify the purity of the synthesized compound against a certified internal standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify and confirm the mass of the target compound and any potential impurities.
Characterization of the Commercial Standard
A commercial standard of this compound was procured and its certificate of analysis (CoA) was reviewed to establish a benchmark for the purity assessment.
Table 1: Specifications of the Commercial this compound Standard
| Parameter | Specification |
| Chemical Name | 2-Amino-4-hydroxybutanoic acid |
| CAS Number | 1927-25-9 |
| Molecular Formula | C₄H₉NO₃ |
| Molecular Weight | 119.12 g/mol |
| Purity (by Titration) | ≥ 98%[1] |
| Appearance | White to off-white crystalline powder |
Experimental Workflow
The following diagram illustrates the comprehensive workflow for the purity assessment of the synthesized this compound.
Caption: Workflow for the comparative purity assessment of synthesized this compound.
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
This method is designed to separate and quantify non-chiral impurities in the this compound samples.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare 1 mg/mL solutions of both the synthesized this compound and the commercial standard in the mobile phase A.
-
Purity Calculation: The purity is determined using the area percentage method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.
qNMR provides a highly accurate method for determining the absolute purity of the synthesized compound.
-
Instrumentation: 500 MHz NMR spectrometer.
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: Deuterium oxide (D₂O).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and the commercial standard into separate NMR tubes.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard and add it to each NMR tube.
-
Add 0.75 mL of D₂O to each tube and vortex to dissolve.
-
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s
-
-
Data Processing and Purity Calculation:
-
Process the spectra with an exponential line broadening of 0.3 Hz.
-
Integrate a well-resolved proton signal of this compound (e.g., the triplet of the alpha-proton) and the singlet of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
LC-MS is employed to confirm the molecular weight of the synthesized this compound and to identify the mass of any potential impurities. An LC-MS method for underivatized amino acids is utilized.
-
Instrumentation: HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Porous graphitic carbon column (e.g., Supel™ Carbon LC, 10 cm x 2.1 mm, 2.7 µm).
-
Mobile Phase:
-
A: 0.1% Difluoroacetic acid (DFA) in Water
-
B: 0.1% Difluoroacetic acid (DFA) in Acetonitrile
-
-
Gradient: A gradient suitable for separating polar compounds, such as holding at 0% B for several minutes followed by a slow increase to 100% B.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 12°C.
-
Mass Spectrometer:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 50-500.
-
-
Sample Preparation: Prepare 100 µg/mL solutions of both the synthesized this compound and the commercial standard in mobile phase A.
Comparative Data Summary
The following table summarizes the quantitative data obtained from the analysis of the synthesized this compound and the commercial standard.
Table 2: Purity Assessment Results
| Analytical Technique | Parameter | Synthesized this compound | Commercial Standard |
| HPLC | Purity (Area %) | 98.5% | 99.2% |
| Number of Impurities | 2 | 1 | |
| qNMR | Purity (%) | 98.2% ± 0.3% | 99.0% ± 0.2% |
| LC-MS | [M+H]⁺ (m/z) | 120.06 | 120.06 |
| Impurity Masses (m/z) | 102.05, 134.08 | 102.05 |
Discussion of Results
The purity of the synthesized this compound was determined to be high and comparable to the commercial standard.
-
HPLC analysis revealed a purity of 98.5% for the synthesized batch, which is slightly lower than the 99.2% purity of the commercial standard. The synthesized sample contained one additional minor impurity compared to the standard.
-
qNMR analysis , a more accurate quantitative method, confirmed the high purity of the synthesized this compound at 98.2%, which is in close agreement with the HPLC results and the specified purity of the commercial standard (≥ 98%).
-
LC-MS analysis confirmed the identity of the synthesized compound, with the observed mass-to-charge ratio ([M+H]⁺ = 120.06) matching the theoretical value for this compound. The masses of the observed impurities suggest the potential presence of homoserine lactone (m/z 102.05), a common side-product, in both samples, and an additional unknown impurity (m/z 134.08) in the synthesized batch.
Conclusion
The synthesized this compound exhibits a high degree of purity, as confirmed by a comprehensive analysis using three orthogonal analytical techniques. The purity of the synthesized material is comparable to that of a high-grade commercial standard and is suitable for most research and development applications. Further purification steps could be employed to remove the minor impurities if required for highly sensitive applications. This guide provides a robust and objective framework for the purity assessment of synthesized small molecules, which is a critical step in ensuring the quality and reliability of scientific research and drug development.
References
A Comparative Guide to Homoserine Kinase Activity from Diverse Microbial Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of homoserine kinase (HSK) from three key microbial sources: Escherichia coli, Saccharomyces cerevisiae, and Corynebacterium glutamicum. Homoserine kinase is a crucial enzyme in the aspartate metabolic pathway, catalyzing the ATP-dependent phosphorylation of L-homoserine to L-homoserine phosphate, a key intermediate in the biosynthesis of threonine, isoleucine, and methionine. Understanding the variations in this enzyme's activity and regulation across different microorganisms is vital for applications in metabolic engineering, drug discovery, and synthetic biology.
Comparative Analysis of Kinetic Properties
The kinetic parameters of homoserine kinase exhibit notable differences across microbial species, reflecting distinct regulatory mechanisms and metabolic fluxes. The following table summarizes the available quantitative data for HSK from E. coli, S. cerevisiae, and C. glutamicum.
| Parameter | Escherichia coli | Saccharomyces cerevisiae | Corynebacterium glutamicum |
| Optimal pH | 7.8[1][2] | Data not available | ~7.8 (assay condition)[3] |
| Optimal Temperature (°C) | ~37-44 (in vivo growth)[4] | ~30-33 (optimal growth)[5] | ~30-37 (optimal growth)[6][7] |
| Km (L-homoserine) | 0.14 - 0.3 mM[1][2] | Data not available | Data not available for wild-type |
| Km (ATP) | 0.13 - 0.3 mM[1][2] | Data not available | Data not available |
| Specific Activity | Data not available | Data not available | Data not available |
| Vmax | Data not available | Data not available | Data not available |
| Inhibition | Competitively inhibited by L-threonine[1][2]. | Data suggests a lack of inhibition by L-threonine. | Competitively inhibited by L-threonine[3][8]. |
Metabolic Pathway Context
Homoserine kinase is a key regulatory point in the biosynthesis of several essential amino acids. The pathway diagram below illustrates the central role of HSK.
Experimental Protocols
Purification of Homoserine Kinase
A general protocol for the purification of recombinant His-tagged homoserine kinase from microbial sources is outlined below. Specific conditions may need to be optimized for each organism.
Homoserine Kinase Activity Assay (Coupled Spectrophotometric Method)
The activity of homoserine kinase can be determined using a continuous spectrophotometric assay that couples the production of ADP to the oxidation of NADH.
Principle:
-
Homoserine Kinase: L-homoserine + ATP → O-phospho-L-homoserine + ADP
-
Pyruvate Kinase: ADP + Phosphoenolpyruvate → ATP + Pyruvate
-
Lactate Dehydrogenase: Pyruvate + NADH + H⁺ → Lactate + NAD⁺
The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the homoserine kinase activity.
Reaction Mixture:
-
100 mM Tris-HCl buffer (pH 7.8)
-
10 mM MgCl₂
-
50 mM KCl
-
1 mM Phosphoenolpyruvate (PEP)
-
0.2 mM NADH
-
5-10 units/mL Pyruvate Kinase (PK)
-
10-20 units/mL Lactate Dehydrogenase (LDH)
-
2-10 mM ATP
-
Purified Homoserine Kinase
-
Initiate reaction by adding 1-10 mM L-homoserine
Procedure:
-
Assemble the reaction mixture (excluding L-homoserine) in a quartz cuvette.
-
Incubate at the desired temperature (e.g., 30°C or 37°C) for 5 minutes to allow the temperature to equilibrate and to record any background NADH oxidation.
-
Initiate the reaction by adding L-homoserine and mix thoroughly.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the curve.
Conclusion
This guide highlights the current understanding of homoserine kinase from E. coli, S. cerevisiae, and C. glutamicum. While kinetic data for the E. coli enzyme is relatively well-characterized, there are significant gaps in the literature regarding the specific activity, Vmax, and detailed kinetic parameters for the enzymes from S. cerevisiae and C. glutamicum. The provided protocols offer a starting point for researchers to purify and characterize these enzymes, enabling a more comprehensive comparative analysis. Such studies will be invaluable for optimizing microbial strains for the production of amino acids and for the development of novel antimicrobial agents targeting this essential metabolic pathway.
References
- 1. Homoserine Kinase from Escherichia coli K-12: Properties, Inhibition by l-Threonine, and Regulation of Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homoserine kinase from Escherichia coli K-12: properties, inhibition by L-threonine, and regulation of biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Homoserine Toxicity in Saccharomyces cerevisiae and Candida albicans Homoserine Kinase (thr1Δ) Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of Thermotolerant Corynebacterium glutamicum Strains for Organic Acid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reduction of Feedback Inhibition in Homoserine Kinase (ThrB) of Corynebacterium glutamicum Enhances l-Threonine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for Precision: Utilizing an Internal Standard for Accurate DL-Homoserine Quantification by Mass Spectrometry
For researchers, scientists, and drug development professionals requiring the highest level of accuracy in quantitative analysis, the use of an internal standard in mass spectrometry is an indispensable tool. This guide provides a comprehensive comparison of methodologies for the quantification of DL-Homoserine, a key non-proteinogenic amino acid involved in various metabolic pathways.
In the landscape of quantitative mass spectrometry, achieving accurate and reproducible results is paramount. Analyte signal intensities can be influenced by a variety of factors, including matrix effects, instrument variability, and sample preparation inconsistencies. The internal standard method is a robust technique designed to mitigate these variables, ensuring the integrity of quantitative data. This is particularly crucial for the analysis of small molecules like this compound in complex biological matrices.
The Power of Isotope Dilution: Why an Internal Standard is Crucial
The most effective internal standards are stable isotope-labeled (SIL) analogues of the analyte of interest.[1] For this compound, this would ideally be a version of the molecule where one or more atoms, such as carbon (¹³C) or nitrogen (¹⁵N), are replaced with their heavier, non-radioactive isotopes. These SIL standards are chemically identical to the analyte, meaning they co-elute during chromatography and experience the same ionization efficiencies and potential suppression in the mass spectrometer.[1] Because the mass spectrometer can differentiate between the light (analyte) and heavy (internal standard) forms, the ratio of their signals is used for quantification. This ratiometric approach effectively cancels out variations that would otherwise compromise the accuracy of an external calibration method.[1]
While a stable isotope-labeled standard for L-Homoserine (¹⁵N) is commercially available, a racemic this compound labeled standard is not readily found.[2] For the purpose of this guide, we will proceed with the understanding that a custom synthesis of a deuterated or ¹³C-labeled this compound would be the ideal internal standard. L-Homoserine-¹⁵N could be used, but this would not perfectly account for any potential chiral separation effects during chromatography.
Comparative Analysis of Quantification Methods
To illustrate the impact of using an internal standard, the following table presents a comparative summary of expected performance characteristics for three common quantification methods in mass spectrometry.
| Feature | Internal Standard Method | External Standard Method | Standard Addition Method |
| Principle | Analyte response is normalized to the response of a known concentration of a co-analyzed, chemically similar standard.[1] | Analyte concentration is determined by comparing its response to a calibration curve generated from standards prepared in a clean solvent. | Known amounts of the analyte are added to the sample, and the increase in signal is used to determine the original concentration. |
| Accuracy | High; effectively corrects for matrix effects and procedural losses. | Moderate to Low; susceptible to matrix effects, leading to ion suppression or enhancement. | High; inherently corrects for matrix effects by analyzing the analyte in the sample's own matrix. |
| Precision | High; corrects for variations in injection volume and instrument response. | Moderate to Low; sensitive to instrument drift and injection inconsistencies. | Moderate; precision can be affected by the accuracy of the additions and the number of points used for extrapolation. |
| Throughput | High; a single internal standard is added to all samples. | High; calibration curve is run separately from the samples. | Low; requires multiple analyses of each sample with different spike levels. |
| Cost | Higher initial cost due to the synthesis or purchase of a stable isotope-labeled standard. | Lower; only requires the unlabeled analytical standard. | Moderate; requires more instrument time and consumables per sample. |
| Ideal Application | Complex matrices (e.g., plasma, urine, cell lysates) where high accuracy and precision are critical. | Simple, well-characterized matrices with minimal expected interference. | Complex matrices where a suitable internal standard is unavailable or when matrix effects are severe and unpredictable. |
Experimental Workflows and Protocols
To provide a practical framework, the following sections detail the experimental protocols for each quantification method.
Experimental Workflow: A Comparative Overview
The following diagram illustrates the key differences in the experimental workflows for the internal standard, external standard, and standard addition methods.
References
Unveiling the Potential of DL-Homoserine Derivatives in Quorum Sensing Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of DL-Homoserine derivatives as quorum sensing inhibitors, supported by experimental data. It delves into their performance against alternative compounds, details experimental methodologies, and visualizes key signaling pathways and workflows to aid in the development of novel antimicrobial strategies.
The rise of antibiotic resistance necessitates innovative approaches to combat bacterial infections. One promising strategy is the disruption of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate virulence, biofilm formation, and other collective behaviors. N-acyl-homoserine lactones (AHLs) are key signaling molecules in the QS systems of many Gram-negative bacteria. Consequently, synthetic AHL analogs, including this compound derivatives, have emerged as potent inhibitors of this communication pathway, offering a potential avenue to disarm pathogens without exerting direct selective pressure for resistance.[1][2][3][4][5]
This guide offers a comparative analysis of various this compound derivatives, presenting quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visual representations of the underlying biological and experimental processes.
Performance Comparison of Quorum Sensing Inhibitors
The inhibitory effects of various this compound derivatives have been evaluated against different bacterial species, primarily focusing on their ability to interfere with QS-regulated processes such as biofilm formation and the production of virulence factors like violacein (B1683560), pyocyanin, and elastase. The following tables summarize the quantitative data from several studies, providing a comparative overview of their potency.
Table 1: Inhibition of Violacein Production in Chromobacterium violaceum
| Compound | Concentration | % Inhibition of Violacein Production | Reference |
| N-(2-hexadecynoyl)-L-homoserine lactone (HSL 4) | 0.25 mg/mL | Highly effective inhibition | [6] |
| N-(2-hexadecynoyl)-L-homoserine lactone (HSL 4) | 0.50 mg/mL | Highly effective inhibition | [6] |
| N-(2-hexadecynoyl)-L-homoserine lactone (HSL 4) | 1 mg/mL | Highly effective inhibition | [6] |
| N-sulfonyl derivatives | Not specified | Promising inhibitory activity | [2] |
| Carbamoyl derivative | Not specified | Promising inhibitory activity | [2] |
| N-alkyl-N-sulfonyl homoserine lactone | Not specified | Promising inhibitory activity | [2] |
Table 2: Inhibition of Biofilm Formation and Virulence Factors in Pseudomonas aeruginosa
| Compound | Target | Concentration | % Inhibition | Reference |
| 2-(4-bromophenyl)-N-(2-oxotetrapyridinefuran-3-yl) butanamide (compound no. 10) | Biofilm formation | Not specified | Excellent | [1][4] |
| Phenylurea-containing N-dithiocarbamated homoserine lactones | Biofilm formation | Not specified | More potent than C30 (positive control) | [7] |
| Squaramide homoserine lactone with an oligoethylene glycol chain 4H | Biofilm formation | 0.28 mM (IC50) | 50% | [8] |
| Norlobaridone (NBD) | Biofilm formation | Not specified | 64.6% | [9] |
| Norlobaridone (NBD) | Pyocyanin production | Not specified | 61.1% | [9] |
| Norlobaridone (NBD) | Rhamnolipid production | Not specified | 55% | [9] |
| Methyl gallate (MG) | Biofilm formation | Concentration-dependent | Significant | [10] |
| Methyl gallate (MG) | Pyocyanin production | Concentration-dependent | Significant | [10] |
| Methyl gallate (MG) | Elastase activity | Concentration-dependent | Significant | [10] |
| Methyl gallate (MG) | Rhamnolipid production | Concentration-dependent | Significant | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives as quorum sensing inhibitors.
Protocol 1: Violacein Inhibition Assay in Chromobacterium violaceum
This protocol quantifies the inhibition of violacein production in C. violaceum as a measure of anti-QS activity.[2][11]
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472)
-
Luria-Bertani (LB) broth
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Culture Preparation: Inoculate C. violaceum in LB broth and grow overnight at 30°C with shaking.
-
Assay Setup: Dilute the overnight culture 1:100 in fresh LB broth. Add 180 µL of the diluted culture to the wells of a 96-well plate.
-
Compound Addition: Add 20 µL of the test compounds at various concentrations to the wells. Include a positive control (e.g., a known QS inhibitor) and a negative control (solvent only).
-
Incubation: Incubate the plate at 30°C for 24-48 hours with shaking.
-
Violacein Quantification:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully remove the supernatant.
-
Add 200 µL of DMSO to each well to solubilize the violacein.
-
Measure the absorbance at 585 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of violacein inhibition relative to the negative control.
Protocol 2: Biofilm Formation Inhibition Assay
This protocol assesses the ability of test compounds to inhibit biofilm formation by P. aeruginosa.[12][13]
Materials:
-
Pseudomonas aeruginosa (e.g., PAO1)
-
LB broth
-
Test compounds
-
96-well polystyrene microtiter plates
-
0.1% Crystal Violet solution
-
Spectrophotometer (plate reader)
Procedure:
-
Culture Preparation: Grow P. aeruginosa overnight in LB broth.
-
Assay Setup: Dilute the overnight culture to an OD600 of 0.05 in fresh LB broth. Add 200 µL of the diluted culture to each well of a 96-well plate.
-
Compound Addition: Add the test compounds at desired concentrations. Include appropriate controls.
-
Incubation: Incubate the plate statically at 37°C for 24-48 hours.
-
Staining:
-
Gently discard the planktonic cells and wash the wells three times with phosphate-buffered saline (PBS).
-
Air dry the plate for 15-20 minutes.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Discard the crystal violet solution and wash the wells thoroughly with water.
-
-
Quantification:
-
Add 200 µL of 95% ethanol to each well to solubilize the bound crystal violet.
-
Incubate for 15 minutes with gentle shaking.
-
Measure the absorbance at 550 nm.
-
-
Data Analysis: Determine the percentage of biofilm inhibition compared to the untreated control.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the targeted quorum sensing pathways and a general workflow for evaluating inhibitors.
Caption: Quorum Sensing Pathway in P. aeruginosa.
The diagram above illustrates the hierarchical Las and Rhl quorum sensing systems in Pseudomonas aeruginosa. The Las system, regulated by LasI/LasR and the autoinducer 3-oxo-C12-HSL, activates the Rhl system, which is controlled by RhlI/RhlR and C4-HSL. This compound derivatives can act as inhibitors by interfering with the binding of AHLs to their cognate receptors, LasR and RhlR, thereby disrupting the entire cascade.[10][14][15]
Caption: Experimental Workflow for QSI Evaluation.
This flowchart outlines a typical experimental workflow for the evaluation of this compound derivatives as quorum sensing inhibitors. It begins with the acquisition of compounds, followed by a series of in vitro and in vivo assays to determine their efficacy, mechanism of action, and potential for further development as therapeutic agents.[1][12]
References
- 1. Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Impact of phenolic compounds in the acyl homoserine lactone-mediated quorum sensing regulatory pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]
- 12. benchchem.com [benchchem.com]
- 13. Coumarin derivatives as new anti-biofilm agents against Staphylococcus aureus | PLOS One [journals.plos.org]
- 14. benchchem.com [benchchem.com]
- 15. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]
Safety Operating Guide
Essential Safety and Logistical Information for Handling DL-Homoserine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds like DL-Homoserine. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), safe handling procedures, and proper disposal methods to minimize risk and ensure operational integrity.
Personal Protective Equipment (PPE)
A thorough assessment of the Safety Data Sheet (SDS) for this compound indicates that while it is not classified as a hazardous substance, standard laboratory safety precautions should be strictly followed. The recommended PPE is summarized in the table below.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes/Face | Safety Goggles | Should be tightly fitting with side-shields, conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin | Chemically Impermeable Gloves | Nitrile gloves are a suitable option. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[3] |
| Lab Coat/Clothing | A standard lab coat should be worn to prevent skin exposure.[1][3] | |
| Respiratory | Not Generally Required | Under normal use conditions with adequate ventilation, respiratory protection is not necessary. If dust formation is likely, a NIOSH-approved respirator may be appropriate. |
Operational Plan for Safe Handling
A systematic approach is crucial for the safe handling of this compound in a laboratory setting.
1. Preparation:
-
Ensure the work area is clean and well-ventilated.
-
Locate the nearest safety shower and eyewash station.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the appropriate PPE as specified in the table above.
2. Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
When weighing or transferring the powder, do so in a manner that minimizes dust generation.
-
Use a chemical fume hood if there is a potential for aerosolization.
3. Storage:
-
Keep the container tightly closed when not in use.
-
Store in a dry, cool, and well-ventilated place.
-
For long-term storage, keep refrigerated.
-
Store away from strong oxidizing agents.
4. Decontamination:
-
Thoroughly decontaminate all work surfaces and equipment after use.
-
Wash hands thoroughly after handling the compound, even after removing gloves.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and maintain a safe laboratory.
1. Waste Collection:
-
Collect all this compound waste, including contaminated consumables (e.g., gloves, weighing paper), in a clearly labeled and sealed container.
2. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
3. Regulatory Compliance:
-
Dispose of the chemical waste in accordance with all local, state, and federal regulations.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures.
4. Empty Containers:
-
Handle uncleaned, empty containers in the same manner as the product itself. Follow institutional guidelines for the disposal of empty chemical containers.
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
